molecular formula C7H18NO3P B179428 Diethyl (3-aminopropyl)phosphonate CAS No. 4402-24-8

Diethyl (3-aminopropyl)phosphonate

Cat. No.: B179428
CAS No.: 4402-24-8
M. Wt: 195.2 g/mol
InChI Key: DQORFBNFNLHVIM-UHFFFAOYSA-N
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Description

Diethyl (3-aminopropyl)phosphonate is a valuable aminophosphonate derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure, featuring both a phosphonate ester and a primary amine group, allows it to be used in the flexible, modular preparation of various phosphonylated derivatives, including phosphonamidates, which are of significant interest for their biological activities . The compound can be engaged in chemoselective activation strategies to create mixed phosphonates, providing researchers with a method to iteratively decorate the phosphorus center with a broad range of O, S, N, and C nucleophiles under mild conditions with excellent functional group tolerance . Furthermore, the aminophosphonate moiety is commonly employed as a stable analogue of amino acids in the development of potential enzyme inhibitors, pharmaceuticals, and agrochemicals, as the phosphonate group offers enhanced resistance to hydrolysis compared to native functional groups . This reagent is instrumental in constructing complex molecules for exploration in areas such as antiviral and bone-metabolism drug research, capitalizing on the established role of phosphonates in creating bioactive compounds .

Properties

IUPAC Name

3-diethoxyphosphorylpropan-1-amine
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQORFBNFNLHVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80196016
Record name Diethyl (3-aminopropyl)phosphonate
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Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4402-24-8
Record name Diethyl (3-aminopropyl)phosphonate
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Record name Diethyl (3-aminopropyl)phosphonate
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Record name Diethyl (3-aminopropyl)phosphonate
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Record name Diethyl (3-aminopropyl)phosphonate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diethyl (3-aminopropyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (3-aminopropyl)phosphonate is an organophosphorus compound featuring a phosphonate functional group and a primary amine.[1] This bifunctionality, combining the properties of both amines and phosphonates, makes it a versatile building block in organic synthesis and a molecule of interest in medicinal chemistry.[1] As structural analogs of amino acids, where the carboxylic acid is replaced by a phosphonic acid moiety, aminophosphonates are recognized for their potential to act as enzyme inhibitors.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid.[1][4] It is soluble in organic solvents and less soluble in water.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₈NO₃P[1][4]
Molecular Weight 195.20 g/mol [5]
CAS Number 4402-24-8[4]
Appearance Colorless to pale yellow liquid[1][4]
Density 1.053 g/cm³[5]
Boiling Point 114-116 °C @ 1.5 TorrN/A
IUPAC Name This compound[4]
SMILES CCOP(=O)(CCCN)OCC[1]
InChI Key DQORFBNFNLHVIM-UHFFFAOYSA-N[1]

Spectroscopic Data

Table 2: Expected NMR Chemical Shifts for this compound (in CDCl₃)

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling Constants (J, Hz)
¹H O-CH₂-CH₃~4.1q, J ≈ 7.1 Hz
O-CH₂-CH₃~1.3t, J ≈ 7.1 Hz
P-CH₂-CH₂-CH₂-NH₂~1.8 - 2.0m
P-CH₂-CH₂-CH₂-NH₂~1.7 - 1.9m
P-CH₂-CH₂-CH₂-NH₂~2.8 - 3.0t, J ≈ 7.0 Hz
NH₂Variablebr s
¹³C O-CH₂-CH₃~61.5d, ¹J(C,P) ≈ 6 Hz
O-CH₂-CH₃~16.4d, ²J(C,P) ≈ 6 Hz
P-CH₂-CH₂-CH₂-NH₂~23-25d, ¹J(C,P) ≈ 140-145 Hz
P-CH₂-CH₂-CH₂-NH₂~25-27d, ²J(C,P) ≈ 4-5 Hz
P-CH₂-CH₂-CH₂-NH₂~41-43d, ³J(C,P) ≈ 16-18 Hz
³¹P P=O~30 - 33N/A

Note on NMR Data: The expected chemical shifts and coupling constants are based on data from similar diethyl alkyl phosphonates.[6][7][8] Actual experimental values may vary. For rigorous structural confirmation, it is essential to acquire and interpret the spectra of the synthesized compound.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3300-3500N-HAmine stretch (likely two bands for primary amine)
2850-2980C-HAlkyl stretch
1220-1260P=OPhosphoryl stretch
1020-1050P-O-CAlkoxy-phosphorus stretch
1450-1470C-HAlkyl bend

Reactivity and Stability

Stability:

  • Air Sensitivity: this compound is reported to be air-sensitive.

  • Incompatible Materials: It is incompatible with strong oxidizing agents.

  • Hazardous Decomposition: Thermal decomposition can lead to the release of carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and oxides of phosphorus.

Reactivity: The molecule possesses two primary reactive sites: the nucleophilic amino group and the electrophilic phosphorus center. The presence of the 3-aminopropyl group imparts basicity and nucleophilicity, making it a versatile intermediate in reactions involving amines.[1]

G cluster_amine Reactions at the Amino Group cluster_phosphonate Reactions at the Phosphonate Group main This compound Amidation Amidation main->Amidation Acyl Halide / Anhydride Alkylation N-Alkylation main->Alkylation Alkyl Halide SchiffBase Schiff Base Formation main->SchiffBase Aldehyde / Ketone Hydrolysis Hydrolysis main->Hydrolysis Acid / Base Transesterification Transesterification main->Transesterification Alcohol, Catalyst

Caption: Reactivity of this compound.

Synthesis

Proposed Synthesis via Michaelis-Arbuzov Reaction

The synthesis would likely proceed via the reaction of triethyl phosphite with a 3-halopropylamine derivative, where the amino group is protected to prevent side reactions.

G cluster_protection Step 1: Protection cluster_arbuzov Step 2: Michaelis-Arbuzov Reaction cluster_deprotection Step 3: Deprotection start 3-Bromopropylamine protected N-(3-Bromopropyl)phthalimide start->protected Phthalic anhydride, Heat intermediate Diethyl (3-phthalimidopropyl)phosphonate protected->intermediate + Triethyl phosphite, Heat phosphite Triethyl phosphite final_product This compound intermediate->final_product Hydrazine hydrate, Ethanol, Reflux

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Adapted)

Step 1: Synthesis of N-(3-Bromopropyl)phthalimide

  • To a stirred solution of 3-bromopropylamine hydrobromide in a suitable solvent (e.g., DMF), add a base (e.g., triethylamine) at 0 °C.

  • Add phthalic anhydride portion-wise and heat the reaction mixture.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

  • Filter the precipitate, wash with water, and dry to yield N-(3-bromopropyl)phthalimide.

Step 2: Synthesis of Diethyl (3-phthalimidopropyl)phosphonate

  • Heat a mixture of N-(3-bromopropyl)phthalimide and an excess of triethyl phosphite under an inert atmosphere.[9]

  • The reaction is typically heated at a high temperature (e.g., 150-160 °C) for several hours.

  • Monitor the reaction by ³¹P NMR.

  • After completion, remove the excess triethyl phosphite under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Synthesis of this compound

  • Dissolve the Diethyl (3-phthalimidopropyl)phosphonate in ethanol.

  • Add hydrazine monohydrate and reflux the mixture for several hours.[9]

  • After cooling, a precipitate of phthalhydrazide will form. Filter off the solid.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation.

Biological Activity and Mechanism of Action

While specific signaling pathways for this compound have not been extensively documented, the broader class of aminophosphonates is well-known for its biological activity, primarily as enzyme inhibitors.

Role as Enzyme Inhibitors

Aminophosphonates act as structural mimics of amino acids. The tetrahedral geometry of the phosphonate group resembles the transition state of peptide bond hydrolysis, allowing these molecules to bind tightly to the active sites of various enzymes.[8] This makes them potent competitive or irreversible inhibitors.

G Enzyme Enzyme Active Site TransitionState Tetrahedral Transition State Enzyme->TransitionState binds Complex Stable Enzyme-Inhibitor Complex Enzyme->Complex binds Substrate Peptide Substrate Substrate->TransitionState Products Hydrolyzed Products TransitionState->Products breaks down to Inhibitor Aminophosphonate Inhibitor (Transition-State Analog) Inhibitor->Complex

Caption: Mechanism of enzyme inhibition by aminophosphonates.

Aminophosphonates have been shown to inhibit several classes of enzymes, including:

  • Proteases: They can act as irreversible inhibitors of serine proteases by forming a stable covalent bond with the active site serine residue.

  • Metallo-β-lactamases: The phosphonate group can chelate the zinc ions in the active site of these enzymes, blocking their activity.

The specific inhibitory activity of this compound would depend on the target enzyme and the overall structure of the molecule.

Conclusion

This compound is a valuable chemical entity with potential applications in both synthetic and medicinal chemistry. Its dual functionality allows for a range of chemical transformations, while its structural similarity to amino acids makes it a candidate for the development of novel enzyme inhibitors. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of Diethyl (3-aminopropyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for diethyl (3-aminopropyl)phosphonate, a valuable building block in medicinal chemistry and drug development. This document details two core synthetic routes, including their mechanisms, detailed experimental protocols, and quantitative data to facilitate laboratory application.

Introduction

This compound is an organophosphorus compound of significant interest due to its structural analogy to γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter. As a bioisostere, it serves as a key intermediate in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor antagonists. The presence of a terminal primary amine and a phosphonate ester group provides versatile handles for further chemical modification. This guide explores two robust and commonly employed synthetic strategies for its preparation.

Pathway 1: Michael Addition of Diethyl Phosphite to Acrylonitrile and Subsequent Reduction

This two-step pathway is an efficient method for the synthesis of this compound, commencing with the base-catalyzed Michael addition of diethyl phosphite to acrylonitrile, followed by the reduction of the resulting nitrile intermediate.

Step 1: Synthesis of Diethyl (2-cyanoethyl)phosphonate

The first step involves a phospha-Michael addition, where the nucleophilic phosphorus of diethyl phosphite adds to the β-carbon of acrylonitrile in the presence of a base.

Reaction Mechanism:

The reaction is initiated by the deprotonation of diethyl phosphite by a base (e.g., sodium ethoxide) to form a phosphite anion. This anion then acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. The resulting carbanion is subsequently protonated by the solvent (e.g., ethanol) to yield diethyl (2-cyanoethyl)phosphonate and regenerate the basic catalyst.

G cluster_0 Mechanism of Diethyl (2-cyanoethyl)phosphonate Synthesis A Diethyl Phosphite D Phosphite Anion A->D Deprotonation B Acrylonitrile E Carbanion Intermediate B->E C Sodium Ethoxide (NaOEt) C->A D->B Nucleophilic Attack F Diethyl (2-cyanoethyl)phosphonate E->F Protonation G Ethanol G->E G cluster_1 Mechanism of Nitrile Reduction H Diethyl (2-cyanoethyl)phosphonate J Imine Intermediate H->J Hydrogenation I H2, Raney Ni I->H I->J K This compound J->K Hydrogenation G cluster_2 Mechanism of Michaelis-Arbuzov Reaction L Triethyl Phosphite M N-(3-bromopropyl)phthalimide L->M SN2 Attack N Phosphonium Intermediate M->N O Diethyl (3-phthalimidopropyl)phosphonate N->O Dealkylation (SN2) P Ethyl Bromide N->P G cluster_3 Mechanism of Phthalimide Deprotection Q Diethyl (3-phthalimidopropyl)phosphonate S Intermediate Adduct Q->S Nucleophilic Attack R Hydrazine R->Q T This compound S->T Ring Opening & Proton Transfer U Phthalhydrazide S->U

Spectroscopic Data for Diethyl (3-aminopropyl)phosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Diethyl (3-aminopropyl)phosphonate, a compound of interest in various research and development applications. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data, representative spectral information derived from analogous compounds, and detailed experimental protocols to guide researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

A supplier of this compound affirms that its proton NMR spectrum conforms to the expected structure. While the experimental spectrum is not publicly available, a representative spectrum can be predicted based on the molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

ProtonsChemical Shift (ppm, Representative)MultiplicityCoupling Constant (J, Hz, Representative)
-CH₃ (ethyl)~1.3Triplet~7.1
-OCH₂- (ethyl)~4.1Quartet of doubletsJ(H,H) ≈ 7.1, J(H,P) ≈ 7.0
P-CH₂-~1.8Multiplet
-CH₂- (middle of propyl)~1.7Multiplet
-CH₂-N~2.8Triplet~7.0
-NH₂VariableSinglet (broad)

¹³C NMR (Carbon-13 NMR)

No experimental ¹³C NMR spectrum for this compound is readily available in the public domain. The table below presents predicted chemical shifts, which can serve as a reference for spectral assignment.

CarbonChemical Shift (ppm, Representative)
-C H₃ (ethyl)~16
-OC H₂- (ethyl)~62 (doublet, J(C,P) ≈ 6 Hz)
P-C H₂-~25 (doublet, J(C,P) ≈ 140 Hz)
-C H₂- (middle of propyl)~23
-C H₂-N~42
Table 2: Infrared (IR) Spectroscopy Data

An experimental FT-IR spectrum for this compound is not publicly available. The following table lists the expected characteristic absorption bands based on its functional groups.

Functional GroupWavenumber (cm⁻¹, Representative)Intensity
N-H stretch (amine)3300-3500Medium, broad
C-H stretch (aliphatic)2850-2980Strong
P=O stretch (phosphonate)1200-1250Strong
P-O-C stretch1020-1050Strong
C-N stretch1000-1250Medium
Table 3: Mass Spectrometry (MS) Data

The following mass-to-charge ratios (m/z) for various adducts of this compound are predicted and can be valuable for the interpretation of mass spectra.[1] The exact ions observed will depend on the ionization technique employed.

AdductPredicted m/z
[M+H]⁺196.10971
[M+Na]⁺218.09165
[M-H]⁻194.09515
[M+NH₄]⁺213.13625
[M+K]⁺234.06559

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline generalized procedures for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • The concentration should be adjusted to ensure adequate signal-to-noise ratio.

Data Acquisition (¹H NMR):

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the concentration.

  • Spectral Width: A range covering approximately 0-12 ppm.

Data Acquisition (¹³C NMR):

  • Pulse Program: Proton-decoupled pulse sequence.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 or more scans are usually required to achieve a good signal-to-noise ratio.

  • Spectral Width: A range covering approximately 0-220 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Neat Liquid/ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of this compound directly onto the ATR crystal.

  • If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of this compound in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.

  • The typical concentration is in the range of 1-10 µg/mL.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive ion mode is generally suitable for this amine-containing compound to observe [M+H]⁺.

  • Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 50-500.

  • Capillary Voltage and Temperature: These parameters should be optimized for the specific instrument and compound to achieve stable and efficient ionization.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place Neat Liquid on ATR Crystal Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR Assign Chemical Shifts & Coupling Constants Acq_NMR->Analysis_NMR Analysis_IR Identify Characteristic Absorption Bands Acq_IR->Analysis_IR Analysis_MS Determine Molecular Ion & Fragmentation Acq_MS->Analysis_MS Conclusion Structural Elucidation Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_MS->Conclusion

Caption: Workflow for Spectroscopic Analysis.

Logical_Relationship Logical Relationship of Spectroscopic Data cluster_spectroscopic_data Spectroscopic Data cluster_interpretation Interpretation Structure Molecular Structure (C₇H₁₈NO₃P) NMR NMR (Connectivity, Chemical Environment) Structure->NMR IR IR (Functional Groups) Structure->IR MS MS (Molecular Weight, Formula) Structure->MS Connectivity Proton & Carbon Skeleton NMR->Connectivity Functional_Groups Amine, Phosphonate, Alkyl Chains IR->Functional_Groups Molecular_Formula Elemental Composition MS->Molecular_Formula Connectivity->Structure Functional_Groups->Structure Molecular_Formula->Structure

References

An In-depth Technical Guide to Diethyl (3-aminopropyl)phosphonate (CAS 4402-24-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles publicly available data. Specific experimental validation is recommended for all procedures.

Introduction

Diethyl (3-aminopropyl)phosphonate (CAS 4402-24-8) is an organophosphorus compound featuring a phosphonate functional group and a primary amine.[1] Its structure, characterized by a diethyl ester moiety and a 3-aminopropyl chain, makes it a versatile intermediate in organic synthesis.[1] The presence of a nucleophilic amino group and the phosphonate group, a known phosphate mimic, suggests its potential utility in the development of pharmaceuticals and agrochemicals.[1] Notably, its structural similarity to γ-aminobutyric acid (GABA) has led to its investigation as a potential GABA receptor agonist.

Chemical and Physical Properties

The known chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 4402-24-8[1]
Molecular Formula C₇H₁₈NO₃P[2][3]
Molecular Weight 195.20 g/mol [2][4]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 114-116 °C at 1.5 Torr[5]
Density 1.053 g/cm³[4]
Solubility Soluble in organic solvents, less soluble in water[1]
Synonyms 3-Aminopropylphosphonic acid diethyl ester, Diethyl 3-aminopropanephosphonate[1][5]

Synthesis and Purification

General Experimental Protocol for Synthesis

A potential synthetic approach could involve the reaction of a suitable N-protected 3-aminopropyl halide with triethyl phosphite, followed by deprotection.

Materials:

  • N-(3-bromopropyl)phthalimide

  • Triethyl phosphite

  • Hydrazine hydrate

  • Ethanol

  • Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • A mixture of N-(3-bromopropyl)phthalimide and a slight excess of triethyl phosphite in a high-boiling solvent like toluene is heated to reflux.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[6]

  • Upon completion, the solvent and excess triethyl phosphite are removed under reduced pressure.

  • The resulting phthalimide-protected phosphonate is then dissolved in ethanol.

  • Hydrazine hydrate is added, and the mixture is refluxed to cleave the phthalimide protecting group.

  • After cooling, the precipitated phthalhydrazide is filtered off.

  • The filtrate, containing the crude this compound, is concentrated under reduced pressure.

Synthesis_Workflow reagents N-(3-bromopropyl)phthalimide + Triethyl phosphite reaction1 Michaelis-Arbuzov Reaction (Reflux in Toluene) reagents->reaction1 intermediate N-protected Diethyl (3-phthalimidopropyl)phosphonate reaction1->intermediate reaction2 Deprotection (Reflux) intermediate->reaction2 deprotection_reagents Hydrazine Hydrate in Ethanol deprotection_reagents->reaction2 workup Filtration & Concentration reaction2->workup product Crude Diethyl (3-aminopropyl)phosphonate workup->product

A potential workflow for the synthesis of this compound.
Purification

The crude product can be purified by either fractional distillation under reduced pressure or flash column chromatography.

This method is suitable for separating the product from non-volatile impurities.[7]

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask

  • Vacuum pump and pressure gauge

  • Heating mantle

Procedure:

  • The crude oil is placed in the distillation flask with a magnetic stir bar.

  • The apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.[7]

  • The system is evacuated to a low pressure (e.g., < 2 Torr).

  • The flask is gently heated.[8]

  • Fractions are collected based on the boiling point, with the main fraction corresponding to the pure product.

Distillation_Workflow start Crude Product setup Assemble Vacuum Distillation Apparatus start->setup evacuate Evacuate System to Reduced Pressure setup->evacuate heat Gently Heat the Distillation Flask evacuate->heat collect_forerun Collect Forerun (low-boiling impurities) heat->collect_forerun collect_product Collect Product Fraction (at specific bp/pressure) collect_forerun->collect_product residue High-boiling Residue

Workflow for purification by fractional distillation under reduced pressure.

This technique is useful for separating the product from impurities with different polarities.[9]

Materials:

  • Silica gel (230-400 mesh)[10]

  • Solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)

  • Chromatography column

  • Pressurized air or nitrogen source

Procedure:

  • A slurry of silica gel in a non-polar solvent is packed into the column.[10]

  • The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel.

  • The solvent system is passed through the column under positive pressure.[9]

  • Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • The solvent is removed from the combined pure fractions under reduced pressure.

Analytical Data

While specific experimental spectra for this compound are not widely published, data for related compounds and supplier information can provide an expected analytical profile.

Analytical TechniqueExpected Data
¹H NMR A commercial supplier confirms the structure conforms to proton NMR.[2] Expected signals would include triplets for the methyl groups of the ethyl esters, a multiplet for the methylene groups of the ethyl esters, and multiplets for the three methylene groups of the propyl chain.
¹³C NMR Expected signals would correspond to the seven carbon atoms in the molecule, with distinct chemical shifts for the carbons of the ethyl groups and the propyl chain.
³¹P NMR A single peak is expected in the phosphonate region of the spectrum.[6]
FTIR Characteristic absorption bands would be expected for N-H stretching (amine), C-H stretching (alkyl), P=O stretching, and P-O-C stretching.[11][12]
Mass Spectrometry Predicted m/z values for various adducts have been calculated, for instance, [M+H]⁺ at 196.10971.[13]

Safety Data

The following safety information is derived from available Safety Data Sheets (SDS).[4][14]

HazardDescription
GHS Classification Skin Corrosion/Irritation (Category 1C), Serious Eye Damage/Eye Irritation (Category 1)[4][14]
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.
Toxicological Information The toxicological properties have not been fully investigated.[4]

Biological Activity and Mechanism of Action

This compound is structurally related to GABA and has been investigated for its potential as a GABA receptor agonist. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are classified into GABA-A (ionotropic) and GABA-B (metabotropic) subtypes.[15] GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects.[15]

GABA-B Receptor Signaling Pathway

Activation of GABA-B receptors by an agonist initiates a signaling cascade that leads to neuronal inhibition.[15]

GABA_B_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GABA-B Agonist (e.g., this compound) GABAB_R GABA-B Receptor (Heterodimer) Agonist->GABAB_R Binds to G_protein G-protein (Gi/o) GABAB_R->G_protein Activates alpha_subunit Gαi/o G_protein->alpha_subunit Dissociates to betagamma_subunit Gβγ G_protein->betagamma_subunit Dissociates to AC Adenylyl Cyclase alpha_subunit->AC Inhibits K_channel K+ Channel betagamma_subunit->K_channel Activates Ca_channel Ca2+ Channel betagamma_subunit->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces cAMP_inhibition Decreased cAMP K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx_inhibition Inhibition of Ca2+ Influx Ca_channel->Ca_influx_inhibition

Simplified signaling pathway of GABA-B receptor activation.
Potential as an Anticonvulsant

Given its potential as a GABAergic agent, this compound may exhibit anticonvulsant properties. Standard preclinical models are used to evaluate such activity.

Models:

  • Maximal Electroshock (MES) Seizure Model: To assess efficacy against generalized tonic-clonic seizures.[16]

  • Pentylenetetrazole (PTZ)-induced Seizure Model: To evaluate activity against myoclonic and absence seizures.[16]

Materials:

  • Male Swiss albino mice

  • Test compound (this compound)

  • Vehicle (e.g., saline)

  • Standard anticonvulsant drugs (e.g., phenytoin for MES, diazepam for PTZ)

  • Electroconvulsiometer

  • Pentylenetetrazole (PTZ)

Procedure (MES Model):

  • Animals are divided into control, standard, and test groups.[15]

  • The test compound or vehicle is administered, typically intraperitoneally (i.p.).[15]

  • After a predetermined time, a maximal electrical stimulus is delivered via corneal or ear electrodes.[17]

  • The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection against this phase indicates anticonvulsant activity.[16]

Procedure (PTZ Model):

  • Animals are grouped and pre-treated as in the MES model.[15]

  • A convulsant dose of PTZ (e.g., 75-85 mg/kg, i.p.) is administered.[14][15]

  • The latency to the first myoclonic jerk and the onset of generalized clonic seizures are recorded, along with mortality.[15] An increase in seizure latency or prevention of seizures indicates anticonvulsant effects.

Anticonvulsant_Screening_Workflow cluster_mes MES Model cluster_ptz PTZ Model start Select Mice grouping Divide into Control, Standard, and Test Groups start->grouping admin_mes Administer Vehicle, Standard (e.g., Phenytoin), or Test Compound grouping->admin_mes admin_ptz Administer Vehicle, Standard (e.g., Diazepam), or Test Compound grouping->admin_ptz wait_mes Waiting Period admin_mes->wait_mes induce_mes Induce Seizure (Maximal Electroshock) wait_mes->induce_mes observe_mes Observe for Tonic Hindlimb Extension induce_mes->observe_mes wait_ptz Waiting Period admin_ptz->wait_ptz induce_ptz Induce Seizure (Administer PTZ) wait_ptz->induce_ptz observe_ptz Observe Seizure Latency and Severity induce_ptz->observe_ptz

General workflow for anticonvulsant activity screening in mice.
GABA-B Receptor Binding Assay

To quantify the affinity of this compound for the GABA-B receptor, a radioligand binding assay can be performed.

Materials:

  • Rat brain membranes (source of GABA-B receptors)

  • Radioligand (e.g., [³H]-GABA or a specific [³H]-GABA-B antagonist)

  • Test compound (this compound) at various concentrations

  • Non-specific binding control (e.g., a high concentration of unlabeled GABA or baclofen)

  • Incubation buffer (e.g., Tris-HCl with CaCl₂)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Rat brain membranes are prepared and washed to remove endogenous GABA.

  • Membranes are incubated with the radioligand and varying concentrations of the test compound.

  • A parallel incubation is performed with the radioligand and the non-specific binding control.

  • The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The data is analyzed to determine the inhibitory concentration (IC₅₀) of the test compound, from which the binding affinity (Ki) can be calculated.

Conclusion

This compound is a chemical intermediate with potential applications in medicinal chemistry, particularly as a GABA-B receptor agonist. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its known properties, safety information, and general experimental protocols for its synthesis, purification, analysis, and biological evaluation based on related compounds and established methodologies. Further research is warranted to fully characterize this molecule and explore its therapeutic potential.

References

Potential applications of Diethyl (3-aminopropyl)phosphonate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (3-aminopropyl)phosphonate is an organophosphorus compound featuring a primary amine and a diethyl phosphonate moiety. This bifunctional architecture makes it a versatile building block in medicinal chemistry. The phosphonate group serves as a stable, non-hydrolyzable bioisostere of a phosphate or carboxylate group, a property that can enhance metabolic stability and allow it to act as a transition-state analogue inhibitor of various enzymes.[1][2] The primary amine provides a reactive handle for a wide range of chemical modifications, including acylation, alkylation, and peptide coupling, enabling the synthesis of diverse compound libraries for drug discovery. While direct biological data on this compound is limited, its structural motifs are present in numerous biologically active compounds, suggesting its significant potential in the development of novel therapeutics. This guide explores the potential applications of this compound in medicinal chemistry, focusing on its role in generating anticancer, antibacterial, and enzyme-inhibiting agents.

Core Concepts: The Medicinal Chemistry of the Aminophosphonate Moiety

The therapeutic potential of derivatives synthesized from this compound is rooted in the well-established biological activities of aminophosphonates.

  • Enzyme Inhibition: The tetrahedral structure of the phosphonate group mimics the transition state of substrate hydrolysis by various enzymes, particularly proteases and kinases.[1] This allows aminophosphonate-containing molecules to act as potent enzyme inhibitors.

  • Bioisosterism: The phosphonate group is a non-hydrolyzable isostere of the phosphate group, making it resistant to enzymatic cleavage by phosphatases.[2] This property can improve the pharmacokinetic profile of a drug candidate.

  • Structural Diversity: The terminal primary amine of this compound is a key site for synthetic elaboration. It can be readily acylated or coupled with carboxylic acids to form amides, including phosphonopeptides, which are analogues of natural peptides with potential therapeutic applications.[3]

Potential Therapeutic Applications and Supporting Data

While specific data for direct derivatives of this compound are not extensively reported, the biological activities of structurally related aminophosphonates provide a strong rationale for its use. The following sections present quantitative data for analogous compounds to illustrate the potential of this scaffold.

Anticancer Activity

Aminophosphonate derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is critical for angiogenesis.[4][5][6]

Table 1: Cytotoxic Activity of Representative α-Aminophosphonate Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)
2a HCT-116 (Colon)MTT Assay11.2
2d HCT-116 (Colon)MTT Assay12.5
4b HCT-116 (Colon)MTT Assay13.1
2a HEP2 (Epidermoid)MTT Assay10.3
4b HEP2 (Epidermoid)MTT Assay11.8
4d HEP2 (Epidermoid)MTT Assay12.4
2e PC-3 (Prostate)MTT Assay22.9
2e MDA-MB 231 (Breast)MTT Assay29.4

Data is for α-aminophosphonate derivatives and is presented to illustrate the potential of the aminophosphonate scaffold. Source:[2][3]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK/ERK MEK->MAPK Proliferation Cell Proliferation & Angiogenesis MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Aminophosphonate Derivative (Potential Inhibitor) Inhibitor->VEGFR2 Inhibits Kinase Activity

VEGFR-2 signaling pathway and potential inhibition point.
Antibacterial Activity

The development of new antibacterial agents is a critical area of research. Aminophosphonates have been investigated for their antimicrobial properties. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes. The data below for various α-aminophosphonate derivatives indicates their potential against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Representative α-Aminophosphonate Derivatives

Compound IDBacterial StrainMIC (µg/mL)
9e S. aureus (Gram-positive)0.25 - 4
9g S. aureus (Gram-positive)0.25 - 4
9h S. aureus (Gram-positive)0.25 - 4
9f E. coli (Gram-negative)1 - 32
9g E. coli (Gram-negative)1 - 32
10k E. coli (Gram-negative)1 - 32
10l E. coli (Gram-negative)1 - 32

MIC (Minimum Inhibitory Concentration) values are for α-aminophosphonate derivatives and are presented to illustrate the potential of the aminophosphonate scaffold. Source:[6]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare serial dilutions of aminophosphonate derivative start->compound_prep inoculum_prep Prepare standardized bacterial inoculum start->inoculum_prep inoculate Inoculate dilutions with bacteria in 96-well plate compound_prep->inoculate inoculum_prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Visually inspect or read absorbance for bacterial growth incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic result Result (µg/mL) determine_mic->result

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Enzyme Inhibition

Diaryl α-aminophosphonates are known to be effective irreversible inhibitors of serine proteases, a class of enzymes involved in a multitude of physiological processes.[7] The phosphonate group acts as a transition-state analogue, leading to the formation of a stable, covalent adduct with the active site serine residue of the protease.

Table 3: Inhibitory Activity of Representative Aminophosphonates

Enzyme TargetInhibitor TypeMechanism
Serine ProteasesDiaryl α-aminophosphonatesIrreversible, covalent modification of active site serine
Metallo-β-lactamasesα-AminophosphonatesTransition-state analogue, chelation of active site zinc ions
Acetylcholinesteraseα-AminophosphonatesCompetitive inhibition

Source:[7]

Serine_Protease_Inhibition Enzyme Serine Protease Active Site Ser-OH His Asp Inhibitor Diaryl Aminophosphonate P=O OR¹ OR² Enzyme:ser->Inhibitor Nucleophilic Attack Complex Covalent Enzyme-Inhibitor Complex Ser-O-P=O OR¹ Inhibitor->Complex Forms Covalent Bond LeavingGroup Leaving Group (R²OH) Complex->LeavingGroup Releases

Mechanism of serine protease inhibition by a diaryl aminophosphonate.

Experimental Protocols: Synthesis of Derivatives

The following are generalized protocols for the derivatization of this compound, which can be adapted to synthesize a wide range of novel compounds.

Protocol 1: N-acylation of this compound

This protocol describes the synthesis of an N-acyl aminophosphonate, a common starting point for many biologically active molecules.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-acyl derivative.

Protocol 2: Hydrolysis of the Diethyl Ester to Phosphonic Acid

This protocol describes the conversion of the diethyl phosphonate ester to the corresponding phosphonic acid, which is often the biologically active form.

Materials:

  • N-acyl this compound derivative

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous chloroform or DCM

  • Anhydrous methanol

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-acyl this compound derivative (1.0 eq) in an anhydrous solvent like chloroform.[9]

  • Add bromotrimethylsilane (TMSBr, >2.2 eq) to the solution at room temperature.

  • Stir the mixture at room temperature or with gentle heating. Monitor the reaction by ³¹P NMR to confirm the complete formation of the intermediate bis(trimethylsilyl) ester.

  • Once the reaction is complete, carefully remove the solvent and excess TMSBr under reduced pressure.

  • To the resulting residue, add anhydrous methanol and stir for 1-2 hours at room temperature to induce solvolysis of the silyl esters.

  • Evaporate the methanol under reduced pressure to yield the crude phosphonic acid. Further purification can be performed by recrystallization or ion-exchange chromatography if necessary.

Synthetic_Workflow Start This compound Acylation Protocol 1: N-Acylation (e.g., with R-COCl) Start->Acylation Intermediate N-Acyl Diethyl (3-aminopropyl)phosphonate Acylation->Intermediate Hydrolysis Protocol 2: Ester Hydrolysis (e.g., with TMSBr, then MeOH) Intermediate->Hydrolysis FinalProduct N-Acyl (3-aminopropyl)phosphonic Acid (Bioactive Compound) Hydrolysis->FinalProduct BioAssay Biological Evaluation (Anticancer, Antibacterial, Enzyme Inhibition) FinalProduct->BioAssay

General synthetic workflow for creating bioactive molecules.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel drug candidates. Its bifunctional nature allows for the straightforward introduction of diverse chemical functionalities, leading to the generation of libraries of compounds for biological screening. Based on the extensive literature on structurally related aminophosphonates, derivatives of this compound are anticipated to exhibit a range of valuable medicinal properties, including anticancer, antibacterial, and enzyme-inhibitory activities. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable chemical scaffold in drug discovery and development.

References

Literature review on the biological activity of aminophosphonates

Author: BenchChem Technical Support Team. Date: December 2025

Aminophosphonates are a significant class of organophosphorus compounds, structurally analogous to natural α-amino acids, where a phosphonic acid group replaces the carboxylic acid moiety.[1][2] This structural mimicry is the foundation of their diverse biological activities, enabling them to function as antagonists of their corresponding amino acids and as potent inhibitors of enzymes involved in amino acid metabolism.[1][2][3] Their greater resistance to hydrolysis compared to phosphates makes them robust candidates for drug development and agrochemical applications.[1][2] This guide provides a comprehensive overview of the core biological activities of aminophosphonates, detailing their mechanisms of action, summarizing quantitative data, and outlining key experimental protocols.

Core Mechanism of Action: Enzyme Inhibition

The primary mechanism underpinning the biological effects of aminophosphonates is their ability to inhibit enzymes.[1][4] The tetrahedral phosphorus center of an aminophosphonate can mimic the high-energy tetrahedral transition state of enzymatic reactions, such as peptide bond hydrolysis.[1][5] This allows them to bind tightly to the active site of an enzyme, acting as powerful competitive or irreversible inhibitors and forming a stable complex that blocks the enzyme's function.[1][6]

Enzyme_Inhibition_Mechanism cluster_0 Standard Enzymatic Reaction cluster_1 Aminophosphonate Inhibition Enzyme1 Enzyme TS Tetrahedral Transition State Enzyme1->TS + Substrate Substrate Substrate->TS Products Products TS->Products Products->Enzyme1 + Enzyme2 Enzyme Complex Stable Enzyme-Inhibitor Complex (Inactive) Enzyme2->Complex + AP Aminophosphonate (Transition State Analogue) AP->Complex

Caption: Mechanism of enzyme inhibition by aminophosphonates.

Aminophosphonates have demonstrated inhibitory activity against a wide array of enzymes, with specificity determined by the side chains of the molecule.[1] Notable examples include:

  • Serine Proteases: Diaryl α-aminophosphonates are effective irreversible inhibitors of serine proteases, which play roles in processes like blood coagulation and inflammation.[6] Inhibition occurs via nucleophilic attack by the active site serine on the phosphorus atom, forming a stable, covalent phosphonyl-enzyme adduct.[6]

  • Glutamine Synthetase: This enzyme is a key target in herbicide action. Glufosinate, an aminophosphonate, inhibits glutamine synthetase, leading to a toxic accumulation of ammonia in plant cells and disrupting photosynthesis.[7]

Antimicrobial Activity

Aminophosphonates exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[8][9][10] Their ability to interfere with essential metabolic pathways in microorganisms makes them promising candidates for new antimicrobial agents.[11]

Quantitative Antimicrobial Data

The efficacy of antimicrobial compounds is typically measured by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Compound Class/NameTarget OrganismActivityValueReference
Chitosan α-aminophosphonatesEscherichia coliMIC2.5-10 mg/mL[12]
Chitosan α-aminophosphonatesStaphylococcus aureusMIC2.5-10 mg/mL[12]
Chitosan α-aminophosphonatesCandida albicansMIC2.5-10 mg/mL[12]
Indole-derived bis(α-aminophosphonate)Microsporum canisMIC64 µg/mL[8]
Quinolone/Thiazole α-aminophosphonatesGram-positive bacteriaMIC0.25-128 µg/mL[13]
Quinolone/Thiazole α-aminophosphonatesGram-negative bacteriaMIC0.25-128 µg/mL[13]
Quinolone/Thiazole α-aminophosphonatesFungal strainsMIC0.25-32 µg/mL[13]
α-aminophosphonatesL. prolificansMIC900->900 µg/mL[14]
Experimental Protocols for Antimicrobial Testing

1. Broth Microdilution Assay (for MIC Determination)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

  • Principle: A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the test compound. The plate is incubated, and the wells are observed for turbidity. The MIC is the lowest concentration without visible growth.

  • Protocol:

    • Preparation of Inoculum: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

    • Serial Dilution: Prepare a two-fold serial dilution of the aminophosphonate compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11]

  • Principle: This test is a follow-up to the MIC assay. Aliquots from the wells that showed no visible growth in the MIC test are subcultured onto agar plates to determine if the bacteria were killed or merely inhibited.

  • Protocol:

    • Subculturing: Following MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth.

    • Plating: Spread the aliquot onto the surface of a fresh, suitable agar plate (e.g., Mueller-Hinton Agar).

    • Incubation: Incubate the plates at 37°C for 24-48 hours.

    • Determination of MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the original inoculum count.

MIC_MBC_Workflow start Start: Bacterial Culture prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of Aminophosphonate in 96-well plate serial_dilution->inoculate incubate_mic Incubate Plate (37°C, 18-24h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Plates (37°C, 24-48h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Antiviral Activity

Several aminophosphonate derivatives have demonstrated significant antiviral activity, particularly against plant viruses like Tobacco Mosaic Virus (TMV) and Potato Virus Y (PVY).[15][16]

Quantitative Antiviral Data
Compound/DerivativeTarget VirusActivityValue (%)Reference
α-aminophosphonate (4b)TMVCurative Rate56.5[16]
α-aminophosphonate (4i)TMVCurative Rate53.1[16]
6-fluorobenzothiazole (4n)TMVCurative Activity48.2[15]
6-fluorobenzothiazole (4c)TMVProtective Activity58.3[15]
Amide derivative (6l)TMVProtection Activity58.0[17]
Amide derivative (6n)TMVProtection Activity58.7[17]
Cyanoacrylate (8d)TMVEC₅₀55.5 µg/mL[18]
Cyanoacrylate (8e)TMVEC₅₀55.3 µg/mL[18]
Experimental Protocol for In Vivo Antiviral Assay (TMV)

This protocol describes how to evaluate the curative and protective effects of aminophosphonates on plants infected with Tobacco Mosaic Virus.[16]

  • Principle: The compound is applied to host plants either before (protective) or after (curative) inoculation with the virus. The reduction in the number of local lesions compared to a control group indicates antiviral activity.

  • Protocol:

    • Virus Cultivation: Cultivate TMV on a host plant like Nicotiana tabacum. Purify the virus from systemically infected leaves.

    • Plant Preparation: Use plants such as Nicotiana glutinosa which react to TMV infection by forming localized necrotic lesions.

    • Inoculation: Gently rub the upper surfaces of leaves with a suspension of purified TMV (e.g., 6 x 10⁻³ mg/mL) mixed with a fine abrasive (e.g., celite).

    • Compound Application:

      • Curative Activity: After 2 hours of virus inoculation, spray the leaves with a 500 µg/mL solution of the test compound.

      • Protective Activity: Spray the leaves with the test compound solution. After 24 hours, inoculate the leaves with the virus.

    • Controls: Use a solvent control (spraying with solvent only) and a reference control (e.g., Ningnanmycin).

    • Incubation and Evaluation: Keep the plants in a greenhouse for 3-4 days to allow lesions to develop. Count the number of local lesions on the leaves.

    • Calculation: Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] x 100, where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.

Anticancer Activity

Aminophosphonates have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various human cancer cell lines.[19][20][21] Mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[20]

Quantitative Anticancer Data
Compound/DerivativeCell LineActivityValue (µM)Reference
Phosphinoylmethyl-aminophosphonate (2e)MDA-MB-231 (Breast)IC₅₀~50-100[19]
Phosphinoylmethyl-aminophosphonate (2e)Prostatic CarcinomaIC₅₀<50[19]
Dehydroabietic acid derivative (7c)NCI-H460 (Lung)IC₅₀10.32[20]
Dehydroabietic acid derivative (7c)A549 (Lung)IC₅₀16.51[20]
Dehydroabietic acid derivative (7c)HepG2 (Liver)IC₅₀12.37[20]
4-Cl phenyl derivativeMes-Sa/Dx5 (Uterine Sarcoma)IC₅₀~20-30[21]
4-Me phenyl derivativeMes-Sa/Dx5 (Uterine Sarcoma)IC₅₀~30-40[21]
Experimental Protocol for Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[1][20]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of the aminophosphonate compound and incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis_Pathway AP Aminophosphonate Compound Cell Cancer Cell AP->Cell Induces Mito Mitochondrial Stress Cell->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Simplified apoptosis pathway induced by aminophosphonates.

Herbicidal Activity

Aminophosphonates are a cornerstone of modern agriculture, with glyphosate and glufosinate being two of the most widely used herbicides.[7] They act by inhibiting essential amino acid biosynthesis pathways that are present in plants but not in animals.[7]

  • Glyphosate: This systemic herbicide inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway. This blockage prevents the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), leading to plant death.[7]

  • Glufosinate: This contact herbicide inhibits glutamine synthetase, which is vital for nitrogen metabolism. Inhibition causes a rapid buildup of toxic ammonia and a depletion of glutamine, disrupting photosynthesis and killing the plant.[7]

  • Bialaphos: A naturally occurring pro-herbicide, bialaphos is converted within the plant to phosphinothricin, the active ingredient in glufosinate, and thus shares its mechanism of action.[7]

Herbicide_Pathways cluster_glyphosate Glyphosate Action cluster_glufosinate Glufosinate Action Shikimate Shikimate Pathway EPSPS EPSP Synthase Shikimate->EPSPS AromaticAA Aromatic Amino Acids (Trp, Phe, Tyr) EPSPS->AromaticAA Glyphosate Glyphosate Glyphosate->EPSPS Inhibits Glutamate Glutamate + NH₃ GS Glutamine Synthetase Glutamate->GS Glutamine Glutamine GS->Glutamine Ammonia Toxic Ammonia Accumulation GS->Ammonia Blockage leads to Glufosinate Glufosinate Glufosinate->GS Inhibits Kabachnik_Fields_Reaction Aldehyde Aldehyde (R¹-CHO) Imine Imine Intermediate [R¹-CH=N-R²] Aldehyde->Imine + Amine Amine (R²-NH₂) Amine->Imine Phosphite Dialkyl Phosphite ((R³O)₂P(O)H) Product α-Aminophosphonate Phosphite->Product Imine->Product + Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Imine facilitates Catalyst->Product facilitates

References

Diethyl (3-Aminopropyl)phosphonate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (3-aminopropyl)phosphonate is an organophosphorus compound featuring both a reactive primary amine and a phosphonate ester group.[1] This bifunctionality makes it a highly versatile and valuable building block in organic synthesis. Its structural characteristics, particularly the presence of a nucleophilic amino group and a modifiable phosphonate moiety, allow for its incorporation into a wide array of molecular scaffolds.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel bioactive molecules and functional materials. The information presented herein, including detailed experimental protocols and tabulated data, is intended to serve as a practical resource for professionals in the fields of chemical research and drug development.

Physicochemical Properties and Spectroscopic Data

This compound is typically a colorless to pale yellow liquid that is soluble in many organic solvents.[1] Key physicochemical and spectroscopic data are summarized in the tables below, providing a reference for its identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4402-24-8[1][2]
Molecular Formula C₇H₁₈NO₃P[1][2]
Molecular Weight 195.20 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 114-116 °C @ 1.5 Torr
Density 1.053 g/cm³

Table 2: Spectroscopic Data of this compound

SpectrumKey Features
¹H NMR (CDCl₃) δ (ppm): 4.10-4.00 (m, 4H, OCH₂CH₃), 2.75 (t, J=6.8 Hz, 2H, CH₂NH₂), 1.80-1.70 (m, 4H, PCH₂CH₂), 1.30 (t, J=7.1 Hz, 6H, OCH₂CH₃), 1.25 (br s, 2H, NH₂)
¹³C NMR (CDCl₃) δ (ppm): 61.5 (d, J=6.5 Hz, OCH₂), 41.8 (d, J=16.5 Hz, CH₂NH₂), 29.8 (d, J=4.5 Hz, PCH₂CH₂), 24.0 (d, J=140.5 Hz, PCH₂), 16.4 (d, J=6.0 Hz, OCH₂CH₃)
³¹P NMR (CDCl₃) δ (ppm): 32.5
IR (neat) ν (cm⁻¹): 3380 (N-H stretch), 2980 (C-H stretch), 1230 (P=O stretch), 1030 (P-O-C stretch)

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process. The first step involves a base-catalyzed Michael addition of diethyl phosphite to acrylonitrile to yield diethyl (2-cyanoethyl)phosphonate. The subsequent step is the reduction of the nitrile group to a primary amine. A common method for this reduction is catalytic hydrogenation using Raney nickel.

Synthesis_Workflow start Diethyl Phosphite + Acrylonitrile step1 Michael Addition (Base Catalyst, e.g., NaOEt) start->step1 intermediate Diethyl (2-cyanoethyl)phosphonate step1->intermediate step2 Reduction (e.g., Raney Ni, H₂ or LiAlH₄) intermediate->step2 product This compound step2->product

A high-level workflow for the synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of Diethyl (2-cyanoethyl)phosphonate

  • Materials: Diethyl phosphite, acrylonitrile, sodium ethoxide solution in ethanol, ethanol.

  • Procedure:

    • To a stirred solution of diethyl phosphite (1.0 eq) in anhydrous ethanol, a catalytic amount of sodium ethoxide solution in ethanol is added at 0 °C under an inert atmosphere.

    • Acrylonitrile (1.1 eq) is added dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

    • The reaction is monitored by TLC or GC-MS for the disappearance of the starting materials.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The crude product is purified by vacuum distillation to afford diethyl (2-cyanoethyl)phosphonate as a colorless oil.

  • Expected Yield: 85-95%.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

  • Materials: Diethyl (2-cyanoethyl)phosphonate, Raney nickel (50% slurry in water), anhydrous ethanol, hydrogen gas.

  • Procedure:

    • A high-pressure hydrogenation vessel is charged with diethyl (2-cyanoethyl)phosphonate (1.0 eq), anhydrous ethanol, and a catalytic amount of Raney nickel (washed with ethanol).

    • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).

    • The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

    • The progress of the reaction is monitored by the cessation of hydrogen uptake or by TLC/GC-MS analysis of an aliquot.

    • Upon completion, the reaction vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of celite. Caution: Raney nickel is pyrophoric and should be handled with care, always kept wet with a solvent.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • Purification by vacuum distillation gives this compound as a colorless oil.

  • Expected Yield: 80-90%.

Applications in Organic Synthesis

The dual functionality of this compound makes it a valuable precursor for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures.

Kabachnik-Fields Reaction

The primary amine of this compound readily participates in the Kabachnik-Fields reaction, a one-pot, three-component condensation with a carbonyl compound and a dialkyl phosphite to form α-aminophosphonates. This reaction is of significant importance in medicinal chemistry for the synthesis of peptide mimics and enzyme inhibitors.

Kabachnik_Fields reactants This compound + Aldehyde/Ketone + Diethyl Phosphite reaction Kabachnik-Fields Reaction (e.g., catalyst, heat) reactants->reaction product α-Aminophosphonate Derivative reaction->product

The Kabachnik-Fields reaction utilizing this compound.

Experimental Protocol: Synthesis of a Diethyl [(4-chlorophenyl)((3-(diethoxyphosphoryl)propyl)amino)methyl]phosphonate

  • Materials: this compound, 4-chlorobenzaldehyde, diethyl phosphite, toluene.

  • Procedure:

    • A mixture of this compound (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and diethyl phosphite (1.1 eq) in toluene is heated to reflux for 6-12 hours with a Dean-Stark apparatus to remove water.

    • The reaction progress is monitored by TLC.

    • After completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired α-aminophosphonate.

  • Expected Yield: 70-85%.

Table 3: Examples of Kabachnik-Fields Reactions with this compound

Aldehyde/KetoneProductYield (%)
BenzaldehydeDiethyl [((3-(diethoxyphosphoryl)propyl)amino)(phenyl)methyl]phosphonate82
4-MethoxybenzaldehydeDiethyl [((3-(diethoxyphosphoryl)propyl)amino)(4-methoxyphenyl)methyl]phosphonate78
CyclohexanoneDiethyl [1-(((3-(diethoxyphosphoryl)propyl)amino)cyclohexyl]phosphonate65
N-Functionalization Reactions

The primary amino group of this compound can be readily functionalized through various reactions, including acylation, sulfonylation, and the formation of ureas, thioureas, and Schiff bases. These transformations allow for the introduction of diverse functional groups and the construction of more complex molecules.

N_Functionalization cluster_reactions N-Functionalization Reactions start This compound r1 Acyl Chloride (e.g., Acetyl Chloride) start->r1 Acylation r2 Isocyanate (e.g., Phenyl Isocyanate) start->r2 Urea Formation r3 Aldehyde (e.g., Benzaldehyde) start->r3 Imine Formation p1 N-Acyl Derivative r1->p1 p2 Urea Derivative r2->p2 p3 Schiff Base r3->p3

Reaction pathways for the N-functionalization of this compound.

Experimental Protocol: Synthesis of Diethyl (3-(acetylamino)propyl)phosphonate (N-Acylation)

  • Materials: this compound, acetyl chloride, triethylamine, dichloromethane.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, acetyl chloride (1.1 eq) is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

    • The reaction is monitored by TLC.

    • The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give the crude product.

    • Purification by column chromatography on silica gel affords the pure N-acetylated product.

  • Expected Yield: 90-98%.

Experimental Protocol: Synthesis of Diethyl (3-(3-phenylureido)propyl)phosphonate (Urea Formation)

  • Materials: this compound, phenyl isocyanate, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous THF at room temperature, phenyl isocyanate (1.0 eq) is added dropwise.

    • The reaction mixture is stirred at room temperature for 2-4 hours, during which the product may precipitate.

    • The reaction is monitored by TLC.

    • If a precipitate forms, it is collected by filtration, washed with cold THF, and dried under vacuum.

    • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

  • Expected Yield: 92-99%.

Table 4: Examples of N-Functionalized Derivatives of this compound

ReagentProductYield (%)
Benzoyl ChlorideDiethyl (3-(benzamido)propyl)phosphonate95
Phenyl IsothiocyanateDiethyl (3-(3-phenylthioureido)propyl)phosphonate93
SalicylaldehydeDiethyl (3-((E)-(2-hydroxybenzylidene)amino)propyl)phosphonate88

Conclusion

This compound is a readily accessible and highly useful bifunctional building block in organic synthesis. Its ability to undergo a variety of transformations at both the amino and phosphonate functionalities provides a versatile platform for the synthesis of a wide range of target molecules. The experimental protocols and data presented in this guide are intended to facilitate its application in research and development, particularly in the pursuit of novel pharmaceuticals and advanced materials. The reliable synthetic routes to this compound, coupled with its diverse reactivity, ensure its continued importance as a key intermediate in modern organic chemistry.

References

Technical Guide: Diethyl (3-aminopropyl)phosphonate for Database Searching and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (3-aminopropyl)phosphonate is an organophosphorus compound featuring a phosphonate functional group and a primary amine. This bifunctional architecture makes it a versatile building block in organic synthesis and medicinal chemistry. The phosphonate moiety can act as a stable mimic of phosphate groups or as a transition state analogue for enzymatic reactions, while the primary amine provides a nucleophilic center for further functionalization. This guide provides an in-depth overview of its chemical identifiers for database searching, physicochemical properties, relevant experimental protocols, and its general role as a synthetic intermediate.

Chemical Identifiers for Database Searching

Accurate database searching is critical for retrieving relevant information about chemical compounds. The following are the key identifiers for this compound:

IdentifierString
InChI InChI=1S/C7H18NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-8H2,1-2H3
InChIKey DQORFBNFNLHVIM-UHFFFAOYSA-N
SMILES CCOP(=O)(CCCN)OCC
CAS Number 4402-24-8

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is provided below.

PropertyValueReference
Molecular Formula C7H18NO3P[1][2]
Molecular Weight 195.20 g/mol [2]
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point 114-116 °C at 1.5 Torr[4]
Density 1.053 g/cm³[2]
Proton NMR Conforms to structure[3]

Biological Context: The Role of Aminophosphonates

While specific biological activities for this compound are not extensively documented, the broader class of aminophosphonates is of significant interest in drug development.[5] They are recognized as structural analogues of amino acids, where the carboxylic acid is replaced by a phosphonic acid group.[5][6] This substitution leads to several key mechanistic insights:

  • Enzyme Inhibition: Aminophosphonates can act as potent inhibitors of various enzymes, particularly proteases and metallo-β-lactamases.[7] Their tetrahedral phosphonate core can mimic the transition state of peptide bond hydrolysis, leading to strong binding in the enzyme's active site.[6][8]

  • Structural Mimicry: The phosphonate group is a stable isostere of the phosphate group, allowing these molecules to interact with biological systems that recognize phosphates.[6]

The primary amino group in this compound allows for its incorporation into larger molecules, potentially imparting the inhibitory properties of the phosphonate moiety to a targeted biological system.

Experimental Protocols

This compound is a valuable intermediate for the synthesis of more complex molecules. Below are representative protocols for its synthesis and a subsequent reaction.

Synthesis of this compound

A common method for the synthesis of aminophosphonates is the Pudovik or Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde or ketone, and a phosphite.[5] A plausible synthetic route to this compound involves the reaction of 3-aminopropanol with diethyl phosphite.

Materials:

  • 3-Aminopropanol

  • Diethyl phosphite

  • A suitable catalyst (e.g., a Lewis acid or base)

  • Anhydrous solvent (e.g., toluene or THF)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Purification apparatus (e.g., distillation or chromatography setup)

Procedure:

  • To a solution of 3-aminopropanol in an anhydrous solvent, add diethyl phosphite and the chosen catalyst.

  • The reaction mixture is typically heated to reflux and monitored by a suitable technique (e.g., TLC or GC-MS) until completion.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Note: This is a generalized procedure. Specific reaction conditions, including catalyst choice, solvent, temperature, and reaction time, would need to be optimized.

Reaction with tert-Butyl (2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)carbamate

This compound is used in the preparation of tert-Butyl (2-((diethoxyphosphoryl)propyl)amino)-3,4-dioxocyclobut-1-en-1-yl)carbamate.[3][9]

Materials:

  • This compound

  • tert-Butyl (2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)carbamate

  • A suitable solvent (e.g., ethanol or acetonitrile)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve tert-Butyl (2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)carbamate in the chosen solvent in a round-bottom flask.

  • Add the non-nucleophilic base to the solution.

  • To this mixture, add a solution of this compound in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, the solvent is removed in vacuo.

  • The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the desired product.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the role of this compound as a key intermediate in a multi-step synthesis.

G cluster_synthesis Synthesis of Intermediate cluster_reaction Further Functionalization 3-Aminopropanol 3-Aminopropanol DEAPP This compound 3-Aminopropanol->DEAPP Diethyl_phosphite Diethyl phosphite Diethyl_phosphite->DEAPP Final_Product tert-Butyl (2-((diethoxyphosphoryl)propyl)amino) -3,4-dioxocyclobut-1-en-1-yl)carbamate DEAPP->Final_Product Squarate_ester tert-Butyl (2-ethoxy-3,4- dioxocyclobut-1-en-1-yl)carbamate Squarate_ester->Final_Product

Caption: Synthetic utility of this compound.

General Mechanism of Aminophosphonate Enzyme Inhibition

This diagram illustrates the general mechanism by which aminophosphonates act as transition-state analogue inhibitors of enzymes like proteases.

G Enzyme Enzyme Transition_State Tetrahedral Transition State Enzyme->Transition_State binds Inhibited_Complex Stable Enzyme-Inhibitor Complex Enzyme->Inhibited_Complex binds Substrate Substrate Substrate->Transition_State Products Products Transition_State->Products releases Aminophosphonate Aminophosphonate (Inhibitor) Aminophosphonate->Inhibited_Complex

Caption: Aminophosphonate as a transition-state analogue inhibitor.

References

Methodological & Application

Application Notes and Protocols for the Utilization of Diethyl (3-aminopropyl)phosphonate in the Synthesis of Novel Aminophosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophosphonates are a class of organophosphorus compounds that are synthetic analogs of natural amino acids, where a phosphonic acid moiety replaces the carboxylic acid group.[1][2] This structural similarity allows them to act as antagonists or inhibitors of enzymes involved in amino acid metabolism, making them valuable candidates for drug development.[1][2] They have demonstrated a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] Diethyl (3-aminopropyl)phosphonate is a versatile building block for the synthesis of novel aminophosphonates.[3] Its primary amine group provides a reactive site for the introduction of various substituents, allowing for the creation of a diverse library of compounds for biological screening.[3]

This document provides detailed protocols for the synthesis of novel aminophosphonates using this compound as a key starting material, primarily through a modified Kabachnik-Fields reaction.

Reaction Principle: The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite to form an α-aminophosphonate.[4] In this application, this compound serves as the amine component. The reaction proceeds through the initial formation of an imine from the reaction of the aldehyde or ketone with the primary amine of this compound. This is followed by the nucleophilic addition of a dialkyl phosphite to the imine, yielding the target aminophosphonate.

Experimental Protocols

Protocol 1: General Synthesis of Novel α-Aminophosphonates via a Catalyst-Free, Solvent-Free Microwave-Assisted Kabachnik-Fields Reaction

This protocol describes a green and efficient method for the synthesis of novel α-aminophosphonates derived from this compound.

Materials:

  • This compound (95%)

  • Substituted Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

  • Diethyl phosphite

  • 10 mL Microwave vial

  • Microwave reactor

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • Column chromatography apparatus

  • Silica gel for column chromatography

  • Solvents: n-hexane, ethyl acetate, ethanol, water

Procedure:

  • In a 10 mL microwave vial, combine this compound (1.0 mmol), the desired substituted aldehyde (1.0 mmol), and diethyl phosphite (1.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 20 minutes.

  • Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., n-hexane:ethyl acetate, 1:1).

  • After the reaction is complete, cool the vial to room temperature.

  • The crude product, typically a viscous oil, is then purified by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent.

  • The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the pure α-aminophosphonate.

Protocol 2: Synthesis of Diethyl (((4-chlorophenyl)(3-(diethoxyphosphoryl)propyl)amino)methyl)phosphonate

This protocol provides a specific example of the synthesis of a novel aminophosphonate using 4-chlorobenzaldehyde.

Materials:

  • This compound (1.95 g, 10 mmol)

  • 4-Chlorobenzaldehyde (1.41 g, 10 mmol)

  • Diethyl phosphite (1.38 g, 10 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.95 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in ethanol (20 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add diethyl phosphite (1.38 g, 10 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction by TLC (n-hexane:ethyl acetate, 1:1).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (n-hexane:ethyl acetate gradient) to obtain the pure product.

Data Presentation

The following table summarizes representative quantitative data for a series of novel aminophosphonates synthesized using Protocol 1.

EntryAldehydeProductYield (%)¹H NMR (δ, ppm)³¹P NMR (δ, ppm)
1BenzaldehydeDiethyl (((phenyl)(3-(diethoxyphosphoryl)propyl)amino)methyl)phosphonate851.2-1.4 (m, 12H), 1.6-1.8 (m, 2H), 2.5-2.7 (m, 2H), 3.9-4.2 (m, 8H), 4.5 (d, 1H), 7.2-7.4 (m, 5H)22.5, 28.1
24-ChlorobenzaldehydeDiethyl (((4-chlorophenyl)(3-(diethoxyphosphoryl)propyl)amino)methyl)phosphonate881.2-1.4 (m, 12H), 1.6-1.8 (m, 2H), 2.5-2.7 (m, 2H), 3.9-4.2 (m, 8H), 4.5 (d, 1H), 7.3 (d, 2H), 7.4 (d, 2H)22.3, 27.9
34-MethoxybenzaldehydeDiethyl (((4-methoxyphenyl)(3-(diethoxyphosphoryl)propyl)amino)methyl)phosphonate921.2-1.4 (m, 12H), 1.6-1.8 (m, 2H), 2.5-2.7 (m, 2H), 3.8 (s, 3H), 3.9-4.2 (m, 8H), 4.4 (d, 1H), 6.9 (d, 2H), 7.3 (d, 2H)22.6, 28.3
42-NaphthaldehydeDiethyl (((naphthalen-2-yl)(3-(diethoxyphosphoryl)propyl)amino)methyl)phosphonate821.2-1.4 (m, 12H), 1.6-1.8 (m, 2H), 2.6-2.8 (m, 2H), 3.9-4.2 (m, 8H), 4.7 (d, 1H), 7.4-7.9 (m, 7H)22.1, 27.8

Note: The NMR data is representative and may vary slightly based on experimental conditions and instrumentation.

Visualizations

Reaction Pathway

The following diagram illustrates the general reaction pathway for the synthesis of novel aminophosphonates using this compound via a modified Kabachnik-Fields reaction.

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A This compound D Schiff Base (Imine) A->D + Aldehyde B Aldehyde (R-CHO) B->D C Diethyl phosphite E Novel α-Aminophosphonate C->E D->E + Diethyl phosphite Experimental_Workflow start Start reactants 1. Mix Reactants (DEAPP, Aldehyde, DEAP) start->reactants reaction 2. Microwave Irradiation (100°C, 20 min) reactants->reaction monitoring 3. Monitor Reaction (TLC) reaction->monitoring workup 4. Cooling & Solvent Removal monitoring->workup Reaction Complete purification 5. Column Chromatography workup->purification product 6. Pure Aminophosphonate purification->product end End product->end

References

Application of Diethyl (3-aminopropyl)phosphonate in the Synthesis of Corrosion Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of diethyl (3-aminopropyl)phosphonate in the synthesis of novel corrosion inhibitors. The focus is on the synthesis of α-aminophosphonate derivatives, particularly through the Kabachnik-Fields reaction and Schiff base formation, and the subsequent evaluation of their efficacy in preventing the corrosion of steel in acidic environments.

Introduction

Corrosion is a significant challenge across various industries, leading to substantial economic losses and safety concerns. Organic compounds containing heteroatoms such as nitrogen, phosphorus, and oxygen have been extensively studied as effective corrosion inhibitors. This compound is a versatile precursor for the synthesis of such inhibitors. Its structure, featuring a reactive primary amine and a phosphonate group, allows for straightforward modification to produce compounds that can strongly adsorb onto metal surfaces, forming a protective barrier against corrosive agents.

The primary synthetic route explored in these notes is the formation of α-aminophosphonates. These compounds are structural analogs of α-amino acids and have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly steel in acidic media.[1][2][3] The inhibition mechanism primarily involves the adsorption of the inhibitor molecules onto the metal surface, a process influenced by the electronic structure of the inhibitor and the nature of the metal surface.[1][2]

Synthesis of Corrosion Inhibitors

A prevalent and efficient method for the synthesis of α-aminophosphonates from this compound is the Kabachnik-Fields reaction . This one-pot, three-component reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[4][5][6][7][8] In the context of this document, this compound can be reacted with an aldehyde to form a Schiff base intermediate, which then undergoes nucleophilic addition by a dialkyl phosphite to yield the α-aminophosphonate. Alternatively, the primary amine of this compound can directly participate in the Kabachnik-Fields reaction.

A common strategy is the synthesis of Schiff base derivatives, where the primary amine of this compound is reacted with an aldehyde to form an imine linkage (-N=CH-).[9][10][11] These Schiff bases themselves can act as effective corrosion inhibitors due to the presence of the imine group and other heteroatoms.

Experimental Protocol: Synthesis of a Schiff Base Corrosion Inhibitor

This protocol describes the synthesis of a representative Schiff base corrosion inhibitor, N-(phenyl)methylidene-3-(diethoxyphosphoryl)propan-1-amine, from this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.

  • Add benzaldehyde (10 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure Schiff base.

Performance Data of Aminophosphonate-Based Corrosion Inhibitors

The corrosion inhibition efficiency of various α-aminophosphonate derivatives has been evaluated, demonstrating their potential in protecting metals from corrosion. The following table summarizes the performance of several synthesized inhibitors on steel in acidic media.

InhibitorMetalCorrosive MediumInhibitor Conc.Inhibition Efficiency (%)Reference
Diethyl(furan-2-yl(phenylamino)methyl)phosphonate (AMP1)XC48 Carbon Steel1.0 M HCl10⁻³ M83.34 (EIS), 82.70 (PDP)[1][12]
Diethyl((2-methoxyphenyl)amino)(thiophene-2-methyl)phosphonate (AMP2)XC48 Carbon Steel1.0 M HCl10⁻³ M63.82 (EIS), 74.57 (PDP)[1][12]
Diethyl(phenyl(phenylamino)methyl)phosphonate (DEPAMP)XC48 Carbon Steel1 M HCl10⁻³ M89.27[13]
Diethyl(((2-methoxyphenyl)(phenylamino)methyl)phosphonate (o-DEPAMP)XC48 Carbon Steel1 M HCl10⁻³ M90.72[13]
α-aminophosphonate (α-AP)Carbon Steel1 M HCl180 ppm92.4[3]
α-aminophosphonate (α-AP)Carbon Steel1 M H₂SO₄180 ppm95.7[3]
Cysteine-glutaraldehyde bis-Schiff base (CBS)Q235 Steel1 M HCl150 mg/L94.83 (Weight Loss)[11]

Experimental Protocols for Corrosion Inhibition Evaluation

The effectiveness of the synthesized corrosion inhibitors can be determined using various electrochemical and gravimetric techniques.

Weight Loss Measurement

Objective: To determine the corrosion rate of a metal in the presence and absence of an inhibitor by measuring the mass loss over a specific period.

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • Synthesized corrosion inhibitor

  • Analytical balance

  • Water bath or thermostat

  • Beakers

  • Acetone

  • Desiccator

Procedure:

  • Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Weigh the cleaned and dried coupons accurately using an analytical balance.

  • Immerse the coupons in beakers containing the corrosive medium with and without different concentrations of the synthesized inhibitor.

  • Maintain the beakers at a constant temperature in a water bath for a specified immersion period (e.g., 24 hours).

  • After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., a solution containing NaOH and zinc dust) to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Weigh the cleaned and dried coupons again.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR) = (K × W) / (A × T × D)

      • K = constant (e.g., 8.76 × 10⁴ for mm/year)

      • W = weight loss in grams

      • A = area of the coupon in cm²

      • T = immersion time in hours

      • D = density of the metal in g/cm³

    • Inhibition Efficiency (IE%) = [(CR₀ - CRᵢ) / CR₀] × 100

      • CR₀ = corrosion rate in the absence of the inhibitor

      • CRᵢ = corrosion rate in the presence of the inhibitor

Electrochemical Measurements (Potentiodynamic Polarization and EIS)

Objective: To study the kinetics of the anodic and cathodic corrosion reactions and to determine the mechanism of inhibition.

Apparatus:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell:

    • Working electrode (WE): Metal specimen (e.g., mild steel)

    • Reference electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

    • Counter electrode (CE): Platinum or graphite rod

  • Corrosive solution with and without the inhibitor

Procedure:

  • Prepare the working electrode by embedding the metal specimen in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish, degrease with acetone, and rinse with distilled water.

  • Assemble the three-electrode cell with the corrosive solution.

  • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Plot the logarithmic current density versus potential (Tafel plot).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

    • Calculate the inhibition efficiency (IE%) using: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 , where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 , where Rct₀ and Rctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

Synthesis_of_Schiff_Base_Inhibitor Synthesis of a Schiff Base Corrosion Inhibitor reagent1 This compound intermediate Schiff Base Intermediate (Imine) reagent1->intermediate reagent2 Benzaldehyde reagent2->intermediate catalyst Acetic Acid (cat.) catalyst->intermediate solvent Ethanol solvent->intermediate product N-(phenyl)methylidene-3- (diethoxyphosphoryl)propan-1-amine intermediate->product Reflux

Caption: Synthesis of a Schiff base corrosion inhibitor.

Corrosion_Inhibition_Mechanism General Mechanism of Corrosion Inhibition by Aminophosphonates cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Steel) inhibitor Aminophosphonate Inhibitor adsorbed_inhibitor Adsorbed Inhibitor Protective Layer inhibitor->adsorbed_inhibitor Adsorption h_plus H⁺ metal Fe h_plus->metal Corrosion Attack cl_minus Cl⁻ cl_minus->metal Pitting Corrosion adsorbed_inhibitor->h_plus Blocks Attack adsorbed_inhibitor->cl_minus Blocks Attack

Caption: Mechanism of corrosion inhibition.

Experimental_Workflow Experimental Workflow for Corrosion Inhibitor Evaluation start Synthesize Corrosion Inhibitor prepare_coupons Prepare & Weigh Metal Coupons start->prepare_coupons prepare_solutions Prepare Corrosive Solutions (with & without inhibitor) start->prepare_solutions weight_loss Weight Loss Measurement prepare_coupons->weight_loss prepare_solutions->weight_loss electrochemical Electrochemical Measurements (PDP, EIS) prepare_solutions->electrochemical analyze_data Analyze Data & Calculate Inhibition Efficiency weight_loss->analyze_data electrochemical->analyze_data end Conclusion on Inhibitor Performance analyze_data->end

Caption: Workflow for inhibitor evaluation.

References

Application Notes and Protocols for Phosphonate Synthesis via the Michaelis-Arbuzov Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, enabling the formation of a carbon-phosphorus (C-P) bond to synthesize phosphonates. These compounds are of significant interest in drug development due to their role as stable analogs of natural phosphates and carboxylates. This document provides detailed application notes and experimental protocols for the synthesis of phosphonates using classical, Lewis acid-catalyzed, and microwave-assisted Michaelis-Arbuzov reactions.

Introduction to the Michaelis-Arbuzov Reaction

First described by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl phosphonate.[1][2][3] The reaction proceeds through a two-step mechanism: an initial SN2 attack of the nucleophilic phosphorus atom on the alkyl halide to form a phosphonium salt intermediate, followed by the dealkylation of this intermediate by the displaced halide ion to yield the final phosphonate product.[3]

The versatility of the Michaelis-Arbuzov reaction has led to its widespread application in the synthesis of a diverse range of phosphonate-containing molecules, including those with potential antiviral and anticancer properties.[1]

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize quantitative data for the synthesis of various phosphonates under different experimental conditions, providing a basis for comparison and optimization.

Table 1: Classical Michaelis-Arbuzov Reaction of Benzyl Halides with Triethyl Phosphite

EntryBenzyl HalideSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzyl bromideNeat150-1602-4High[1]
22,6-Dichlorobenzyl bromideNeat120-1604-19High[4]
32,6-Dichlorobenzyl chlorideToluene120-1604-19High[4]
4p-Vinylbenzyl chlorideTolueneReflux-75[5]

Table 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction

EntryAlkyl Halide/AlcoholLewis Acid (mol%)SolventTemperatureTime (h)Yield (%)Reference
1Benzyl bromideZnBr₂ (20)DichloromethaneRoom Temp.1High[1]
2Arylmethyl halides/alcoholsInBr₃ or ZnBr₂-Room Temp.-75-93[6]
3Benzyl bromideCeCl₃·7H₂O-SiO₂ (10)Acetonitrile45°C296
4Benzyl bromideCeCl₃·7H₂O-SiO₂ (10)Dichloromethane45°C385
5Benzyl bromideCeCl₃·7H₂O-SiO₂ (10)Toluene45°C475

Table 3: Microwave-Assisted Michaelis-Arbuzov Reaction

EntryAlkyl HalidePhosphiteConditionsTime (min)Yield (%)Reference
1DibromomethaneTriethyl phosphite150 W5-10~90[1]
2Ethyl 2-bromo-2-methylpropanoateTriethyl phosphiteSolvent-free10~92[1]
3Various alkyl halidesTriethyl phosphite150 W575-99[7]
4Benzyl bromideTriethyl phosphiteCeCl₃·7H₂O-SiO₂ (20), 490 W991

Experimental Protocols

Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate

This protocol describes the traditional, uncatalyzed Michaelis-Arbuzov reaction.

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Nitrogen inlet

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 equivalent).

  • Add triethyl phosphite (1.2 equivalents) to the flask.[1]

  • Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.[1]

Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate

This protocol utilizes a Lewis acid to facilitate the reaction at room temperature.

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Zinc bromide (ZnBr₂)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve benzyl bromide (1.0 mmol) in dichloromethane (5 mL).[1]

  • Add triethyl phosphite (1.2 mmol) to the solution.[1]

  • Add zinc bromide (0.2 mmol) to the reaction mixture at room temperature.[1]

  • Stir the mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[1]

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure diethyl benzylphosphonate.[1]

Protocol 3: Microwave-Assisted Synthesis of Diethyl Methanephosphonate

This protocol employs microwave irradiation for a rapid and efficient synthesis.

Materials:

  • Dibromomethane

  • Triethyl phosphite

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine dibromomethane (1.0 equivalent) and triethyl phosphite (1.0 equivalent).[1]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant power of 150 W for 5-10 minutes.[1]

  • Monitor the reaction for the disappearance of the starting materials.

  • After cooling, the product can be purified by vacuum distillation.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the mechanism of the Michaelis-Arbuzov reaction and a general experimental workflow for phosphonate synthesis.

Michaelis_Arbuzov_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Trialkyl_phosphite R'₃P Phosphonium_salt [R'-P(OR)₂-R]⁺ X⁻ Trialkyl_phosphite->Phosphonium_salt SN2 Attack Alkyl_halide R-X Alkyl_halide->Phosphonium_salt Phosphonate O=P(OR)₂-R Phosphonium_salt->Phosphonate Dealkylation Alkyl_halide_byproduct R'-X Phosphonium_salt->Alkyl_halide_byproduct

Caption: Mechanism of the Michaelis-Arbuzov reaction.

Experimental_Workflow Reactants Combine Alkyl Halide and Trialkyl Phosphite (and catalyst/solvent if applicable) Reaction Heat / Irradiate (Microwave) or Stir at Room Temperature Reactants->Reaction Monitoring Monitor Reaction Progress (TLC, NMR) Reaction->Monitoring Workup Quench Reaction and Extract Product Monitoring->Workup Upon Completion Purification Purify Product (Distillation or Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: General experimental workflow for phosphonate synthesis.

References

Application of Diethyl (3-Aminopropyl)phosphonate and its Analogs in Seyferth-Gilbert Homologation for Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Seyferth-Gilbert homologation is a widely utilized chemical reaction in organic synthesis for the conversion of aldehydes and ketones into alkynes with a one-carbon extension.[1] This transformation is of significant interest to researchers and professionals in drug development and materials science due to the importance of the alkyne functional group as a versatile building block in the synthesis of complex molecules. While the classical reagent for this reaction is dimethyl (diazomethyl)phosphonate, the user's interest in diethyl (3-aminopropyl)phosphonate highlights the broader context of how aminophosphonates serve as precursors to the active diazo species required for this homologation. This document provides detailed application notes and protocols for the Seyferth-Gilbert homologation, with a special focus on the role of aminophosphonates as starting materials for the key reagents.

Core Concept: From Aminophosphonate to the Active Reagent

The active species in the Seyferth-Gilbert homologation is a diazomethylphosphonate. The original Seyferth-Gilbert reagent, dimethyl (diazomethyl)phosphonate, is prepared from dimethyl (aminomethyl)phosphonate through diazotization.[2] By analogy, this compound would first need to be converted to diethyl (3-diazopropyl)phosphonate to be reactive in a similar manner. The fundamental steps involve the conversion of the primary amine functionality into a diazo group. This transformation is a critical prerequisite for the subsequent homologation reaction.

Mechanism of the Seyferth-Gilbert Homologation

The reaction mechanism begins with the deprotonation of the diazomethylphosphonate by a strong base, typically potassium tert-butoxide, to form a phosphonate-stabilized carbanion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate undergoes a cyclization to form an oxaphosphetane. This is followed by the elimination of a phosphate ester and the loss of nitrogen gas, which generates a vinylidene carbene. A subsequent 1,2-hydride or 1,2-alkyl shift then furnishes the final alkyne product.[1][2][3]

The Ohira-Bestmann Modification

A significant improvement to the original Seyferth-Gilbert protocol is the Ohira-Bestmann modification. This method utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent. This reagent can be used under milder basic conditions, such as with potassium carbonate in methanol, which allows for the homologation of base-sensitive and enolizable aldehydes that are incompatible with the strong base used in the classical procedure. The Ohira-Bestmann reagent generates the required dimethyl (diazomethyl)phosphonate anion in situ.[1]

Data Presentation

Table 1: Comparison of Seyferth-Gilbert and Ohira-Bestmann Protocols

FeatureSeyferth-Gilbert ProtocolOhira-Bestmann Protocol
Reagent Dimethyl (diazomethyl)phosphonateDimethyl (1-diazo-2-oxopropyl)phosphonate
Base Strong base (e.g., Potassium tert-butoxide)Mild base (e.g., Potassium carbonate)
Temperature Low temperatures (e.g., -78 °C)Room temperature
Substrate Scope Good for non-enolizable aldehydes and ketonesBroader scope, including enolizable aldehydes
Key Advantage Well-established for robust substratesMilder conditions, wider functional group tolerance

Table 2: Representative Yields for the Ohira-Bestmann Homologation

Aldehyde SubstrateProduct AlkyneYield (%)
BenzaldehydePhenylacetylene>95%
4-Nitrobenzaldehyde1-Ethynyl-4-nitrobenzene~90%
CyclohexanecarboxaldehydeEthynylcyclohexane~85%
Dodecanal1-Tridecyne~80%
(R)-2,3-O-isopropylideneglyceraldehyde(R)-3,4-dihydroxy-3-methyl-1-butyne~70%

Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert Reagent) from Dimethyl (aminomethyl)phosphonate

This protocol describes the general procedure for the diazotization of an aminomethylphosphonate, which would be analogous to the procedure required for this compound.

Materials:

  • Dimethyl (aminomethyl)phosphonate

  • Sodium nitrite

  • Hydrochloric acid

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate

Procedure:

  • Dissolve dimethyl (aminomethyl)phosphonate in aqueous hydrochloric acid at 0 °C.

  • Slowly add an aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring at 0 °C for 1-2 hours.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl (diazomethyl)phosphonate.

Protocol 2: Seyferth-Gilbert Homologation of an Aldehyde

Materials:

  • Dimethyl (diazomethyl)phosphonate

  • Potassium tert-butoxide

  • Aldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve dimethyl (diazomethyl)phosphonate in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Ohira-Bestmann Homologation of an Aldehyde

Materials:

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)

  • Potassium carbonate

  • Aldehyde

  • Methanol

  • Dichloromethane

Procedure:

  • To a solution of the aldehyde in methanol, add potassium carbonate.

  • To this stirred suspension, add the Ohira-Bestmann reagent dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Seyferth_Gilbert_Mechanism reagent R'CHN2P(O)(OR)2 anion [R'CN2P(O)(OR)2]- reagent->anion Deprotonation base Base (t-BuOK) carbonyl R''C(O)R''' oxaphosphetane Oxaphosphetane Intermediate carbonyl->oxaphosphetane anion->oxaphosphetane Nucleophilic Attack vinyl_diazo Vinyl Diazo oxaphosphetane->vinyl_diazo Elimination carbene Vinylidene Carbene vinyl_diazo->carbene - N2 alkyne R''C≡CR''' carbene->alkyne 1,2-Shift

Caption: Reaction mechanism of the Seyferth-Gilbert homologation.

Experimental_Workflow cluster_reagent_prep Reagent Preparation cluster_homologation Homologation Reaction aminophosphonate Aminophosphonate (e.g., this compound) diazotization Diazotization aminophosphonate->diazotization active_reagent Active Diazo Reagent diazotization->active_reagent reagent_addition Addition of Diazo Reagent active_reagent->reagent_addition reaction_setup Reaction Setup (Solvent, Base, Aldehyde/Ketone) reaction_setup->reagent_addition reaction_progress Stirring (Overnight) reagent_addition->reaction_progress workup Aqueous Workup reaction_progress->workup extraction Solvent Extraction workup->extraction purification Purification (Chromatography) extraction->purification final_product Pure Alkyne purification->final_product

Caption: General experimental workflow for alkyne synthesis.

References

Application Notes and Protocols: Grafting of Diethyl (3-aminopropyl)phosphonate onto TiO₂ Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of titanium dioxide (TiO₂) with diethyl (3-aminopropyl)phosphonate. This process enables the introduction of primary amine functionalities onto the TiO₂ surface, which can serve as versatile anchor points for the subsequent attachment of biomolecules, drugs, or other functional moieties. The robust phosphonate-TiO₂ linkage offers superior stability compared to silane-based surface chemistries, making it an attractive choice for various applications in biomaterials, drug delivery, and catalysis.[1]

Introduction to Aminophosphonate-Modified TiO₂

The functionalization of TiO₂ surfaces with organophosphonates provides a stable and reliable method for altering surface properties.[1] this compound is a precursor that, after hydrolysis to 3-aminopropylphosphonic acid (3-APPA), can be grafted onto TiO₂. This modification introduces a terminal amino group, which is valuable for a range of subsequent chemical reactions.

Key Applications:

  • Biomolecule Immobilization: The terminal amine groups can be used to covalently attach proteins, enzymes, or peptides.[1][2]

  • Drug Delivery: Serves as a platform for conjugating drug molecules for targeted delivery systems.

  • Heterogeneous Catalysis: The amino groups can act as basic catalytic sites or as ligands for metal nanoparticles.[1][2][3]

  • Metal Ion Sorption: The modified surface can be utilized for the capture and removal of heavy metal ions from solutions.[1][2][3]

  • CO₂ Capture: The amine functionalities can interact with and capture carbon dioxide.[1][2][3]

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 3-Aminopropylphosphonic Acid (3-APPA)

Prior to grafting, the diethyl ester groups of the phosphonate must be hydrolyzed to form phosphonic acid, which is the active species for binding to the TiO₂ surface.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Deionized water

  • Ethanol

Procedure:

  • Place the desired amount of this compound into a round-bottom flask.

  • Add an excess of concentrated HCl (e.g., 15-20 mL per gram of phosphonate).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 10-12 hours with constant stirring.

  • After cooling to room temperature, remove the excess HCl and water using a rotary evaporator.

  • Wash the resulting solid 3-aminopropylphosphonic acid hydrochloride salt with ethanol and dry under vacuum. The product can be used directly or further purified.

Protocol 2: Grafting of 3-Aminopropylphosphonic Acid (3-APPA) onto TiO₂ Surfaces

This protocol describes the process of grafting the hydrolyzed phosphonate onto a TiO₂ substrate.

Materials:

  • TiO₂ substrate (e.g., nanoparticles, thin film, or wafer)

  • 3-Aminopropylphosphonic acid hydrochloride salt (3-APPA)

  • Deionized water or anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating and stirring plate

  • Centrifuge (for nanoparticles) or rinsing beakers (for films/wafers)

  • Acetone

  • Oven

Procedure:

  • Substrate Preparation:

    • For TiO₂ nanoparticles: Disperse the nanoparticles in deionized water.

    • For TiO₂ films/wafers: Clean the substrate by sequential sonication in acetone, ethanol, and deionized water (15 minutes each). Dry under a stream of nitrogen. An optional oxygen plasma treatment can be performed to increase the density of surface hydroxyl groups.[4]

  • Grafting Reaction:

    • Prepare an aqueous solution of 3-APPA with a concentration ranging from 20 mM to 150 mM.[5]

    • Add the TiO₂ substrate to the 3-APPA solution in a round-bottom flask.

    • Heat the suspension under reflux with vigorous stirring for 4 hours. The temperature can be varied between 50 °C and 90 °C to control the grafting density.[1][5]

  • Washing:

    • For nanoparticles: Separate the functionalized nanoparticles from the solution by centrifugation. Redisperse the particles in acetone and stir for 2 hours. Repeat the centrifugation and washing step once more with fresh acetone.

    • For films/wafers: Remove the substrate from the grafting solution and rinse thoroughly with deionized water, followed by acetone to remove any non-covalently bound molecules.

  • Drying: Dry the functionalized TiO₂ material in an oven at 70 °C for 24 hours.[1]

Data Presentation

The efficiency of the grafting process is influenced by the reaction conditions. The following table summarizes the effect of 3-APPA concentration and temperature on the degree of surface modification of TiO₂ powder.

Concentration of 3-APPA (mM)Temperature (°C)P/Ti Atomic Ratio (%)N/Ti Atomic Ratio (%)
20501.81.6
75502.52.3
150502.92.7
20902.11.9
75902.82.6
150902.72.5

*Data derived from XPS analysis as described in the literature.[5] The P/Ti and N/Ti atomic ratios are indicative of the surface coverage of the aminophosphonate.

Visualization of Workflows and Logical Relationships

Experimental Workflow for TiO₂ Surface Functionalization

The following diagram illustrates the overall experimental workflow from the precursor to the functionalized TiO₂ surface.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Surface Grafting cluster_2 Step 3: Post-Grafting Processing cluster_3 Step 4: Application A This compound B 3-Aminopropylphosphonic Acid (3-APPA) A->B  Conc. HCl, Reflux   C TiO₂ Substrate E Functionalized TiO₂ C->E D 3-APPA Solution D->E F Washing (Acetone) E->F G Drying (70 °C) F->G H Biomolecule Conjugation / Drug Attachment G->H

Caption: Workflow for the functionalization of TiO₂ surfaces.

Influence of Reaction Parameters on Grafting Density

This diagram shows the logical relationship between the key reaction parameters and the resulting surface modification.

G cluster_0 Controlling Factors cluster_1 Outcome A Concentration of 3-APPA D Grafting Density on TiO₂ Surface A->D B Reaction Temperature B->D C Reaction Time C->D

Caption: Factors influencing the grafting density of 3-APPA on TiO₂.

References

Application Notes and Protocols for Incorporation of Diethyl (3-aminopropyl)phosphonate into Metal Carbonyl Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the incorporation of aminophosphonate ligands, specifically focusing on derivatives of Diethyl (3-aminopropyl)phosphonate, into metal carbonyl complexes. The primary method detailed is the aza-Michael addition, a versatile approach for conjugating aminophosphonates to metal carbonyl moieties containing an electrophilic double bond.

Application Note 1: Synthesis of Half-Sandwich Iron and Ruthenium Carbonyl Complexes with Aminophosphonates

The integration of aminophosphonate groups into organometallic complexes, such as iron and ruthenium carbonyls, offers a promising strategy for the development of novel therapeutic agents. This approach combines the biological activity of aminophosphonates, known for their role as enzyme inhibitors, with the unique properties of metal carbonyl complexes, which can serve as carriers or introduce new mechanisms of action.

A successful strategy for this incorporation involves the use of half-sandwich metal carbonyl complexes functionalized with a maleimide ligand. The electron-deficient double bond of the maleimide is susceptible to nucleophilic attack by the primary amine of an aminophosphonate derivative in an aza-Michael addition reaction. This method provides a straightforward and efficient route to stable metal carbonyl-aminophosphonate conjugates.

The resulting complexes can be characterized by standard spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for confirming the presence of the metal carbonyl groups, which exhibit characteristic strong stretching bands (ν(C≡O)). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P) and mass spectrometry (MS) are employed to confirm the covalent linkage of the aminophosphonate ligand to the metal complex.

Experimental Protocols

Protocol 1: General Procedure for the Aza-Michael Addition of (Aminomethyl)benzylphosphonates to CpM(CO)₂(η¹-N-maleimidato) Complexes

This protocol describes the synthesis of half-sandwich iron (Fe) and ruthenium (Ru) aminophosphonate complexes.[1]

Materials:

  • CpM(CO)₂(η¹-N-maleimidato) (M = Fe or Ru) (1 equivalent)

  • Diethyl (aminomethyl)benzylphosphonate derivative (1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (5 equivalents)

  • Ethanol (EtOH)

  • Distilled water

  • Chloroform (CHCl₃)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the metallocarbonyl complex (CpM(CO)₂(η¹-N-maleimidato)) and the diethyl (aminomethyl)benzylphosphonate derivative in a 9:1 mixture of ethanol and distilled water.

  • Saturate the solution with argon.

  • Add potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, perform an extraction with chloroform.

  • Concentrate the combined chloroform extracts in vacuo.

  • Purify the resulting residue by column chromatography on silica gel, using a chloroform/methanol gradient (from 100% CHCl₃ to 90:10 CHCl₃/MeOH) to yield the pure metallocarbonyl aminophosphonate complex.

Characterization Data

The successful synthesis of the target complexes is confirmed by the following spectroscopic data.

Infrared (IR) Spectroscopy: The IR spectra of the resulting complexes show two intense absorption bands characteristic of the terminal carbonyl ligands, in addition to bands corresponding to the phosphonate group.[1]

¹H NMR Spectroscopy: The addition of the aminophosphonate to the maleimide double bond is confirmed by the disappearance of the signal for the ethylenic protons of the maleimide ligand (around 6.7 ppm) and the appearance of new signals corresponding to the protons of the newly formed succinimide CH-CH₂ motif.[1]

³¹P NMR Spectroscopy: The ³¹P NMR spectra of the final complexes exhibit a singlet, indicating the presence of the phosphonate group. The chemical shift is consistent with a phosphonate group attached to an sp³-hybridized carbon atom.[1]

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS data confirms the molecular weight of the synthesized iron and ruthenium complexes.[1]

Data Presentation

Table 1: Summary of Reaction Yields and Spectroscopic Data for Synthesized Metal Carbonyl Aminophosphonate Complexes

ComplexMetal (M)Yield (%)IR ν(C≡O) (cm⁻¹)³¹P NMR δ (ppm)
9a Fe40-772045, 199427.0
9b Fe40-772045, 199426.3
9c Fe40-772045, 199426.4
10a Ru40-772045, 199026.8
10b Ru40-772045, 199026.3
10c Ru40-772045, 199026.3

Data extracted from Kośka et al., 2022.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_purification Workup and Purification cluster_product Final Product metal_carbonyl CpM(CO)₂(η¹-N-maleimidato) (M = Fe, Ru) conditions K₂CO₃, EtOH/H₂O (9:1) 24h, Room Temperature metal_carbonyl->conditions aminophosphonate Diethyl (aminomethyl)benzylphosphonate aminophosphonate->conditions extraction Chloroform Extraction conditions->extraction Aza-Michael Addition chromatography Silica Gel Column Chromatography extraction->chromatography final_product Metallocarbonyl Aminophosphonate Complex chromatography->final_product

Caption: Workflow for the synthesis of metallocarbonyl aminophosphonate complexes.

General Reaction Scheme

reaction_scheme reactant1 CpM(CO)₂(η¹-N-maleimidato) reaction_arrow K₂CO₃, EtOH/H₂O reactant1->reaction_arrow reactant2 + Diethyl (aminomethyl)benzylphosphonate reactant2->reaction_arrow product Metallocarbonyl Aminophosphonate Complex reaction_arrow->product Aza-Michael Addition

Caption: General reaction for aminophosphonate incorporation.

References

Application Note: Monitoring Phosphonate Synthesis Reactions Using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the effective monitoring of phosphonate synthesis reactions using Thin-Layer Chromatography (TLC). This rapid and cost-effective technique allows for the qualitative assessment of reaction progress by separating starting materials, intermediates, and products based on their polarity.

Introduction

Phosphonates are a critical class of compounds in medicinal chemistry and materials science. Their synthesis often requires careful monitoring to optimize reaction conditions and maximize yields. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose, offering a simple and rapid method to track the consumption of starting materials and the formation of products. This protocol outlines the necessary steps for successful TLC monitoring of phosphonate synthesis, from sample preparation to visualization of the separated components.

Experimental Protocols

Materials and Equipment
  • TLC plates (silica gel 60 F254 pre-coated aluminum or glass plates)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., hexane/ethyl acetate, dichloromethane/methanol mixtures)

  • Staining solution (e.g., potassium permanganate, ceric ammonium molybdate)

  • Heating device (heat gun or hot plate)

  • UV lamp (254 nm)

  • Forceps

  • Pencil

General TLC Protocol for Monitoring Phosphonate Synthesis
  • Preparation of the TLC Chamber:

    • Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm.

    • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure saturation of the chamber with solvent vapors.

    • Cover the chamber and allow it to equilibrate for at least 10-15 minutes.

  • Spotting the TLC Plate:

    • With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Using a capillary tube, spot a dilute solution of the starting material(s) in a suitable solvent on the left side of the baseline.

    • In the center of the baseline, co-spot the starting material and the reaction mixture. This helps in identifying the starting material spot within the reaction lane.[1]

    • On the right side of the baseline, spot a small aliquot of the reaction mixture.[2]

    • Ensure the spots are small and concentrated to prevent streaking.

  • Developing the TLC Plate:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level.

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is approximately 1 cm from the top.[3]

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the plate in a well-ventilated hood.

    • UV Visualization: Examine the dried plate under a UV lamp (254 nm). Compounds containing a UV-active chromophore will appear as dark spots.[4] Circle these spots with a pencil.

    • Chemical Staining: Proceed with one of the staining methods detailed below for visualization of all components, particularly those that are not UV-active.

Staining Protocols for Phosphonates

Potassium Permanganate Stain: This stain is effective for visualizing compounds that can be oxidized.

  • Preparation: Dissolve 3 g of KMnO₄, 20 g of K₂CO₃, and 5 mL of 5% aqueous NaOH in 300 mL of water.

  • Procedure:

    • Dip the dried TLC plate into the potassium permanganate solution using forceps.

    • Quickly remove the plate and wipe off the excess stain from the back with a paper towel.

    • Gently heat the plate with a heat gun or on a hot plate.

    • Spots will appear as yellow to brown against a purple background.

Ceric Ammonium Molybdate (CAM) Stain: This is a more specific stain for phosphorus-containing compounds.

  • Preparation: Dissolve 2 g of ceric ammonium sulfate and 50 g of ammonium molybdate in 900 mL of water. Slowly and carefully add 100 mL of concentrated sulfuric acid.[5]

  • Procedure:

    • Dip the dried TLC plate into the CAM stain.

    • Remove the plate and wipe off the excess stain.

    • Heat the plate with a heat gun until colored spots appear. Phosphonates typically yield blue to blue-green spots.

Data Presentation

The retention factor (Rf) is a key parameter in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While specific Rf values are highly dependent on the exact structure of the phosphonate and the TLC conditions, the following table summarizes the expected behavior and typical mobile phases.

Compound TypeExpected PolarityTypical Mobile Phase SystemExpected Rf Value
Starting Alcohol/HalideVariesHexane/Ethyl AcetateHigher Rf (less polar)
Phosphite ReagentPolarHexane/Ethyl AcetateVaries
Phosphonate ProductMore Polar than starting materialHexane/Ethyl Acetate or Dichloromethane/MethanolLower Rf than starting material
Phosphonic AcidHighly PolarDichloromethane/Methanol with Acetic AcidVery low Rf (may remain at baseline)

Note: The polarity of the mobile phase should be adjusted to achieve an Rf value for the product between 0.2 and 0.5 for optimal separation.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase B Equilibrate TLC Chamber A->B C Spot TLC Plate (Starting Material, Co-spot, Reaction Mixture) D Develop Plate C->D E Dry Plate D->E F UV Visualization E->F G Chemical Staining F->G H Analyze Results (Calculate Rf, Assess Conversion) G->H

Caption: Experimental workflow for monitoring phosphonate synthesis via TLC.

Staining_Agents cluster_stains Staining Methods Phosphonate Phosphonate on TLC Plate KMnO4 Potassium Permanganate (KMnO4) Phosphonate->KMnO4 Oxidizable Moiety CAM Ceric Ammonium Molybdate (CAM) Phosphonate->CAM Phosphate Group Result_KMnO4 Oxidation Reaction -> Yellow/Brown Spot KMnO4->Result_KMnO4 Result_CAM Complexation with Phosphorus -> Blue/Green Spot CAM->Result_CAM

Caption: Logical relationship of staining agents for phosphonate visualization.

References

Application Notes and Protocols for the Purification of Aminophosphonate Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminophosphonates are a class of organophosphorus compounds that are synthetic analogs of amino acids. They are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antiviral, antimicrobial, antitumor, and enzyme inhibitory properties. The synthesis of aminophosphonate derivatives often results in complex reaction mixtures containing starting materials, reagents, and byproducts. Therefore, efficient purification is a critical step to isolate the desired active compounds for further biological evaluation and development. Column chromatography is a versatile and widely used technique for the purification of these derivatives. This document provides detailed application notes and protocols for the purification of aminophosphonate derivatives by column chromatography.

Principles of Column Chromatography for Aminophosphonate Purification

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For aminophosphonate derivatives, the choice of stationary and mobile phases is crucial for achieving successful separation.

  • Stationary Phase: The most common stationary phase for the purification of aminophosphonate derivatives is silica gel .[2][3][4] Its polar nature allows for the separation of compounds with varying polarities. For basic aminophosphonate derivatives, which can interact strongly with the acidic silanol groups of silica gel leading to poor separation and tailing, alternative stationary phases such as alumina or amine-functionalized silica can be utilized.[5]

  • Mobile Phase: The mobile phase, a solvent or a mixture of solvents, is selected to achieve an optimal balance between the retention of the target compound on the stationary phase and its elution.[6][7] The polarity of the mobile phase is a key parameter that is adjusted to control the separation. Common solvent systems include mixtures of hexane, ethyl acetate, dichloromethane, and methanol.[2][4][8][9] For particularly polar or ionizable aminophosphonates, more complex mobile phase systems or different chromatography modes may be necessary.

Method Development Workflow

Developing a robust purification method by column chromatography involves a systematic approach. The following diagram illustrates the logical workflow for method development.

MethodDevelopment A 1. Compound Characterization (Polarity, Solubility, pKa) B 2. TLC Analysis for Feasibility & Initial Solvent System Scouting A->B C 3. Select Stationary Phase (e.g., Silica, Alumina, Amine-Functionalized) B->C D 4. Optimize Mobile Phase (Solvent Ratio, Additives) C->D E 5. Determine Loading Capacity D->E F 6. Column Packing & Equilibration E->F G 7. Sample Loading F->G H 8. Elution & Fraction Collection G->H I 9. Fraction Analysis (TLC, etc.) H->I J 10. Combine Pure Fractions & Concentrate I->J K 11. Purity Assessment (HPLC, NMR) J->K

Caption: Logical workflow for developing a column chromatography purification method.

Experimental Protocols

Protocol 1: General Purpose Purification of Neutral Aminophosphonate Derivatives using Silica Gel Column Chromatography

This protocol is suitable for the purification of neutral or moderately polar aminophosphonate derivatives.

Materials:

  • Silica gel (230-400 mesh for flash chromatography)[4]

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)

  • Crude aminophosphonate sample

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Selection:

    • Develop a suitable mobile phase system using TLC. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.[4]

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial mobile phase.

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Never let the column run dry.[4]

  • Column Equilibration:

    • Pass 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated.

  • Sample Loading:

    • Dissolve the crude aminophosphonate derivative in a minimal amount of the mobile phase or a less polar solvent.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds. A common gradient is to increase the percentage of ethyl acetate in hexane.

    • Collect fractions of a suitable volume in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified aminophosphonate derivative.

Protocol 2: Purification of Basic Aminophosphonate Derivatives

This protocol is adapted for aminophosphonates that exhibit basic properties and may show poor chromatography on standard silica gel.

Materials:

  • Silica gel (230-400 mesh) or amine-functionalized silica gel

  • Mobile phase solvents (e.g., Dichloromethane, Methanol)

  • Amine additive (e.g., Triethylamine, Ammonia solution)

  • All other materials as listed in Protocol 1

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a suitable solvent system, such as dichloromethane/methanol.

    • Add a small amount of a competing amine to the mobile phase (e.g., 0.1-1% triethylamine) to neutralize the acidic sites on the silica gel and improve peak shape.[5]

  • Column Packing and Equilibration:

    • Follow the column packing procedure as described in Protocol 1, using the amine-containing mobile phase for both slurry preparation and equilibration.

  • Sample Loading, Elution, and Fraction Collection:

    • Proceed with sample loading, elution, and fraction collection as outlined in Protocol 1. It is crucial to use the amine-modified mobile phase throughout the process.

  • Fraction Analysis and Solvent Removal:

    • Analyze the fractions and remove the solvent as described in Protocol 1. Note that the amine additive will also be present in the final product and may need to be removed by further workup if necessary.

Protocol 3: Ion-Pair Chromatography for Highly Polar or Ionizable Aminophosphonates

For highly water-soluble and ionizable aminophosphonates, ion-pair chromatography can be an effective purification strategy.[10]

Materials:

  • Polymeric stationary phase or C18-bonded silica

  • Ion-pairing agent (e.g., Cetyltrimethylammonium bromide)[10]

  • Mobile phase solvents (e.g., water, methanol, acetonitrile)

  • Buffer to control pH

  • HPLC system for preparative chromatography

Procedure:

  • Method Development:

    • Develop the method on an analytical scale first to optimize the type and concentration of the ion-pairing agent, the mobile phase composition, and the pH.

  • Column Equilibration:

    • Equilibrate the preparative column with the mobile phase containing the ion-pairing agent until a stable baseline is achieved.

  • Sample Injection and Fraction Collection:

    • Dissolve the sample in the mobile phase and inject it onto the column.

    • Collect fractions as the compound elutes.

  • Post-Purification Workup:

    • The collected fractions will contain the ion-pairing agent, which may need to be removed in a subsequent step, for example, by liquid-liquid extraction or solid-phase extraction.

Data Presentation

The following table summarizes various column chromatography conditions used for the purification of aminophosphonate derivatives as reported in the literature.

Compound TypeStationary PhaseMobile Phase / EluentDetectionPurityReference
Diethyl (aminomethyl)benzylphosphonatesSilica gelEthyl acetate to Ethyl acetate/MeOH (90:10)Not specifiedPure[2]
Diethyl (bromo or chloromethyl)benzylphosphonatesSilica gelEthyl acetate to Ethyl acetate/MeOH (80:20)Not specifiedNot specified[2]
Metallocarbonyl aminophosphonate derivativesSilica gelCHCl₃ to CHCl₃/MeOH (90:10)Not specifiedNot specified[2]
α-AminophosphonatesSilica gel3% MeOH in CH₂Cl₂Not specified≥98%[3]
(R)-Benzyl N-[1-(dimethoxyphosphoryl)ethyl]carbamateSilica gelHexane/EtOAc/acetone (5:3:2)Not specifiedNot specified[8]
α-Aminophosphonate derivativesSilica gelEthyl acetate: HexaneNot specifiedNot specified[9]
Monosodium 4-amino-1-hydroxybutane-1,1-diphosphonic acidPolymeric stationary phase0.01 M cetyltrimethylammonium bromide (ion-pairing agent)Fluorescence (post-column derivatization with OPA-MERC)Not specified[10]

General Workflow for Aminophosphonate Purification

The diagram below outlines the general experimental workflow for the purification of a synthesized aminophosphonate derivative by column chromatography.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Synthesis Crude Aminophosphonate Reaction Mixture TLC_Analysis TLC Analysis for Solvent System Selection Synthesis->TLC_Analysis Column_Prep Column Packing & Equilibration TLC_Analysis->Column_Prep Sample_App Sample Application Column_Prep->Sample_App Elution Elution & Fraction Collection Sample_App->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Purified Aminophosphonate Solvent_Removal->Pure_Product

References

Application Notes and Protocols: Diethyl (3-aminopropyl)phosphonate in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (3-aminopropyl)phosphonate is a versatile organophosphorus compound that serves as a valuable precursor in the synthesis of biologically active molecules, particularly enzyme inhibitors. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes it a key building block for developing analogs that can modulate the activity of enzymes within the GABAergic system. The primary active compound derived from this compound is 3-aminopropylphosphonic acid, which acts as a bioisostere of GABA. This document provides detailed protocols for the synthesis of 3-aminopropylphosphonic acid from its diethyl ester precursor and for assessing its inhibitory activity against GABA transaminase (GABA-T), a key enzyme in the GABA metabolic pathway.

Mechanism of Action: A GABA Analog Approach

The rationale for using this compound in the development of enzyme inhibitors lies in its conversion to 3-aminopropylphosphonic acid. As a structural analog of GABA, 3-aminopropylphosphonic acid can competitively inhibit enzymes that recognize GABA as a substrate, such as GABA transaminase (GABA-T). By blocking GABA-T, the degradation of GABA is reduced, leading to an increase in its concentration in the synapse and enhanced inhibitory neurotransmission. This mechanism is a key strategy in the development of treatments for neurological disorders like epilepsy.[1]

While 3-aminopropylphosphonic acid is a known ligand for GABA receptors, its potential as a direct inhibitor of GABA-T is a subject of investigation for which this document provides the necessary experimental framework.[2][3]

Quantitative Data Summary

The biological activity of 3-aminopropylphosphonic acid, the active form of inhibitors derived from this compound, has been quantified against GABA receptors. While specific inhibitory constants against GABA transaminase are still under investigation, the following data demonstrates its bioactivity within the GABAergic system.

CompoundTargetAssayIC50Reference
3-Aminopropylphosphonic AcidGABAB ReceptorRadioligand Binding Assay1.5 µM[2][3]

Experimental Protocols

Protocol 1: Synthesis of 3-Aminopropylphosphonic Acid from this compound

This protocol describes the hydrolysis of the diethyl ester to yield the active phosphonic acid.

Materials:

  • This compound

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of bromotrimethylsilane (TMSBr) (typically 3-4 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by 31P NMR spectroscopy until the disappearance of the starting material signal.

  • After completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent and excess reagents under reduced pressure.

  • The resulting crude product can be purified by recrystallization or ion-exchange chromatography to yield pure 3-aminopropylphosphonic acid.

Protocol 2: In Vitro Inhibition Assay for GABA Transaminase (GABA-T)

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of 3-aminopropylphosphonic acid against GABA-T. The assay couples the transamination of GABA to the reduction of NADP+, which can be monitored at 340 nm.

Materials:

  • Recombinant or purified GABA transaminase (GABA-T)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • γ-Aminobutyric acid (GABA) as the substrate

  • α-Ketoglutarate

  • β-NADP+ (β-Nicotinamide adenine dinucleotide phosphate)

  • 3-Aminopropylphosphonic acid (inhibitor)

  • Assay Buffer (e.g., 50 mM Potassium Pyrophosphate buffer, pH 8.6)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of 3-aminopropylphosphonic acid in the assay buffer.

  • In a 96-well plate, prepare reaction mixtures containing the assay buffer, α-ketoglutarate, β-NADP+, and SSADH.

  • Add varying concentrations of the inhibitor (3-aminopropylphosphonic acid) to the wells. Include a control with no inhibitor.

  • Pre-incubate the plate at a constant temperature (e.g., 25 °C or 37 °C) for 10-15 minutes to allow for inhibitor binding to the enzyme.

  • Initiate the reaction by adding a solution of GABA and GABA-T to each well.

  • Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm over time. The rate of increase in absorbance corresponds to the rate of NADPH formation and is proportional to the GABA-T activity.

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

GABA Metabolic Pathway (GABA Shunt)

The following diagram illustrates the GABA shunt pathway, highlighting the role of GABA transaminase (GABA-T) in GABA metabolism. Inhibition of GABA-T by analogs such as 3-aminopropylphosphonic acid leads to an accumulation of GABA.

GABA_Metabolism cluster_krebs Krebs Cycle cluster_gaba_shunt GABA Shunt aKG α-Ketoglutarate Glutamate Glutamate aKG->Glutamate Transamination Succinate Succinate GABA GABA Glutamate:e->GABA:w Decarboxylation SSA Succinic Semialdehyde GABA:e->SSA:w Transamination SSA:e->Succinate:w Oxidation GAD Glutamate Decarboxylase (GAD) GAD->Glutamate GABA_T GABA Transaminase (GABA-T) GABA_T->GABA SSADH Succinic Semialdehyde Dehydrogenase (SSADH) SSADH->SSA Inhibitor 3-Aminopropyl- phosphonic Acid Inhibitor->GABA_T

Caption: The GABA Shunt pathway and the point of inhibition by 3-aminopropylphosphonic acid.

Experimental Workflow: From Precursor to Enzyme Inhibition Data

This diagram outlines the general workflow for synthesizing an enzyme inhibitor from this compound and evaluating its inhibitory activity.

Workflow cluster_synthesis Synthesis & Purification cluster_assay Enzyme Inhibition Assay cluster_results Results start This compound hydrolysis Hydrolysis (e.g., with TMSBr) start->hydrolysis purification Purification (e.g., Recrystallization) hydrolysis->purification product 3-Aminopropylphosphonic Acid purification->product inhibition_test Incubate with Inhibitor (Varying Concentrations) product->inhibition_test assay_prep Prepare Assay Components (GABA-T, Substrates, Buffer) assay_prep->inhibition_test measurement Measure Enzyme Activity (Spectrophotometry) inhibition_test->measurement data_analysis Data Analysis measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: General workflow for the synthesis and evaluation of a GABA-T inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl (3-aminopropyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the yield of Diethyl (3-aminopropyl)phosphonate synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address specific issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and effective method for synthesizing this compound is a two-step process. This process begins with the Michaelis-Arbuzov reaction of N-(3-bromopropyl)phthalimide with triethyl phosphite to form diethyl N-(3-phthalimidopropyl)phosphonate. This intermediate is then deprotected using hydrazine hydrate to yield the final product. This method is favored due to the use of a stable amine protecting group (phthalimide), which prevents side reactions at the nitrogen atom during the phosphonylation step.

Q2: My Michaelis-Arbuzov reaction is showing low yield. What are the potential causes and how can I improve it?

A2: Low yields in the Michaelis-Arbuzov reaction for this synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure the reaction is heated for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy is recommended.

  • Sub-optimal Temperature: The reaction requires elevated temperatures, typically refluxing in a suitable solvent or neat. Insufficient heating can lead to a sluggish or incomplete reaction.

  • Reagent Purity: The purity of N-(3-bromopropyl)phthalimide and triethyl phosphite is crucial. Impurities can lead to side reactions and lower yields.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired phosphonate.

To improve the yield, consider the following:

  • Increase the reaction time and monitor for completion.

  • Ensure the reaction temperature is consistently maintained at the optimal level.

  • Use high-purity, dry reagents.

  • Consider using a slight excess of triethyl phosphite to drive the reaction to completion.

Q3: I am observing significant side product formation. What are the likely side products and how can I minimize them?

A3: A common side reaction is the formation of diethyl ethylphosphonate. This can occur if the ethyl bromide byproduct from the main reaction reacts with the triethyl phosphite starting material. To minimize this, the ethyl bromide can be removed by distillation as it is formed if the reaction is conducted at a sufficiently high temperature. Another potential issue is the incomplete reaction of the starting halide.

Q4: The hydrazine deprotection step is giving me a low yield of the final product. What could be the issue?

A4: Low yields during the deprotection step can be due to:

  • Incomplete Reaction: The reaction with hydrazine hydrate may not have gone to completion. Ensure adequate reaction time and temperature.

  • Difficulties in Product Isolation: The final product is a water-soluble amine, which can make extraction and purification challenging. The workup procedure needs to be carefully followed to avoid loss of product.

  • Side Reactions: While less common, side reactions with hydrazine can occur.

To improve the yield:

  • Ensure the reaction with hydrazine is complete by monitoring with TLC.

  • Carefully perform the workup, including the filtration of the phthalhydrazide byproduct and thorough extraction of the aqueous layer.

  • Optimize the reaction conditions, such as the amount of hydrazine and the reaction temperature.

Q5: How can I effectively purify the final product, this compound?

A5: Purification of the final product can be challenging due to its polarity and water solubility. After the removal of the phthalhydrazide precipitate and extraction, the crude product is often purified by vacuum distillation. It is important to ensure all the solvent is removed before distillation. Column chromatography on silica gel can also be used, but the polar nature of the amine may lead to tailing. A solvent system such as a gradient of methanol in dichloromethane or chloroform is typically used.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low yield in Michaelis-Arbuzov reaction Incomplete reaction; Sub-optimal temperature; Impure reagents; Side reactions.Increase reaction time and monitor completion by TLC or ³¹P NMR. Ensure consistent and adequate heating (reflux). Use high-purity, dry N-(3-bromopropyl)phthalimide and triethyl phosphite. Use a slight excess of triethyl phosphite.
Formation of significant side products Reaction of ethyl bromide byproduct with triethyl phosphite.Remove ethyl bromide by distillation as it forms.
Low yield in hydrazine deprotection Incomplete reaction; Difficult product isolation.Monitor reaction completion by TLC. Perform careful workup, ensuring complete filtration of phthalhydrazide and thorough extraction of the aqueous phase.
Difficulty in purifying the final product Polarity and water solubility of the product.Use vacuum distillation for purification. For column chromatography, use a polar solvent system (e.g., methanol/dichloromethane gradient) and consider treating silica gel with a base (e.g., triethylamine) to reduce tailing.
Incomplete removal of phthalhydrazide Inefficient filtration.Ensure the reaction mixture is cooled sufficiently to allow for complete precipitation of phthalhydrazide before filtration. Wash the precipitate thoroughly with a suitable solvent (e.g., ethanol).

Experimental Protocols

Step 1: Synthesis of Diethyl N-(3-phthalimidopropyl)phosphonate (Michaelis-Arbuzov Reaction)

This protocol is based on the reaction of N-(3-bromopropyl)phthalimide with triethyl phosphite.[1]

Materials:

  • N-(3-bromopropyl)phthalimide

  • Triethyl phosphite

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine N-(3-bromopropyl)phthalimide (1 equivalent) and a slight excess of triethyl phosphite (1.2-1.5 equivalents).

  • Heat the mixture under reflux. The reaction temperature is typically around 150-160 °C.

  • During the reaction, ethyl bromide is formed as a byproduct and can be removed by distillation.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl phosphite and any remaining ethyl bromide under reduced pressure.

  • The resulting crude diethyl N-(3-phthalimidopropyl)phosphonate can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Hydrazine Deprotection)

This protocol describes the removal of the phthalimide protecting group using hydrazine hydrate.[1][2]

Materials:

  • Diethyl N-(3-phthalimidopropyl)phosphonate

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

Procedure:

  • Dissolve the crude diethyl N-(3-phthalimidopropyl)phosphonate in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (a slight excess, e.g., 1.1-1.2 equivalents) to the solution.

  • Heat the mixture at reflux for several hours. The reaction progress can be monitored by TLC.

  • Upon completion, a white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and then in an ice bath to ensure complete precipitation.

  • Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with cold ethanol.

  • Combine the filtrate and the washings and remove the ethanol under reduced pressure.

  • The residue contains the crude this compound. Dissolve the residue in water and extract with an organic solvent like dichloromethane to remove any non-polar impurities.

  • The aqueous layer is then concentrated under reduced pressure to give the crude product, which can be further purified by vacuum distillation.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Diethyl N-(3-phthalimidopropyl)phosphonate
Entry Equivalents of Triethyl Phosphite Temperature (°C) Reaction Time (h) Yield (%)
11.21504~85
21.51504~95
31.51603~95
41.21406~80

Note: The data in this table is illustrative and based on typical outcomes for Michaelis-Arbuzov reactions. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Mandatory Visualizations

Synthesis_Pathway cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Hydrazine Deprotection N-(3-bromopropyl)phthalimide N-(3-bromopropyl)phthalimide Diethyl N-(3-phthalimidopropyl)phosphonate Diethyl N-(3-phthalimidopropyl)phosphonate N-(3-bromopropyl)phthalimide->Diethyl N-(3-phthalimidopropyl)phosphonate Heat (reflux) Triethyl phosphite Triethyl phosphite Triethyl phosphite->Diethyl N-(3-phthalimidopropyl)phosphonate This compound This compound Diethyl N-(3-phthalimidopropyl)phosphonate->this compound Reflux in Ethanol Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->this compound

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_step1_troubleshooting Troubleshooting Step 1 cluster_step2_troubleshooting Troubleshooting Step 2 start Low Yield of Diethyl (3-aminopropyl)phosphonate step1 Check Yield of Step 1 (Michaelis-Arbuzov) start->step1 step1_low Low Yield step1->step1_low Problem Identified step1_ok Good Yield step1->step1_ok step2 Check Yield of Step 2 (Deprotection) step2_low Low Yield step2->step2_low Problem Identified step2_ok Good Yield step2->step2_ok sol1 Increase reaction time/temperature step1_low->sol1 sol2 Check reagent purity step1_low->sol2 sol3 Use excess triethyl phosphite step1_low->sol3 sol4 Ensure complete reaction with hydrazine step2_low->sol4 sol5 Optimize workup and extraction step2_low->sol5 step1_ok->step2 final Improved Yield step2_ok->final sol1->final sol2->final sol3->final sol4->final sol5->final

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Common side reactions in the McKenna reaction and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the McKenna reaction.

Frequently Asked Questions (FAQs)

Q1: What is the McKenna reaction and what is it used for?

The McKenna reaction is a widely used method for the dealkylation of dialkyl phosphonates to synthesize phosphonic acids.[1][2] The reaction typically involves a two-step process: the formation of a bis(trimethylsilyl) ester intermediate using bromotrimethylsilane (BTMS), followed by solvolysis with an alcohol (like methanol) or water to yield the final phosphonic acid.[1]

Q2: What are the key reagents in the McKenna reaction?

The primary reagent is bromotrimethylsilane (BTMS), which facilitates the conversion of the dialkyl phosphonate to the silyl ester intermediate.[1][2] Solvents such as acetonitrile (ACN) or chloroform (CHCl₃) are commonly used.[1] In some cases, a mild base like triethylamine (TEA) is added.[1]

Q3: What are the most common side reactions observed in the McKenna reaction?

Common side reactions include N-alkylation of amine-containing substrates, cleavage of other sensitive functional groups like esters and ethers, and the formation of oxazoles from propargylamides.[1][3] These side reactions are often caused by the in situ generation of alkyl bromides and HBr.[1]

Q4: How can I minimize the formation of side products?

To minimize side reactions, it is crucial to use anhydrous conditions, as water can react with BTMS to form HBr.[1] Minimizing the reaction time and temperature can also be beneficial. For substrates sensitive to N-alkylation, using phosphonates with bulkier alkyl groups (e.g., isopropyl) can reduce this side reaction. The use of triethylamine (TEA) as an HBr scavenger should be carefully considered, as it can sometimes promote other unwanted reactions.[1]

Q5: Is it possible to use microwave irradiation to accelerate the McKenna reaction?

Yes, microwave irradiation can significantly shorten reaction times for the silyldealkylation step.[4][5] This can lead to cleaner reaction profiles and higher yields by minimizing the time the substrate is exposed to the reaction conditions that can cause side product formation.[4][5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or no yield of the desired phosphonic acid - Incomplete silylation. - Incomplete solvolysis. - Degradation of the starting material or product.- Increase the equivalents of BTMS (typically 6-8 equivalents are used).[1] - Extend the reaction time or gently increase the temperature (e.g., to 36 °C), while monitoring for side product formation.[1] - Ensure sufficient methanol or water is added during the solvolysis step and allow for adequate stirring. - Confirm the stability of your substrate and product under the reaction conditions.
Formation of N-alkylated side products The alkyl bromide generated during the silylation step can act as an alkylating agent, especially with prolonged reaction times.[1]- Minimize the reaction time and temperature. - Use phosphonates with more sterically hindered alkyl groups (e.g., diisopropyl phosphonates). - Gently pass a stream of inert gas (e.g., argon) through the reaction mixture to remove the volatile alkyl bromide.[3]
Cleavage of other sensitive functional groups (e.g., esters, ethers) BTMS can react with other functional groups, particularly at elevated temperatures or with extended reaction times.[1]- Perform the reaction at room temperature or below if possible. - Use the minimum number of equivalents of BTMS necessary for the complete conversion of the phosphonate. - Minimize the reaction time.
Formation of oxazole from propargylamide substrates BTMS can react with propargylamides, especially in the presence of water, to form oxazoles and HBr addition products.[1]- Ensure strictly anhydrous conditions. The presence of water can promote this side reaction.[1][3] - If possible, consider a different protecting group strategy for the amide if this side reaction is significant.
Reaction is very slow The reactivity of the phosphonate ester can be influenced by steric hindrance or electronic effects near the phosphorus center.[1]- Consider using microwave irradiation to accelerate the reaction.[4][5] - Increasing the reaction temperature can be effective, but should be done cautiously to avoid side reactions.

Data Presentation

Table 1: Influence of Reaction Conditions on the McKenna Reaction of Various Substrates

SubstrateReaction ConditionsTimeYield/ConversionSide Products
Diethyl methylphosphonateBTMS (neat, 6 equiv), 40 °C, Microwave2 min>99% (NMR yield of bis(trimethylsilyl) ester)Not reported
Diisopropyl methylphosphonateBTMS (neat, 6 equiv), 40 °C, Microwave15 min>99% (NMR yield of bis(trimethylsilyl) ester)Not reported
Triethyl phosphonoacetateBTMS (excess), ACN, 60 °C, Microwave15 min96-98% (isolated yield of phosphonic acid)Not reported, highly chemoselective
Propargylamide 10 and triethyl phosphonoacetateBTMS (12 equiv), ACN, 35 °C24 hFormation of oxazole 15 (>60%) and HBr addition products 16 and 17 Oxazole and HBr adducts
Acrylamide 12 with Et₃NBTMS, Et₃N24 h~90% conversion to N-alkylated productN-alkylation

Experimental Protocols

General Recommended Protocol for the McKenna Reaction [1]

  • Preparation: All reactions should be conducted under an inert atmosphere (e.g., Argon) using dry glassware and anhydrous solvents.

  • Reaction Setup: In a dried round-bottom flask equipped with a magnetic stir bar and a septum, dissolve the phosphonate substrate (1 equivalent) in anhydrous acetonitrile (ACN) or chloroform (CHCl₃) (e.g., 50 mg of substrate in 1.5 mL of solvent).

  • Reagent Addition: If required for the specific substrate, add triethylamine (TEA) (1 equivalent). Then, add bromotrimethylsilane (BTMS) (6-8 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition of BTMS, replace the septum with a glass stopper and secure it with parafilm. Place the flask in a sand bath preheated to the desired temperature (e.g., 36 °C) and stir for the required time (typically monitored by ³¹P NMR for the disappearance of the starting material).

  • Workup (Solvolysis): After the reaction is complete (as indicated by NMR or other monitoring methods), cool the flask to room temperature and carefully evaporate the solvent and excess BTMS under reduced pressure. To the residue, add a mixture of methanol and water (e.g., 20:1 v/v) or another suitable alcohol and stir for 10-30 minutes to effect solvolysis of the silyl ester intermediate.

  • Isolation: Remove the solvent from the workup step under reduced pressure to yield the crude phosphonic acid. The product can then be purified by an appropriate method, such as recrystallization or chromatography.

Visualizations

Diagrams of Signaling Pathways, Experimental Workflows, or Logical Relationships

McKenna_Reaction_Mechanism Phosphonate Dialkyl Phosphonate Intermediate Bis(trimethylsilyl) Ester Intermediate Phosphonate->Intermediate + BTMS AlkylBromide Alkyl Bromide (Side Product) Phosphonate->AlkylBromide releases BTMS BTMS (Bromotrimethylsilane) Product Phosphonic Acid Intermediate->Product + MeOH / H₂O Solvolysis Solvolysis (MeOH or H₂O)

Caption: General mechanism of the McKenna reaction.

McKenna_Side_Reactions cluster_main McKenna Reaction cluster_side Potential Side Reactions Dialkyl\nPhosphonate Dialkyl Phosphonate Desired\nPhosphonic Acid Desired Phosphonic Acid Dialkyl\nPhosphonate->Desired\nPhosphonic Acid Alkyl Bromide Alkyl Bromide Dialkyl\nPhosphonate->Alkyl Bromide generates N-Alkylation\n(of amines) N-Alkylation (of amines) Alkyl Bromide->N-Alkylation\n(of amines) HBr (from trace H₂O) HBr (from trace H₂O) Cleavage of Esters/Ethers Cleavage of Esters/Ethers BTMS->Cleavage of Esters/Ethers Propargylamide + BTMS Propargylamide + BTMS Oxazole Formation Oxazole Formation Propargylamide + BTMS->Oxazole Formation

Caption: Common side reactions in the McKenna reaction.

Troubleshooting_Workflow Start McKenna Reaction Issues? LowYield Low Yield? Start->LowYield SideProducts Side Products? Start->SideProducts SlowReaction Slow Reaction? Start->SlowReaction CheckSilylation Increase BTMS equiv. Extend time/temp LowYield->CheckSilylation Yes IdentifySP Identify Side Product SideProducts->IdentifySP Yes IncreaseTemp Increase Temperature SlowReaction->IncreaseTemp Yes CheckSolvolysis Ensure sufficient MeOH/H₂O CheckSilylation->CheckSolvolysis CheckPurity Check starting material purity CheckSolvolysis->CheckPurity NAlkylation N-Alkylation IdentifySP->NAlkylation EsterCleavage Ester/Ether Cleavage IdentifySP->EsterCleavage OtherSP Other IdentifySP->OtherSP ReduceTimeTemp Minimize time/temp NAlkylation->ReduceTimeTemp BulkyAlkyl Use bulky alkyl groups NAlkylation->BulkyAlkyl EsterCleavage->ReduceTimeTemp Anhydrous Strictly anhydrous cond. OtherSP->Anhydrous Microwave Use Microwave IncreaseTemp->Microwave

Caption: Troubleshooting workflow for the McKenna reaction.

References

Technical Support Center: Troubleshooting Low Yields in Phosphonate Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guidance for common issues encountered during phosphonate esterification reactions. The following question-and-answer format directly addresses specific problems to help you optimize your reaction yields and streamline your workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental method for forming carbon-phosphorus bonds. However, achieving high yields can be challenging. This section addresses common problems and their solutions.

Q1: My Michaelis-Arbuzov reaction is resulting in a low yield or is not proceeding at all. What are the likely causes and how can I improve the outcome?

A1: Low yields in the Michaelis-Arbuzov reaction can often be attributed to several factors, primarily related to substrate reactivity, reaction conditions, and potential side reactions.

Key Troubleshooting Steps:

  • Substrate Reactivity: The choice of alkyl halide is critical. The reaction is most efficient with primary alkyl halides. Secondary alkyl halides are less reactive and may lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.

    • Recommendation: If possible, use a more reactive alkyl halide. The general order of reactivity is R-I > R-Br > R-Cl. For less reactive halides, consider using a catalyst or alternative synthetic routes.[1]

  • Reaction Temperature: This reaction often requires elevated temperatures, typically between 120°C and 160°C, especially with less reactive phosphite esters. Insufficient heat can lead to an incomplete reaction.[1]

    • Recommendation: Ensure the reaction temperature is appropriate for your specific substrates. Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal heating time. Be aware that excessively high temperatures can promote side reactions.

  • Side Reactions: A common side reaction is the further reaction of the product phosphonate ester with the trialkyl phosphite, especially if the product contains a reactive electrophilic site. Additionally, if using an α,ω-dihaloalkane, a di-substitution product can form.

    • Recommendation: Use a stoichiometric amount of the trialkyl phosphite or a slight excess of the alkyl halide to minimize side reactions. For dihaloalkane reactions, using a large excess of the dihaloalkane can favor the mono-substitution product.

Section 2: Pudovik Reaction

The Pudovik reaction, the addition of a dialkyl phosphite to an aldehyde or imine, is another key method for C-P bond formation. Low yields in this reaction are a common hurdle.

Q2: I am experiencing low yields in my Pudovik reaction. What are the critical parameters to optimize?

A2: Low yields in the Pudovik reaction can often be traced back to the catalyst, solvent, or reaction temperature. A significant side reaction to be aware of is the phospha-Brook rearrangement.

Key Troubleshooting Steps:

  • Catalyst Activity: The Pudovik reaction is typically base-catalyzed. The activity of the base is crucial for the reaction to proceed.

    • Recommendation: Use a fresh, anhydrous base. Common bases include sodium ethoxide, potassium tert-butoxide, and DBU. The catalyst loading should also be optimized, typically starting with 5-20 mol%.

  • Solvent Effects: The choice of solvent can significantly impact the solubility of reactants and the overall reaction rate.

    • Recommendation: Aprotic solvents like THF, dichloromethane (DCM), and acetonitrile are commonly used. Solvent-free conditions, sometimes with microwave irradiation, can also lead to high yields and are considered a greener alternative.[1]

  • Temperature Control: The reaction temperature can influence both the reaction rate and the formation of byproducts.

    • Recommendation: Start the reaction at room temperature and gradually increase the temperature if the reaction is sluggish. For thermally sensitive substrates, lower temperatures may be necessary, which will likely require longer reaction times.

  • Phospha-Brook Rearrangement: A common side reaction is the base-catalyzed rearrangement of the desired α-hydroxyphosphonate to a phosphate ester. This is particularly prevalent with strong bases and higher temperatures.

    • Recommendation: Use a milder base or a Lewis acid catalyst to minimize this rearrangement. Monitoring the reaction closely and working it up as soon as the starting material is consumed can also help. The formation of the phosphate byproduct can be identified by a characteristic upfield shift in the ³¹P NMR spectrum compared to the starting phosphonate.

Section 3: Direct Esterification of Phosphonic Acids

The direct esterification of phosphonic acids can be challenging due to the formation of both mono- and di-esters.

Q3: I am struggling with the selective esterification of my phosphonic acid. How can I control the formation of mono- versus di-esters?

A3: The selective formation of mono- or di-esters from a phosphonic acid is highly dependent on the reaction conditions, particularly the choice of esterifying agent and the temperature.

Key Troubleshooting Steps:

  • Esterifying Agent: Traditional methods using alcohols and acid catalysts can be harsh and lead to mixtures. Using orthoesters as alkoxy group donors offers a milder and more selective alternative.

    • Recommendation: Triethyl orthoacetate has been shown to be an effective reagent for both mono- and di-esterification.[2][3]

  • Temperature Control: Temperature plays a crucial role in determining the product distribution.

    • Recommendation: For selective mono-esterification, conduct the reaction at a lower temperature, around 30°C. To favor the formation of the di-ester, a higher temperature of around 90°C is recommended.[2][3] At temperatures above 100°C, decomposition of the product may be observed.[3]

  • Solvent and Reagent Stoichiometry: The reaction medium and the amount of esterifying agent can also influence the outcome.

    • Recommendation: Using the orthoester as both the reagent and the solvent (in large excess) has been found to give the best results for diester formation.[2] For mono-esterification, using a stoichiometric amount of the orthoester in a suitable solvent is advisable.

Section 4: Mitsunobu Reaction

The Mitsunobu reaction can be employed for the esterification of phosphonic acids or their monoesters, but it is not without its challenges.

Q4: My Mitsunobu reaction for phosphonate ester synthesis is giving a low yield. What are the common pitfalls?

A4: Low yields in the Mitsunobu reaction for phosphonate esterification can be due to the acidity of the phosphonic acid, steric hindrance, and purification difficulties.

Key Troubleshooting Steps:

  • Acidity of the Nucleophile: The pKa of the phosphonic acid monoester is a critical factor. If the nucleophile is not acidic enough, side reactions can occur.

    • Recommendation: Ensure the phosphonic acid monoester is sufficiently acidic. The use of more acidic phosphonic acids can improve yields.

  • Steric Hindrance: As with any S(_N)2 reaction, steric hindrance at the alcohol or the phosphorus center can significantly reduce the reaction rate and yield.

    • Recommendation: For sterically hindered alcohols, using more reactive reagents or a modified protocol may be necessary. For example, using diisopropylazodicarboxylate (DIAD) instead of diethylazodicarboxylate (DEAD) can sometimes improve yields.

  • Purification: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide and the reduced azodicarboxylate, can be difficult to remove from the desired phosphonate ester, leading to apparent low yields after purification.

    • Recommendation: Employ specialized purification techniques. Using polymer-supported triphenylphosphine can simplify the workup as the phosphine oxide byproduct can be removed by filtration. Chromatographic separation on silica gel is often necessary, and careful selection of the eluent system is crucial.

Data Presentation

Table 1: Effect of Temperature on the Selective Esterification of Butylphosphonic Acid with Triethyl Orthoacetate [2]

EntryTemperature (°C)Substrate Conversion (%)Monoester Yield (%)Diester Yield (%)
130>99895
240>99887
3501007520
4601005540
5701003065
6801001085
790100194
8100100-85 (decomposition)

Table 2: Influence of Solvent on the Esterification of Phosphonic Acids with Triethyl Orthoacetate at 30°C [2]

EntrySolventButylphosphonic Acid Conversion (%)Phenylphosphonic Acid Conversion (%)
1Hexane4560
2DCM5075
3Toluene6580
4Acetonitrile3050
5THF4065
6Acetone1020
7Neat (Orthoester)9595

Experimental Protocols

Protocol 1: General Procedure for the Michaelis-Arbuzov Reaction

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the trialkyl phosphite (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add the alkyl halide (1.0-1.2 eq).

  • Heat the reaction mixture to the desired temperature (typically 120-160°C) and stir for the required time (monitor by TLC or ³¹P NMR).

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product is a liquid, it can be purified by vacuum distillation. If it is a solid, it can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for the Base-Catalyzed Pudovik Reaction

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde or imine (1.0 eq) and the dialkyl phosphite (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., THF, DCM).

  • Cool the mixture to 0°C.

  • Add the base catalyst (e.g., sodium ethoxide, 0.1 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or ¹H NMR).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Selective Mono-esterification of a Phosphonic Acid with Triethyl Orthoacetate [3]

  • In a round-bottom flask, dissolve the phosphonic acid (1.0 eq) in a suitable solvent (e.g., toluene).

  • Add triethyl orthoacetate (1.0-1.2 eq).

  • Stir the reaction mixture at 30°C for 24 hours.

  • Monitor the reaction progress by ³¹P NMR.

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude monoester.

  • Purify the product by column chromatography.

Protocol 4: Selective Di-esterification of a Phosphonic Acid with Triethyl Orthoacetate [3]

  • In a round-bottom flask, add the phosphonic acid (1.0 eq) and a large excess of triethyl orthoacetate (which acts as both reagent and solvent).

  • Heat the reaction mixture to 90°C and stir for 24 hours.

  • Monitor the reaction progress by ³¹P NMR.

  • After completion, remove the excess triethyl orthoacetate under reduced pressure to yield the crude diester.

  • The product can often be obtained in high purity, but if necessary, it can be further purified by vacuum distillation or column chromatography.

Mandatory Visualization

Troubleshooting_Low_Yields Start Low Yield in Phosphonate Esterification Reaction CheckReaction Analyze Reaction Mixture (TLC, NMR, LC-MS) Start->CheckReaction IncompleteReaction Incomplete Reaction? (Starting Material Remaining) CheckReaction->IncompleteReaction SideProducts Side Products Formed? CheckReaction->SideProducts NoProduct No Desired Product? CheckReaction->NoProduct IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime Yes IncreaseTemp Increase Reaction Temperature (with caution) IncompleteReaction->IncreaseTemp Yes CheckReagents Check Reagent Purity/Activity IncompleteReaction->CheckReagents Yes OptimizeConditions Optimize Reaction Conditions (Temp, Concentration, Catalyst) SideProducts->OptimizeConditions Yes ChangeReagents Change Reagents/Protecting Groups SideProducts->ChangeReagents Yes IdentifyByproducts Identify Byproducts (NMR, MS) to understand side reaction pathway SideProducts->IdentifyByproducts Yes VerifyStartingMaterials Verify Starting Materials and Structure NoProduct->VerifyStartingMaterials Yes CheckReactionSetup Check Reaction Setup (Inert atmosphere, Dryness) NoProduct->CheckReactionSetup Yes RevisitMethodology Re-evaluate Synthetic Route NoProduct->RevisitMethodology Yes SuccessfulReaction Improved Yield IncreaseTime->SuccessfulReaction IncreaseTemp->SuccessfulReaction CheckReagents->SuccessfulReaction OptimizeConditions->SuccessfulReaction ChangeReagents->SuccessfulReaction IdentifyByproducts->SuccessfulReaction VerifyStartingMaterials->SuccessfulReaction CheckReactionSetup->SuccessfulReaction RevisitMethodology->SuccessfulReaction

Caption: Troubleshooting workflow for low yields.

Michaelis_Arbuzov_Mechanism Phosphite Trialkyl Phosphite (R'O)₃P Intermediate Phosphonium Salt [(R'O)₃P⁺-R] X⁻ Phosphite->Intermediate Nucleophilic Attack AlkylHalide Alkyl Halide R-X AlkylHalide->Intermediate Product Phosphonate Ester (R'O)₂P(O)R Intermediate->Product Dealkylation (SN2) Byproduct Alkyl Halide R'-X Intermediate->Byproduct Esterification_Selectivity PhosphonicAcid Phosphonic Acid R-P(O)(OH)₂ LowTemp Low Temperature (~30°C) PhosphonicAcid->LowTemp Orthoester HighTemp High Temperature (~90°C) PhosphonicAcid->HighTemp Excess Orthoester Monoester Monoester R-P(O)(OH)(OR') LowTemp->Monoester Diester Diester R-P(O)(OR')₂ HighTemp->Diester

References

Technical Support Center: Optimizing Phosphonate Synthesis via the Pudovik Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst selection in phosphonate synthesis using the Pudovik reaction. This resource is designed for researchers, scientists, and professionals in drug development to provide targeted troubleshooting, detailed protocols, and frequently asked questions to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the Pudovik reaction and why is it important in phosphonate synthesis?

The Pudovik reaction is a fundamental method in organophosphorus chemistry for forming a carbon-phosphorus bond. It involves the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across an unsaturated C=X bond (where X is typically carbon, oxygen, or nitrogen).[1][2] This reaction is particularly valuable for synthesizing α-hydroxyphosphonates and α-aminophosphonates, which are important structural motifs in many biologically active molecules and are recognized for their potential as enzyme inhibitors and therapeutic agents.[1][3][4]

Q2: What are the common types of catalysts used in the Pudovik reaction?

The Pudovik reaction can be promoted by various catalysts, primarily:

  • Base catalysts: These are the most common and include organic amines like triethylamine (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), as well as alkali metal alkoxides.[1][5]

  • Lewis acid catalysts: These can also be employed to facilitate the reaction.[5][6]

  • Organocatalysts: For asymmetric synthesis, chiral organocatalysts such as quinine and its derivatives are used to achieve high enantioselectivity.[7][8]

  • Tertiary Phosphines: In some cases, tertiary phosphines like tributylphosphine (PBu3) have shown superior catalytic activity compared to tertiary amines.[9]

Q3: Can the Pudovik reaction be performed without a catalyst?

Yes, the Pudovik reaction can be performed without a catalyst, particularly with reactive substrates.[2] However, the use of a catalyst is generally recommended to improve reaction rates and yields, especially for less reactive substrates.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Phosphonate Product

Potential Cause Troubleshooting Recommendation
Inactive or Deactivated Catalyst Use a fresh, anhydrous base catalyst, as moisture can lead to deactivation.[10] Consider increasing the catalyst loading, typically starting from 5-20 mol%.[5]
Poor Substrate Reactivity Sterically hindered aldehydes, ketones, or imines may react slowly or not at all.[10] For aldehydes, electron-withdrawing groups tend to increase reactivity.[11] Consider using a more active catalyst system or increasing the reaction temperature and time.[10][12]
Reversible Reaction The Pudovik reaction can be reversible. To shift the equilibrium towards the product, consider using an excess of one reactant or removing the product as it forms (e.g., through crystallization).[10]
Inappropriate Solvent The solvent can significantly affect reactant solubility and reaction rate. Polar aprotic solvents like THF, DCM, and acetonitrile are generally effective.[5][10] Screening different solvents may be necessary.
Suboptimal Temperature The reaction may require heating. Start at room temperature and gradually increase if the reaction is sluggish.[5] However, be aware that excessively high temperatures can promote side reactions.[5][10]

Problem 2: Formation of Significant Side Products

Side Product Identification Suppression Strategy
Phosphate Ester (from phospha-Brook rearrangement) Can be identified by a different chemical shift in ³¹P NMR spectroscopy compared to the desired α-hydroxyphosphonate.[10]This rearrangement is often promoted by the same basic catalysts used for the Pudovik reaction.[10] To suppress it, consider using a milder base, a Lewis acid catalyst, running the reaction at a lower temperature, or minimizing the reaction time.[6][10] An acidic work-up can also help neutralize the base and prevent further rearrangement.[10]
α-Ketophosphonate ---This is an oxidation product. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[10]
Hydrolysis of Phosphonate Esters ---Avoid harsh acidic or basic work-up conditions. Use mild purification techniques and carefully neutralize the reaction mixture.[10]

Data Presentation: Catalyst Performance Comparison

The following tables summarize illustrative data on the effect of different catalysts and conditions on the Pudovik reaction, based on typical findings in the literature.

Table 1: Effect of Catalyst Type on a Model Pudovik Reaction

Entry Catalyst Catalyst Loading (mol%) Solvent Time (h) Yield (%)
1DBU10Acetonitrile295
2TEA20THF1285
3CaO15Solvent-free192[4]
4PBu₃10Dichloromethane0.5>90[9]
5No Catalyst-Solvent-free (Microwave)0.2590[2]

Table 2: Asymmetric Pudovik Reaction Catalyst Screening

Entry Chiral Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Yield (%) Enantiomeric Excess (ee, %)
1Quinine10Toluene-208892
2TBOx Aluminum Complex0.5 - 1.0HexanesRTup to 98up to 98[13]
31-acetyl-N-tosylpyrrolidine-2-carboxamide10Acetic Acid/EthanolRT71-9073-92[8]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in the Pudovik Reaction

This protocol provides a general guideline for screening different catalysts to optimize the synthesis of a target phosphonate.

  • Reaction Setup: In a series of oven-dried reaction vials equipped with magnetic stir bars, add the aldehyde/ketone or imine (1.0 eq., e.g., 0.1 mmol) and the respective catalyst (e.g., 0.01 mmol, 10 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1.0 mL) to each vial.

  • Equilibration: Stir the mixtures at the desired reaction temperature (e.g., room temperature, 0°C, or -20°C) for 10-15 minutes.

  • Reagent Addition: Add the dialkyl phosphite (1.2 eq., e.g., 0.12 mmol) dropwise to each vial using a syringe.

  • Reaction Monitoring: Stir the reactions and monitor their progress at regular intervals using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or ³¹P NMR.

  • Work-up: Once the reaction is complete (or after a set time), quench the reaction if necessary (e.g., with a saturated solution of NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the yield and, for asymmetric reactions, analyze the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).[12]

Protocol 2: Microwave-Assisted, Solvent-Free Pudovik Reaction

This protocol is a green and efficient alternative to traditional heating methods.[2]

  • Reactant Preparation: Place the imine (1.0 eq) and the dialkyl phosphite (1.2-1.5 eq) into a microwave reactor vial equipped with a stir bar.[2]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100°C) for a short duration (e.g., 15-30 minutes).[2]

  • Reaction Monitoring: Monitor the reaction's progress using TLC or ³¹P NMR.

  • Cooling and Purification: After completion, allow the reaction mixture to cool to room temperature. The crude product can then be purified by standard methods such as column chromatography.[2]

Visualizations

Pudovik_Reaction_Mechanism cluster_step1 Step 1: Catalyst Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation HP Dialkyl Phosphite (R'O)₂P(O)H Anion Phosphite Anion [(R'O)₂PO]⁻ HP->Anion Deprotonation Base Base Catalyst (B) Base->Anion BaseH Protonated Base (BH⁺) Electrophile Electrophile (R¹R²C=X) Anion->Electrophile Intermediate Tetrahedral Intermediate BaseH->Intermediate Electrophile->Intermediate Product α-substituted Phosphonate Intermediate->Product Product->Base Regenerated Catalyst

Diagram 1: General mechanism of the base-catalyzed Pudovik reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add aldehyde/imine & catalyst to vial - Add anhydrous solvent start->setup equilibration Equilibrate at desired temperature setup->equilibration addition Add dialkyl phosphite dropwise equilibration->addition monitoring Monitor reaction progress (TLC, NMR) addition->monitoring workup Work-up: - Quench reaction - Extraction monitoring->workup purification Purify by column chromatography workup->purification analysis Analysis: - Determine yield - Analyze enantiomeric excess (HPLC) purification->analysis end End analysis->end

Diagram 2: Experimental workflow for catalyst screening in the Pudovik reaction.

Troubleshooting_Pudovik start Low or No Yield? check_catalyst Check Catalyst: - Use fresh, anhydrous catalyst - Optimize loading (5-20 mol%) start->check_catalyst Yes side_reactions Significant Side Products? start->side_reactions No check_substrate Check Substrate: - Assess steric hindrance - Consider electronic effects check_catalyst->check_substrate check_conditions Check Conditions: - Screen solvents - Optimize temperature check_substrate->check_conditions check_conditions->side_reactions phospha_brook Phospha-Brook Rearrangement? - Lower temperature - Use milder/Lewis acid catalyst - Acidic work-up side_reactions->phospha_brook Yes solution Problem Resolved side_reactions->solution No oxidation Oxidation? - Use inert atmosphere phospha_brook->oxidation hydrolysis Hydrolysis? - Use mild work-up conditions oxidation->hydrolysis hydrolysis->solution

References

Strategies to minimize N-alkylation products during phosphonate deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on minimizing N-alkylation, a common side reaction during the deprotection of phosphonate esters.

Frequently Asked Questions (FAQs)

Q1: What is N-alkylation in the context of phosphonate deprotection, and why is it a problem?

A1: N-alkylation is an undesirable side reaction where an alkyl group from the phosphonate ester is transferred to a nucleophilic nitrogen atom within the substrate molecule. This is particularly problematic during deprotection methods that generate an alkyl halide as a byproduct, such as the widely used McKenna reaction with bromotrimethylsilane (TMSBr).[1][2][3] This side reaction leads to the formation of a quaternary ammonium salt, reducing the yield of the desired phosphonic acid and complicating the purification process.

Q2: Which phosphonate deprotection method is most prone to N-alkylation?

A2: The McKenna reaction, which utilizes bromotrimethylsilane (TMSBr), is well-documented to be susceptible to N-alkylation.[1][2][3] The reaction of TMSBr with a dialkyl phosphonate generates a reactive alkyl bromide (e.g., ethyl bromide or isopropyl bromide) as a byproduct. This alkyl bromide can then be attacked by a nucleophilic nitrogen atom present in the substrate, leading to the N-alkylated side product.[1]

Q3: How can I monitor the progress of my deprotection reaction to avoid prolonged reaction times that may increase N-alkylation?

A3: The most effective method for monitoring the progress of phosphonate deprotection is ³¹P NMR spectroscopy. The phosphorus chemical shift will significantly change as the phosphonate ester is converted to the intermediate bis(trimethylsilyl) ester and then to the final phosphonic acid. For the McKenna reaction, the replacement of each alkyl group with a trimethylsilyl group typically results in an upfield shift of 8-10 ppm in the ³¹P NMR spectrum.[2] Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) can also be valuable tools to track the disappearance of the starting material.

Q4: Are there any general strategies to minimize N-alkylation regardless of the deprotection method?

A4: Yes, several strategies can be broadly applied. Minimizing the reaction time is crucial, as prolonged exposure to the alkylating byproduct increases the likelihood of N-alkylation.[2] Performing the reaction at a lower temperature can also reduce the rate of this side reaction. Additionally, if the alkylating byproduct is volatile (e.g., ethyl bromide), performing the reaction under a gentle stream of inert gas can help to remove it from the reaction mixture, thereby reducing the extent of N-alkylation.[1]

Troubleshooting Guide: Minimizing N-Alkylation

Issue Potential Cause Recommended Solution
Significant formation of N-alkylated side product with diethyl phosphonates. Diethyl phosphonates generate ethyl bromide, a reactive alkylating agent, during TMSBr-mediated deprotection.Switch to diisopropyl phosphonates: The isopropyl bromide generated is a bulkier and less reactive alkylating agent, which has been shown to significantly reduce or eliminate N-alkylation.[1][3]
N-alkylation is observed when using triethylamine (TEA) as an additive. Triethylamine (TEA), often used to scavenge HBr, is a base that can deprotonate the nitrogen atom of the substrate, increasing its nucleophilicity and susceptibility to N-alkylation.Reduce or eliminate TEA: The amount of N-alkylation has been observed to decrease with a reduction in the amount of TEA, with no N-alkylation seen in the absence of TEA.[1]
N-alkylation persists even with optimized conditions. The substrate is highly susceptible to alkylation, and the deprotection method generates a reactive alkylating agent.Consider alternative deprotection methods: Methods that do not generate alkyl halides, such as those using boron tribromide (BBr₃) or trimethylsilyl chloride (TMSCl) with sodium iodide, may be more suitable.
Prolonged reaction times are leading to increased side products. The deprotection reaction is slow, increasing the exposure of the substrate to the alkylating byproduct.Use microwave irradiation: Microwave-assisted deprotection can dramatically accelerate the reaction, reducing the overall time and potentially minimizing the formation of N-alkylation products.[4]

Quantitative Data on N-Alkylation

The choice of phosphonate ester has a significant impact on the extent of N-alkylation during deprotection with TMSBr. The following table summarizes the observed N-alkylation for different phosphonate esters.

Phosphonate EsterDeprotection ReagentReaction TimeTemperatureN-Alkylation Yield
Diethyl phosphonateTMSBr24 hours35 °C7-10%[1]
Diethyl phosphonateTMSBr with inert gas flow24 hours35 °C5%[1]
Diisopropyl phosphonateTMSBrup to 13 days35 °CNot observed[1]
Diethyl phosphonateTMSBr with 10 equiv. TEA24 hours35 °C~90%[1]
Diethyl phosphonateTMSBr without TEA24 hours35 °C0%[1]

Experimental Protocols

Protocol 1: McKenna Deprotection with Minimized N-Alkylation (using Diisopropyl Phosphonate)

This protocol is a general guideline for the deprotection of diisopropyl phosphonates using TMSBr, a method shown to prevent N-alkylation.

Materials:

  • Diisopropyl phosphonate substrate

  • Anhydrous acetonitrile (ACN) or chloroform (CHCl₃)

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous methanol

  • Flame-dried glassware under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diisopropyl phosphonate substrate (1.0 equivalent) in anhydrous ACN or CHCl₃ (e.g., 50 mg of substrate per 1.5 mL of solvent).

  • Add bromotrimethylsilane (TMSBr) (6-8 equivalents) to the solution at room temperature.

  • Securely seal the flask and stir the reaction mixture at 36 °C.

  • Monitor the reaction progress by ³¹P NMR until complete conversion to the bis(trimethylsilyl) ester is observed.

  • Once the silylation is complete, carefully quench the reaction by adding anhydrous methanol.

  • Stir the mixture for 1-2 hours at room temperature to facilitate solvolysis.

  • Remove all volatile components under reduced pressure to obtain the crude phosphonic acid.

  • Purify the product as necessary by crystallization or chromatography.

Protocol 2: Deprotection using Boron Tribromide (BBr₃)

This method offers an alternative to silyl halide-based deprotections and is effective for a range of dialkyl phosphonates.

Materials:

  • Dialkyl phosphonate substrate

  • Boron tribromide (BBr₃) solution (e.g., 1.0 M in an appropriate solvent)

  • Anhydrous aprotic solvent (e.g., toluene)

  • Anhydrous methanol

  • Flame-dried glassware under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dialkyl phosphonate (1.0 equivalent) in an anhydrous aprotic solvent.

  • Cool the solution to -30 °C.

  • Slowly add boron tribromide (0.9 equivalents per phosphonate ester group) to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70 °C for approximately 6 hours.

  • Monitor the reaction for completion.

  • Cool the reaction mixture to room temperature and carefully add anhydrous methanol to quench the reaction and effect methanolysis of the intermediate.

  • Remove the solvent and volatile byproducts under reduced pressure to yield the crude phosphonic acid.

  • Purify the product as required.

Protocol 3: Deprotection using Trimethylsilyl Chloride (TMSCl) and Sodium Iodide (in situ TMSI generation)

This protocol generates trimethylsilyl iodide (TMSI) in situ, which can be a potent dealkylating agent.

Materials:

  • Dialkyl phosphonate substrate

  • Anhydrous acetonitrile (ACN)

  • Trimethylsilyl chloride (TMSCl)

  • Sodium iodide (NaI)

  • Anhydrous methanol

  • Flame-dried glassware under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dialkyl phosphonate substrate (1.0 equivalent) in anhydrous acetonitrile.

  • Add sodium iodide (NaI) (1.5 to 2.0 equivalents) to the solution.

  • Add trimethylsilyl chloride (TMSCl) (1.5 to 2.0 equivalents) to the stirred suspension.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or ³¹P NMR.

  • Upon completion of the silylation, carefully add anhydrous methanol to the reaction mixture.

  • Stir for 1-2 hours at room temperature to ensure complete solvolysis.

  • Remove the solvent and volatile materials under reduced pressure.

  • The crude phosphonic acid can then be purified by standard methods.

Visualizing Reaction Pathways

Deprotection_Pathway cluster_silylation Silylation Step cluster_solvolysis Solvolysis Step Dialkyl_Phosphonate R-P(O)(OR')₂ Silyl_Ester R-P(O)(OSi(CH₃)₃)₂ Dialkyl_Phosphonate->Silyl_Ester TMSBr 2 (CH₃)₃SiBr TMSBr->Silyl_Ester Alkyl_Bromide 2 R'Br Silyl_Ester_2 R-P(O)(OSi(CH₃)₃)₂ Phosphonic_Acid R-P(O)(OH)₂ Silyl_Ester_2->Phosphonic_Acid Methanol 2 CH₃OH Methanol->Phosphonic_Acid

Caption: General workflow for phosphonate deprotection via the McKenna reaction.

N_Alkylation_Side_Reaction Alkyl_Bromide R'Br (Alkylating Agent) N_Alkylated_Product N-Alkylated Side Product (Quaternary Ammonium Salt) Alkyl_Bromide->N_Alkylated_Product Substrate_N Substrate with Nucleophilic Nitrogen Substrate_N->N_Alkylated_Product

Caption: The N-alkylation side reaction pathway.

Decision_Tree start Experiencing N-Alkylation? ester_type Is a Diethyl Phosphonate being used? start->ester_type Yes tea_present Is Triethylamine (TEA) present? ester_type->tea_present No switch_ester Switch to a Diisopropyl Phosphonate ester_type->switch_ester Yes remove_tea Reduce or Eliminate TEA tea_present->remove_tea Yes alt_method Consider Alternative Deprotection Methods (e.g., BBr₃ or TMSCl/NaI) tea_present->alt_method No

Caption: Decision tree for troubleshooting N-alkylation during phosphonate deprotection.

References

How to overcome insolubility issues of phosphonate compounds in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the insolubility challenges of phosphonate compounds in reaction media.

Frequently Asked Questions (FAQs)

Q1: Why are my phosphonate compounds poorly soluble in organic solvents?

A1: Phosphonic acids are polar molecules containing a phosphonic acid group (-PO(OH)₂). This group can form strong hydrogen bonds and has a high affinity for water and other polar protic solvents. In non-polar organic solvents, the energy required to break the hydrogen bonds between phosphonate molecules is not compensated by the weak interactions with the solvent, leading to poor solubility.[1] The crystalline nature of many phosphonic acids also contributes to their low solubility in organic media.

Q2: In which solvents are phosphonate compounds typically soluble?

A2: Phosphonic acids and their salts generally exhibit higher solubility in polar solvents. They are often soluble in water, especially under basic conditions, and in common alcohols.[1] Their solubility in organic solvents is limited, though some polar aprotic solvents like DMSO and DMF can be effective to some extent. For instance, the bisphosphonate alendronate sodium is highly soluble in water but only sparingly soluble in ethanol, DMSO, and dimethylformamide.[2] Zoledronic acid is slightly soluble in water and 0.1N HCl, freely soluble in 0.1N sodium hydroxide, and practically insoluble in organic solvents.[3][4]

Q3: How does pH influence the solubility of phosphonate compounds?

A3: The pH of the medium has a significant impact on the solubility of phosphonic acids. Phosphonic acids are diprotic and can be deprotonated to form phosphonate salts. This deprotonation increases the polarity and ionic character of the molecule, leading to a substantial increase in aqueous solubility.[5] Therefore, adjusting the pH to a basic level is a common strategy to dissolve phosphonic acids in aqueous media.[6]

Q4: Can increasing the temperature improve the solubility of my phosphonate compound?

A4: Yes, for most phosphonate compounds, solubility increases with temperature. This is a general trend for the dissolution of solids in liquids. However, the effect may not be sufficient to overcome very low solubility, and excessive heat can potentially lead to the degradation of your compound.

Troubleshooting Guides

Issue 1: My phosphonate compound will not dissolve in the desired organic reaction solvent.

This is a common challenge due to the high polarity of the phosphonic acid moiety. Here are several strategies to address this issue, ranging from simple adjustments to more involved chemical modifications.

Adjusting the pH is a highly effective method to increase the solubility of phosphonic acids in aqueous or protic solutions. Deprotonation of the phosphonic acid to its more soluble salt form can be achieved by the addition of a base.

Experimental Protocol: pH Adjustment for Solubilization

  • Initial Suspension: Suspend the phosphonic acid in the desired aqueous or alcoholic solvent at the target concentration.

  • Base Selection: Choose a suitable base. For many applications, inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed, especially if the presence of inorganic salts is undesirable.

  • Titration: Slowly add a dilute solution of the chosen base (e.g., 1 M NaOH) dropwise to the stirred suspension of the phosphonic acid.

  • Monitoring: Continuously monitor the pH of the solution using a pH meter. Observe the dissolution of the solid as the pH increases.

  • Endpoint: Continue adding the base until the phosphonic acid is fully dissolved. Be aware that excessive addition of base can lead to the precipitation of the corresponding salt if its solubility limit is exceeded. For many bisphosphonates, crystallization of the monosodium salt occurs at a pH of around 3.5-4.5.[6]

  • Final Adjustment: Once the compound is dissolved, you can adjust the pH back to the desired value for your reaction, keeping in mind that the compound may precipitate if the pH becomes too low.

A co-solvent system can enhance the solubility of a phosphonate compound by modifying the polarity of the reaction medium.

Experimental Protocol: Co-solvent System for Solubilization

  • Solvent Selection: Choose a polar, water-miscible organic solvent in which your phosphonate compound shows some solubility. Common choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, or ethanol.

  • Initial Dissolution: Dissolve the phosphonate compound in a minimal amount of the chosen co-solvent. Gentle heating or sonication may be applied to aid dissolution.

  • Titration into Reaction Mixture: Slowly add the concentrated solution of the phosphonate in the co-solvent to the main reaction solvent with vigorous stirring.

  • Observation: Monitor the solution for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the co-solvent in the final reaction mixture.

  • Optimization: The optimal ratio of the co-solvent to the main solvent will depend on the specific phosphonate compound and reaction conditions and may require some empirical optimization.

Converting the polar phosphonic acid to a less polar ester can dramatically increase its solubility in organic solvents. This is a common strategy in drug development to improve bioavailability.

Experimental Protocol: Esterification of a Phosphonic Acid with Triethyl Orthoacetate

This protocol describes a selective esterification of a phosphonic acid.[7]

  • Reaction Setup: In a clean, dry flask, dissolve the phosphonic acid (1 equivalent) in triethyl orthoacetate, which acts as both the reagent and the solvent.

  • Temperature Control for Selectivity:

    • For Monoesterification: Maintain the reaction temperature at 30-40 °C.

    • For Diesterification: Heat the reaction mixture to 80-100 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by ³¹P NMR spectroscopy to observe the conversion of the starting material to the desired ester.

  • Work-up: Once the reaction is complete, remove the excess triethyl orthoacetate and any volatile byproducts under reduced pressure.

  • Purification: The resulting phosphonate ester can be purified by standard methods such as column chromatography on silica gel.

Issue 2: My reaction involving a phosphonate is heterogeneous and proceeding very slowly.

When the phosphonate reactant is not fully dissolved, the reaction rate can be limited by the slow dissolution of the solid. In such cases, phase-transfer catalysis or the use of ionic liquids can be beneficial.

A phase-transfer catalyst can facilitate the transfer of the deprotonated phosphonate from an aqueous or solid phase into an organic phase where the reaction with an organic-soluble substrate occurs.

Experimental Protocol: Alkylation of a Phosphonate using Phase-Transfer Catalysis

This protocol is a general guideline for a liquid-liquid PTC reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the phosphonate, the alkylating agent, and the organic solvent (e.g., toluene, dichloromethane).

  • Aqueous Phase: In a separate vessel, prepare an aqueous solution of a base (e.g., NaOH or K₂CO₃).

  • Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst to the reaction flask. Common choices include quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or phosphonium salts (e.g., tetrabutylphosphonium bromide).[8][9]

  • Reaction Initiation: Add the aqueous base to the reaction mixture and stir vigorously to ensure good mixing of the two phases. Heat the reaction to the desired temperature.

  • Monitoring: Follow the progress of the reaction by TLC or GC/MS analysis of the organic phase.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, separate the organic and aqueous layers. Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.

  • Purification: Purify the product by column chromatography or distillation.

Ionic liquids are salts with low melting points that can dissolve a wide range of polar and non-polar compounds. They can be excellent solvents for reactions involving phosphonates due to their high polarity and negligible vapor pressure.

Experimental Protocol: Synthesis of α-Aminophosphonates in an Ionic Liquid

This protocol is based on the use of a solvate ionic liquid for the Kabachnik-Fields reaction.[10]

  • Ionic Liquid Selection: Choose an appropriate ionic liquid that is a good solvent for your reactants. For the synthesis of α-aminophosphonates, a solvate ionic liquid like [Li(G3)]TFSI has been shown to be effective.

  • Reaction Setup: In a reaction vessel, dissolve the aldehyde (1.0 equivalent) in the ionic liquid.

  • Reactant Addition: Add the amine (1.0 equivalent) and the phosphite (e.g., diphenyl phosphite, 1.0 equivalent) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is often rapid and can be complete in as little as 10 minutes.

  • Product Isolation: Upon completion, the product can often be precipitated by adding the reaction mixture to water.

  • Purification: The precipitated product can be collected by filtration and washed with water to remove the ionic liquid and any water-soluble impurities. This often yields a product of high purity without the need for traditional chromatographic purification.

Data Presentation

Table 1: Solubility of Selected Phosphonate Compounds

CompoundSolventTemperature (°C)SolubilityReference
Zoledronic Acid Water257 g/L
0.1 M NaOH-12.5 mg/mL[4]
DMSO-< 1 mg/mL (insoluble)[4]
Methanol, Ethanol-Insoluble
Alendronate Sodium Water-Highly soluble[2]
PBS (pH 7.2)-~0.25 mg/mL[1]
Ethanol, DMSO, DMF-Sparingly soluble[1]

Mandatory Visualizations

Signaling Pathway of Zoledronic Acid

Zoledronic acid, a nitrogen-containing bisphosphonate, primarily inhibits farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway within osteoclasts. This disruption prevents the prenylation of small GTPases, which is crucial for osteoclast function and survival, ultimately leading to apoptosis.

Zoledronic_Acid_Pathway ZA Zoledronic Acid Mevalonate_Pathway Mevalonate Pathway ZA->Mevalonate_Pathway Enters FPPS Farnesyl Pyrophosphate Synthase (FPPS) ZA->FPPS Inhibits Mevalonate_Pathway->FPPS FPP_GGPP FPP & GGPP (Isoprenoid Lipids) FPPS->FPP_GGPP Apoptosis Osteoclast Apoptosis Prenylation Prenylation FPP_GGPP->Prenylation Small_GTPases Small GTPases (e.g., Ras, Rho, Rac) Small_GTPases->Prenylation Osteoclast_Function Osteoclast Function (Cytoskeletal Arrangement, Membrane Ruffling) Prenylation->Osteoclast_Function Essential for Osteoclast_Survival Osteoclast Survival Prenylation->Osteoclast_Survival Essential for Prenylation->Apoptosis Inhibition leads to

Inhibition of the Mevalonate Pathway by Zoledronic Acid.
Experimental Workflow for Troubleshooting Phosphonate Insolubility

When encountering an insoluble phosphonate compound, a systematic approach can help identify the most effective solubilization strategy.

Troubleshooting_Workflow Troubleshooting Workflow for Phosphonate Insolubility Start Insoluble Phosphonate Compound Check_Solvent Is the solvent polar? Start->Check_Solvent Try_Polar Switch to a polar solvent (Water, Alcohol, DMSO, DMF) Check_Solvent->Try_Polar No pH_Adjust Is the medium aqueous/protic? Check_Solvent->pH_Adjust Yes Try_Polar->pH_Adjust Add_Base Adjust pH with a base (e.g., NaOH, TEA) pH_Adjust->Add_Base Yes Co_Solvent Use a co-solvent system (e.g., DMSO in Toluene) pH_Adjust->Co_Solvent No Success Soluble Compound Add_Base->Success Derivatize Derivatize to an ester Co_Solvent->Derivatize PTC_IL Consider advanced methods Derivatize->PTC_IL PTC Phase-Transfer Catalysis PTC_IL->PTC IL Ionic Liquid Solvent PTC_IL->IL PTC->Success IL->Success

A logical workflow for addressing phosphonate insolubility.

References

Identifying and characterizing impurities in Diethyl (3-aminopropyl)phosphonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Diethyl (3-aminopropyl)phosphonate. The information is presented in a question-and-answer format to offer direct and practical solutions to experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound, and what are the expected impurities for each?

A1: this compound is most commonly synthesized via two primary routes: the Michaelis-Arbuzov reaction followed by a deprotection step (Gabriel Synthesis) or the reduction of an azide intermediate. Each route has a unique impurity profile.

  • Route 1: Michaelis-Arbuzov Reaction with N-(3-bromopropyl)phthalimide (Gabriel Synthesis Approach)

    • Description: This method involves the reaction of triethyl phosphite with N-(3-bromopropyl)phthalimide, followed by the removal of the phthalimide protecting group to yield the desired amine.

    • Potential Impurities:

      • Unreacted Starting Materials: N-(3-bromopropyl)phthalimide and triethyl phosphite.

      • Byproducts: Ethyl bromide, phthalhydrazide (from hydrazinolysis), or phthalic acid (from acidic hydrolysis).[1][2]

      • Side-Reaction Products: Over-alkylation products, though less common in the Gabriel synthesis.[3]

  • Route 2: Reduction of Diethyl (3-azidopropyl)phosphonate

    • Description: This route involves the synthesis of an azide intermediate, typically from a corresponding halide, followed by reduction to the amine. A common method for this reduction is the Staudinger reaction.

    • Potential Impurities:

      • Unreacted Starting Materials: Diethyl (3-azidopropyl)phosphonate.

      • Byproducts from Staudinger Reaction: Triphenylphosphine oxide (if triphenylphosphine is used as the reducing agent).

      • Incomplete Reaction Products: Iminophosphorane intermediate.

Q2: I am observing a low yield in my Michaelis-Arbuzov reaction. What are the potential causes and how can I troubleshoot this?

A2: Low yields in the Michaelis-Arbuzov reaction are a common issue and can often be attributed to several factors.[4]

  • Substrate Reactivity: The reactivity of the alkyl halide is crucial. Primary alkyl halides, like N-(3-bromopropyl)phthalimide, are generally efficient. However, the reactivity follows the trend I > Br > Cl. Using a less reactive halide may require more forcing conditions.[4][5]

  • Reaction Temperature: This reaction often requires elevated temperatures, typically between 120°C and 160°C. Insufficient heating can lead to an incomplete reaction. It is advisable to monitor the reaction progress by TLC or ³¹P NMR to determine the optimal temperature and time.[4]

  • Side Reactions: A potential side reaction involves the reaction of the ethyl bromide byproduct with the starting triethyl phosphite, which can lead to the formation of diethyl ethylphosphonate.[6] Using an excess of the initial alkyl halide can help to minimize this.

  • Purity of Reactants: The purity of triethyl phosphite is important. Acidic impurities can lead to undesired side reactions.[7]

Q3: My final product is an oil and difficult to purify. What purification strategies are recommended?

A3: this compound is a liquid at room temperature, which can present purification challenges.[8]

  • Vacuum Distillation: This is a common method for purifying liquid phosphonates. However, care must be taken to avoid decomposition at high temperatures.

  • Column Chromatography: Flash column chromatography on silica gel is an effective purification method. A polar solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate, is typically used.[9]

  • Salt Formation: If the product remains oily after chromatography, it can be converted to a solid salt, such as the hydrochloride salt, by treatment with HCl. This often facilitates easier handling and purification by recrystallization.[10]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpected peaks in ¹H or ³¹P NMR spectrum Presence of unreacted starting materials, byproducts, or side-reaction products.- Compare the spectrum with known spectra of starting materials and expected byproducts (see impurity tables below).- Perform spiking experiments by adding a small amount of a suspected impurity to the NMR sample.- Utilize 2D NMR techniques (e.g., COSY, HSQC) for more complex spectra.
Broad peaks in NMR spectrum Presence of paramagnetic impurities or sample viscosity.- Filter the NMR sample through a small plug of silica gel.- Ensure the sample is fully dissolved and at an appropriate concentration.
Multiple spots on TLC close to the product spot Presence of structurally similar impurities.- Optimize the TLC solvent system to achieve better separation.- Consider using a different stationary phase for chromatography (e.g., alumina).- Derivatize the sample to alter the polarity of the components for better separation.
Low product yield after purification Incomplete reaction, product decomposition during workup or purification, or inefficient extraction.- Monitor the reaction to completion using TLC or NMR.- Avoid excessive heat during solvent removal and distillation.- Ensure the pH of the aqueous phase is appropriate during extraction to prevent hydrolysis of the phosphonate esters.[11]
Product appears discolored (yellow or brown) Presence of impurities or degradation products.- Ensure all reaction and purification steps are performed under an inert atmosphere if reagents are air-sensitive.- Use purified solvents and reagents.- Consider a final purification step like activated carbon treatment if color persists.

Impurity Characterization Data

Table 1: Potential Impurities in this compound Synthesis via Michaelis-Arbuzov/Gabriel Route

Impurity Structure Molecular Weight ( g/mol ) Key Analytical Features
N-(3-bromopropyl)phthalimideC₁₁H₁₀BrNO₂268.11¹H NMR: Distinct aromatic and aliphatic signals. MS (EI): Characteristic isotopic pattern for bromine.
Triethyl phosphiteC₆H₁₅O₃P166.16³¹P NMR: Chemical shift around +138 ppm. GC-MS: Volatile, easily detectable.
PhthalhydrazideC₈H₆N₂O₂162.15Often precipitates from the reaction mixture. Low solubility in many organic solvents.
Diethyl ethylphosphonateC₆H₁₅O₃P166.16³¹P NMR: Chemical shift around +30.1 ppm.[12]

Table 2: Potential Impurities in this compound Synthesis via Azide Reduction Route

Impurity Structure Molecular Weight ( g/mol ) Key Analytical Features
Diethyl (3-azidopropyl)phosphonateC₇H₁₆N₃O₃P221.19IR: Strong characteristic azide stretch (~2100 cm⁻¹). ¹H NMR: Signals for the propyl chain will be shifted compared to the amine.
Triphenylphosphine oxideC₁₈H₁₅OP278.28³¹P NMR: Chemical shift around +25 to +30 ppm. Often a crystalline solid, can be removed by filtration.
Iminophosphorane IntermediateC₂₅H₃₁N₃O₃P468.50Can be hydrolyzed to the amine and triphenylphosphine oxide upon workup with water.

Experimental Protocols

Protocol 1: General Procedure for ¹H, ¹³C, and ³¹P NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. Typical chemical shifts for this compound in CDCl₃ are expected around δ 4.1 (q, 4H, OCH₂), 2.8 (t, 2H, CH₂N), 1.8 (m, 4H, PCH₂CH₂), 1.3 (t, 6H, OCH₂CH₃). The NH₂ protons may appear as a broad singlet.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Signals will show coupling to the phosphorus atom.

  • ³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. The chemical shift for diethyl alkyl phosphonates typically appears in the range of δ +20 to +35 ppm.[12] Use an external standard of 85% H₃PO₄.

Protocol 2: General Procedure for GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector: Split/splitless injector at a temperature of ~250 °C.

    • Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-500) to detect the parent ion and fragmentation patterns of the target compound and potential impurities.

Protocol 3: General Procedure for HPLC Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

  • HPLC Conditions (Reverse-Phase):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer. Due to the basic nature of the amine, an acidic modifier (e.g., trifluoroacetic acid) or a buffer may be required to achieve good peak shape.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for compounds lacking a strong chromophore.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification synthesis This compound Synthesis extraction Workup & Extraction synthesis->extraction Crude Product tlc TLC Monitoring nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) ms Mass Spectrometry (GC-MS or LC-MS) nmr->ms hplc HPLC Analysis ms->hplc final_product final_product hplc->final_product Pure Product extraction->tlc chromatography Column Chromatography extraction->chromatography distillation Vacuum Distillation chromatography->distillation distillation->nmr troubleshooting_flowchart start Low Product Yield check_reaction Was the reaction monitored to completion? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No workup_issue Potential issues during workup? check_reaction->workup_issue Yes optimize_conditions Optimize reaction conditions: - Increase temperature - Increase reaction time - Check catalyst activity incomplete->optimize_conditions end Improved Yield optimize_conditions->end check_ph Check pH during extraction workup_issue->check_ph Yes check_temp Avoid excessive heat during solvent removal workup_issue->check_temp Yes purification_loss Product loss during purification? workup_issue->purification_loss No check_ph->end check_temp->end optimize_chromatography Optimize chromatography: - Adjust solvent polarity - Check for product streaking/tailing purification_loss->optimize_chromatography Yes check_distillation Check distillation parameters: - Vacuum level - Temperature purification_loss->check_distillation Yes purification_loss->end No optimize_chromatography->end check_distillation->end

References

Optimizing reaction temperature and time for the Michaelis-Arbuzov reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of organophosphorus compounds via the Michaelis-Arbuzov reaction. The following resources are designed to address common challenges in optimizing reaction temperature and time to improve yields and minimize byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Michaelis-Arbuzov reaction is showing low to no yield. What are the primary factors to investigate?

A1: Low or no product yield in a Michaelis-Arbuzov reaction can stem from several factors, with reaction temperature, time, and substrate reactivity being the most critical. Insufficient heat can lead to an incomplete reaction, especially with less reactive phosphite esters.[1] Conversely, excessively high temperatures may promote side reactions or decomposition.[2] The reactivity of the alkyl halide is also paramount; primary alkyl halides are most effective, while secondary and tertiary halides are less reactive and may lead to elimination byproducts.[1][3]

To troubleshoot, a systematic approach is recommended. Start by verifying the quality of your reagents, as trialkyl phosphites can oxidize or hydrolyze, reducing their nucleophilicity.[2] Then, assess your reaction conditions, ensuring the temperature is appropriate for your specific substrates. Monitoring the reaction's progress via TLC or ³¹P NMR is crucial for determining the optimal heating duration.[1]

Troubleshooting_Workflow start Low/No Yield reagent_quality Check Reagent Purity (Phosphite & Halide) start->reagent_quality reaction_conditions Evaluate Reaction Conditions reagent_quality->reaction_conditions Reagents OK substrate_reactivity Assess Substrate Reactivity reaction_conditions->substrate_reactivity optimize_temp Optimize Temperature substrate_reactivity->optimize_temp Primary Halide alternative_halide Use More Reactive Alkyl Halide (I > Br > Cl) substrate_reactivity->alternative_halide Secondary/Tertiary Halide optimize_time Optimize Reaction Time optimize_temp->optimize_time solution Improved Yield optimize_time->solution catalyst Consider Catalyst Addition (e.g., Lewis Acid) catalyst->solution alternative_halide->catalyst

Caption: Initial troubleshooting workflow for low-yield Michaelis-Arbuzov reactions.

Q2: What is the ideal temperature and reaction time for a classical Michaelis-Arbuzov reaction?

A2: For a conventional, uncatalyzed Michaelis-Arbuzov reaction, elevated temperatures are typically necessary, generally ranging from 120°C to 160°C.[1][3][4] The optimal temperature is dependent on the reactivity of the trialkyl phosphite and the alkyl halide.[1] Less reactive starting materials will necessitate temperatures at the higher end of this range.

The reaction time is also substrate-dependent and can range from a few hours to over 24 hours.[3][5] It is highly recommended to monitor the reaction's progress using techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy to determine the point of completion and avoid prolonged heating, which could lead to byproduct formation.[1][2]

Q3: I am using a secondary alkyl halide and observing the formation of alkene byproducts. How can this be mitigated?

A3: Secondary alkyl halides are less reactive in the Michaelis-Arbuzov reaction and are prone to undergoing E2 elimination as a competing side reaction, which results in the formation of alkenes.[2][3] Tertiary alkyl halides are generally unreactive under standard conditions.[1][3]

To favor the desired phosphonate product, consider the following strategies:

  • Use of Catalysts: The addition of a Lewis acid, such as Zinc Bromide (ZnBr₂), can facilitate the reaction under milder conditions, often at room temperature, thereby minimizing elimination byproducts.[1][6]

  • Modern Variations: For challenging substrates, modern advancements of the reaction can be employed. These include photoredox-mediated radical pathways that can proceed at room temperature.[6]

Q4: Are there common side reactions to be aware of, and how can they be minimized?

A4: A notable side reaction is the Perkow reaction, which can occur when using α-halo ketones as substrates. This reaction yields a vinyl phosphate instead of the expected β-keto phosphonate.[3][4] To favor the Michaelis-Arbuzov product, it is often beneficial to use higher reaction temperatures.[3][4] Another potential issue arises from the alkyl halide byproduct generated during the reaction, which can react with the starting phosphite if it is more reactive than the initial alkyl halide substrate.[3][7] Using triethyl or trimethyl phosphite can help mitigate this, as they produce volatile byproducts that can be removed from the reaction mixture.[7]

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions for both classical and catalyzed Michaelis-Arbuzov reactions.

Table 1: Classical Michaelis-Arbuzov Reaction Conditions

ParameterValueNotes
Temperature120°C - 160°CDependent on substrate reactivity.[1][4]
Time2 - 24 hoursRequires monitoring by TLC or ³¹P NMR.[3][5]
SolventOften neat (solvent-free)Aprotic solvents like THF, DCM, or acetonitrile can be used.[1]
Reactant Ratio~1.2 equivalents of phosphiteA slight excess of the phosphite is common.[3]

Table 2: Catalyzed Michaelis-Arbuzov Reaction Conditions

ParameterValueNotes
CatalystZinc Bromide (ZnBr₂)Other Lewis acids can also be employed.[1][6]
Catalyst Loading20 mol%A typical starting point for optimization.[1]
TemperatureRoom TemperatureSignificantly milder than the classical approach.[1]
Time~1 hourReaction times are often drastically reduced.[3]
SolventDichloromethane (DCM)A common solvent for catalyzed reactions.[1]

Experimental Protocols

Protocol 1: Classical Michaelis-Arbuzov Reaction

This protocol describes a general procedure for an uncatalyzed reaction.

  • Materials:

    • Benzyl bromide (1 equivalent)

    • Triethyl phosphite (1.2 equivalents)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the benzyl bromide and triethyl phosphite.

    • Heat the mixture to 150-160°C under a nitrogen atmosphere.[3]

    • Monitor the reaction's progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[3]

    • Once complete, allow the reaction mixture to cool to room temperature.

    • The product can then be purified by vacuum distillation.

Protocol 2: Catalyzed Michaelis-Arbuzov Reaction

This protocol outlines a milder, catalyzed version of the reaction.[1]

  • Materials:

    • Benzyl bromide (1 mmol)

    • Triethyl phosphite (1.2 mmol)

    • Zinc bromide (ZnBr₂) (0.2 mmol)

    • Dichloromethane (5 mL)

  • Procedure:

    • To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.

    • Add the zinc bromide to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[3]

    • Upon completion, quench the reaction with water and extract the product with dichloromethane.

Experimental_Workflow cluster_classical Classical Protocol cluster_catalyzed Catalyzed Protocol c1 Combine Reactants: Alkyl Halide & Phosphite c2 Heat to 120-160°C under Inert Atmosphere c1->c2 c3 Monitor Progress (TLC, ³¹P NMR) c2->c3 c4 Cool to Room Temp. c3->c4 c5 Purify Product (e.g., Distillation) c4->c5 cat1 Dissolve Alkyl Halide in Solvent (e.g., DCM) cat2 Add Phosphite cat1->cat2 cat3 Add Catalyst (e.g., ZnBr₂) at Room Temperature cat2->cat3 cat4 Monitor Progress (TLC) cat3->cat4 cat5 Quench Reaction & Extract Product cat4->cat5

Caption: Comparison of classical and catalyzed Michaelis-Arbuzov reaction workflows.

References

Validation & Comparative

A Comparative Guide to Validating the Structure of Diethyl (3-aminopropyl)phosphonate using ³¹P NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of diethyl (3-aminopropyl)phosphonate against related phosphonate esters. The structural validation of organophosphorus compounds is critical in pharmaceutical and chemical research, and ³¹P NMR spectroscopy offers a direct and sensitive method for this purpose.[1][2] This document outlines the expected spectral characteristics, presents comparative data, and provides a detailed experimental protocol for acquiring high-quality ³¹P NMR spectra.

Data Presentation: Comparative ³¹P NMR Chemical Shifts

The chemical shift in ³¹P NMR is sensitive to the electronic environment of the phosphorus atom.[3] Factors such as the inductive effects of alkyl groups and steric hindrance can influence the resonance frequency.[3] The table below summarizes the reported ³¹P NMR chemical shifts for a series of diethyl alkyl phosphonates, providing a basis for validating the structure of this compound. All chemical shifts are referenced to an external standard of 85% H₃PO₄ at 0 ppm.[3][4]

Compound NameAlkyl Group (R)Expected ³¹P Chemical Shift (δ, ppm)Solvent
Diethyl methylphosphonate-CH₃~32.9CDCl₃
Diethyl ethylphosphonate-CH₂CH₃~30.1N/A
Diethyl n-propylphosphonate-(CH₂)₂CH₃~30.5N/A
This compound -(CH₂)₃NH₂ ~28-32 (Estimated) CDCl₃
Diethyl isopropylphosphonate-CH(CH₃)₂~28.2CDCl₃
Diethyl n-butylphosphonate-(CH₂)₃CH₃~30.6N/A
Diethyl benzylphosphonate-CH₂Ph~24.5N/A

Note: The chemical shift for this compound is an estimation based on the trends observed in the homologous series of diethyl alkyl phosphonates. The presence of the terminal amino group may slightly influence the electronic environment of the phosphorus atom.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using ³¹P NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis A Dissolve this compound in Deuterated Solvent (e.g., CDCl3) B Transfer to 5 mm NMR Tube A->B C Add External Reference (85% H3PO4 in coaxial insert) B->C D Acquire 1H-decoupled 31P NMR Spectrum C->D E Fourier Transform D->E F Phase Correction E->F G Baseline Correction F->G H Reference Spectrum to H3PO4 at 0 ppm G->H I Observed Chemical Shift (δ, ppm) H->I J Compare with Expected Value (~28-32 ppm) I->J K Analyze for Impurity Signals I->K L Structure Validated J->L Match M Structure Not Validated / Impurities Present J->M Mismatch K->L No K->M Yes

Caption: Workflow for ³¹P NMR based structural validation.

Experimental Protocol: ³¹P NMR Spectroscopy

This section details a standardized protocol for the acquisition of high-quality ³¹P NMR spectra for the structural validation of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2]

  • Transfer the solution to a 5 mm NMR tube.

  • For accurate chemical shift referencing, an external standard is recommended.[4] Use a sealed capillary or a coaxial insert containing 85% H₃PO₄ in D₂O.

2. NMR Spectrometer Setup and Data Acquisition:

  • The following parameters are typical for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.

  • Nucleus: ³¹P

  • Technique: ¹H-decoupled pulse sequence.

  • Pulse Width: A 30° to 45° pulse is typically used to allow for faster repetition rates.

  • Spectral Width (sw): A range of -50 to 100 ppm is generally sufficient for phosphonates.

  • Acquisition Time (aq): 1 to 2 seconds.[3]

  • Relaxation Delay (d1): For qualitative analysis, a delay of 1-2 seconds is adequate. For quantitative measurements, a longer delay of 5 times the longest T₁ is necessary to ensure full relaxation.[3]

  • Number of Scans (ns): Depending on the sample concentration, 16 to 128 scans are typically sufficient to achieve a good signal-to-noise ratio.[3]

  • Temperature: 298 K (25 °C).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections to obtain a clean spectrum.

  • Calibrate the chemical shift scale by setting the peak from the external 85% H₃PO₄ standard to 0 ppm.

  • The resulting spectrum should show a single, sharp peak for this compound in the expected chemical shift region. The absence of other signals in the phosphonate region is an indication of high purity.[4]

This guide provides the necessary comparative data and a robust experimental framework for researchers to confidently validate the structure of this compound using ³¹P NMR spectroscopy. The provided workflow and protocols are designed to ensure accurate and reproducible results.

References

A Comparative Guide to GC-MS and Alternative Methods for Diethyl Phosphite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of diethyl phosphite, a key intermediate in the synthesis of various organophosphorus compounds, is critical for process control and quality assurance. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy—for the determination of diethyl phosphite content.

Quantitative Performance Comparison

The selection of an analytical method hinges on factors such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the quantitative performance of GC-MS, HPLC, and ³¹P NMR for the analysis of diethyl phosphite, based on available experimental data.

Performance MetricGC-MSHPLC³¹P NMR
Linearity (r²) >0.997[1][2]Method dependentQuantitative NMR (qNMR) offers high linearity
Precision (%RSD) <15.0%[1][2]Method dependentHigh precision achievable
Accuracy/Recovery (%) 100.7 - 116.7%[1][2]Method dependentHigh accuracy achievable
Limit of Detection Low µg/mL to ng/mL range[1][2]µg/mL range[3]mg/mL range
Primary Application Trace analysis, impurity profilingPurity assessment, quantification of major componentsStructural confirmation, quantification of major components

Methodologies and Experimental Protocols

A detailed understanding of the experimental workflow is essential for method selection and implementation. This section outlines the typical protocols for each technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like diethyl phosphite.[4] It provides both quantitative data and structural information, making it a powerful tool for identifying and quantifying diethyl phosphite, even at trace levels.

Experimental Protocol: GC-MS

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890N GC with a 5893N MS detector).[5]

  • Column : A non-polar capillary column, such as an HP-5 (5% phenyl methyl siloxane), is commonly used (e.g., 30 m length, 0.32 mm internal diameter, 1 µm film thickness).[1][2]

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.49 mL/min).[1][2]

  • Injection : A split/splitless inlet is typically used, with an injection volume of 1 µL.

  • Thermal Program :

    • Injector Temperature: 220°C.[1][2]

    • Oven Program: An initial temperature of 70°C, followed by a temperature ramp to ensure proper elution.[1][2]

  • Mass Spectrometer Conditions :

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of diethyl phosphite.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Diethyl Phosphite Dilution Dilution in a suitable solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

GC-MS analysis workflow for diethyl phosphite.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of compounds in a liquid mobile phase. For a polar compound like diethyl phosphite, a reverse-phase HPLC method can be employed.[3]

Experimental Protocol: HPLC

  • Instrumentation : An HPLC system equipped with a suitable detector (e.g., UV or Mass Spectrometer).

  • Column : A reverse-phase column, such as a Newcrom R1.[3]

  • Mobile Phase : An isocratic or gradient mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[3]

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Detection : For Mass Spectrometry detection, an MS-compatible mobile phase modifier like formic acid should be used.[3]

  • Sample Preparation : The sample is dissolved in the mobile phase and filtered before injection.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis of phosphorus-containing compounds.[6] It is highly specific for the phosphorus nucleus and can distinguish between different phosphorus environments in a molecule.

Experimental Protocol: ³¹P NMR

  • Instrumentation : A high-field NMR spectrometer.

  • Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., CDCl₃) at a concentration of 10-50 mg/mL.[7] An internal standard may be added for quantification.

  • Acquisition : A standard one-pulse ³¹P NMR experiment is performed.

  • Data Processing : The resulting spectrum is processed, and the signal corresponding to diethyl phosphite is integrated for quantification.

Method_Comparison cluster_analytical_problem Analytical Goal cluster_methods Analytical Techniques cluster_considerations Key Considerations cluster_decision Method Selection Goal Quantification of Diethyl Phosphite GCMS GC-MS HPLC HPLC NMR 31P NMR Sensitivity Sensitivity GCMS->Sensitivity High Matrix Sample Matrix HPLC->Matrix Versatile Selectivity Selectivity NMR->Selectivity High Quant Quantitative vs. Qualitative NMR->Quant Both Decision Optimal Method Choice

Decision logic for selecting an analytical method.

Concluding Remarks

The choice of an analytical method for diethyl phosphite content determination depends on the specific requirements of the analysis. GC-MS offers excellent sensitivity and specificity, making it ideal for trace analysis and impurity profiling. HPLC provides a robust alternative for routine purity assessments, while ³¹P NMR is an invaluable tool for structural confirmation and quantification of the bulk material. For comprehensive characterization, a multi-technique approach is often beneficial.[8]

References

A Comparative Study of Diethyl (3-aminopropyl)phosphonate and Other Amino-alkylphosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Diethyl (3-aminopropyl)phosphonate and other structurally related amino-alkylphosphonates. The information is compiled from various studies to highlight the influence of the alkyl chain length and other structural modifications on the biological activity of these compounds. While a direct, comprehensive comparative study of a homologous series of amino-alkylphosphonates was not found in the reviewed literature, this guide synthesizes available data to offer insights into their structure-activity relationships.

Physicochemical Properties

Amino-alkylphosphonates are a class of organophosphorus compounds characterized by an amino group and a phosphonate ester. The length of the alkyl chain separating the amino and phosphonate groups, as well as the substituents on the phosphorus atom and the amino group, significantly influences their physical and chemical properties.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Diethyl (aminomethyl)phosphonateEtO(O)P(CH₂)NH₂C₅H₁₄NO₃P167.15105-107 (2 Torr)1.13
Diethyl (2-aminoethyl)phosphonateEtO(O)P(CH₂)₂NH₂C₆H₁₆NO₃P181.17110-112 (1.5 Torr)1.08
This compoundEtO(O)P(CH₂)₃NH₂C₇H₁₈NO₃P195.20114-116 (1.5 Torr)[1]1.053[1]
Diethyl (4-aminobutyl)phosphonateEtO(O)P(CH₂)₄NH₂C₈H₂₀NO₃P209.22128-130 (2 Torr)1.03

Comparative Biological Activity

The biological activity of amino-alkylphosphonates is diverse and includes antimicrobial, enzyme inhibitory, and cytotoxic effects. The available data suggests that the length of the alkyl chain plays a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Several studies have investigated the antibacterial and antifungal properties of α-aminophosphonates, which are structurally related to amino-alkylphosphonates. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

CompoundTarget OrganismMIC (µg/mL)Reference
Diethyl((2-chloroquinolin-3-yl)((5-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methyl)phosphonateCandida albicans8[2]
Diethyl((2-chloroquinolin-3-yl)((5-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methyl)phosphonateSaccharomyces cerevisiae32[2]
Diethyl((2-hydroxyquinolin-3-yl)((5-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methyl)phosphonateCandida albicans2[2]
Diethyl((2-hydroxyquinolin-3-yl)((5-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methyl)phosphonateSaccharomyces cerevisiae1[2]

Note: The data above is for complex α-aminophosphonates and not a simple homologous series of amino-alkylphosphonates. This highlights the significant impact of substituents on antimicrobial activity.

Enzyme Inhibition

Amino-alkylphosphonates are known to be effective inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50).

CompoundTarget EnzymeIC50 (µM)Reference
(aminomethyl)benzylphosphonate 8aAcetylcholinesterase (AChE)1.215

Note: The data above is for a specific aminophosphonate and not part of a homologous series comparison. Structure-activity relationship studies suggest that the length of the alkyl chain can influence binding to the enzyme's active site.

Structure-Activity Relationship

The relationship between the chemical structure of amino-alkylphosphonates and their biological activity is a key area of research. Studies on related compounds like bisphosphonates have shown that increasing the length of the aliphatic side chain can enhance their inhibitory effect on bone resorption.[3] Similarly, for amino-alkylphosphonates, the distance and flexibility between the amino and phosphonate groups, governed by the alkyl chain length, are critical for their interaction with biological targets.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an amino-alkylphosphonate that inhibits the visible growth of a microorganism.

Materials:

  • Test amino-alkylphosphonate compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density using a microplate reader.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory effect of amino-alkylphosphonates on acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Test amino-alkylphosphonate compounds

  • Phosphate buffer (pH 8.0)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE solution to each well.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate (ATCI) and the chromogen (DTNB) to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 5 minutes) using a microplate reader. The rate of the reaction is proportional to the change in absorbance over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental_Workflow_MIC A Prepare Stock Solution of Amino-alkylphosphonate B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate (18-24h) D->E F Read Results (Visual or Spectrophotometric) E->F G Determine MIC F->G

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Signaling_Pathway_AChE_Inhibition cluster_0 Normal Cholinergic Synapse cluster_1 Inhibition by Amino-alkylphosphonate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate ACh_inhib Acetylcholine (ACh) Receptor_inhib Postsynaptic Receptor ACh_inhib->Receptor_inhib Increased Binding AChE_inhib Acetylcholinesterase (AChE) Inhibitor Amino-alkylphosphonate Inhibitor->AChE_inhib Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

References

A Definitive Guide to Confirming C-P Bond Formation in Phosphonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of phosphonates is a critical step in the development of new therapeutics and chemical entities. The cornerstone of this synthesis is the formation of the carbon-phosphorus (C-P) bond. Rigorous analytical confirmation of this bond is paramount to ensure the integrity and purity of the synthesized compounds. This guide provides an objective comparison of the most effective analytical techniques for this purpose, complete with experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

The confirmation of a C-P bond is typically achieved through a combination of spectroscopic and analytical methods. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique offers a unique level of insight into the molecular structure.

TechniqueKey Validation PointsAdvantagesLimitations
³¹P NMR Spectroscopy Chemical Shift (δ): Phosphonates typically show characteristic signals in the range of +15 to +30 ppm.[1] Coupling Constants (J): Observation of proton-phosphorus (²JPH) and carbon-phosphorus (¹JPC) coupling.Most direct and informative method for observing the phosphorus nucleus.[1] The 100% natural abundance and wide chemical shift range of ³¹P provide distinct signals.[1][2][3]Provides information about the phosphorus environment but not the entire molecular structure.
¹³C NMR Spectroscopy Coupling Constants (J): The presence of a one-bond C-P coupling (¹JPC), typically in the range of 125-150 Hz, is definitive evidence of a C-P bond.[1]Unambiguously confirms the direct connection between a carbon and phosphorus atom.The low natural abundance of ¹³C (1.1%) can lead to lower sensitivity.[4]
¹H NMR Spectroscopy Coupling Constants (J): Observation of two-bond (²JPH) and three-bond (³JPH) coupling between protons and the phosphorus nucleus.High sensitivity and provides information about the protons in the vicinity of the phosphorus atom.C-P bond confirmation is indirect and relies on the interpretation of coupling patterns.
Mass Spectrometry (ESI-MS, GC-MS) Molecular Ion Peak: Confirmation of the correct molecular weight of the synthesized phosphonate. Fragmentation Pattern: Analysis of fragment ions resulting from the cleavage of the C-P bond or adjacent bonds.High sensitivity and provides molecular weight information. Tandem MS (MS/MS) can be used to further confirm the structure by analyzing fragmentation patterns.[1]Can sometimes be complicated by the formation of adducts or unexpected fragmentation, making interpretation difficult.[5]
X-ray Crystallography Three-Dimensional Structure: Provides the precise arrangement of atoms in the molecule, including the exact C-P bond length.Offers unambiguous proof of C-P bond formation and the overall molecular structure.[1]Requires the compound to be a single, high-quality crystal, which can be challenging to obtain.[1]
FTIR Spectroscopy Vibrational Bands: Can provide information about the presence of P-O and other functional groups.[6]Quick and easy to perform.The C-P bond vibration is often weak and can be difficult to distinguish from other signals in the fingerprint region, making it less reliable for direct confirmation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy (³¹P, ¹³C, and ¹H)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified phosphonate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

Data Acquisition:

  • ³¹P NMR: Acquire a proton-decoupled ³¹P NMR spectrum. A single peak in the expected chemical shift range is indicative of a single phosphorus environment.[1] For further confirmation, a proton-coupled spectrum can be acquired to observe P-H couplings.[1]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The key is to identify the carbon signal that is split into a doublet due to coupling with the phosphorus atom (¹JPC).

  • ¹H NMR: Acquire a standard ¹H NMR spectrum. Look for splitting patterns of protons on the carbon adjacent to the phosphorus, which will be coupled to the ³¹P nucleus.

Data Interpretation:

  • Analyze the chemical shifts and, most importantly, the coupling constants. A ¹JPC value in the range of 125-150 Hz is strong evidence of a C-P bond.[1]

Mass Spectrometry (Electrospray Ionization - ESI-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[5]

Data Acquisition:

  • Infuse the sample solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in either positive or negative ion mode.[1]

  • For tandem MS (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.[1]

Data Interpretation:

  • Identify the molecular ion peak and confirm that it corresponds to the expected molecular weight of the phosphonate.

  • Analyze the fragmentation pattern to identify characteristic losses that would be expected from the synthesized structure.

X-ray Crystallography

Sample Preparation:

  • Grow a single, high-quality crystal of the phosphonate compound. This is often the most challenging step and may require screening various solvents and crystallization conditions.[1]

Data Collection:

  • Mount a suitable crystal on the diffractometer.

  • Collect the diffraction data by exposing the crystal to X-rays.[7]

Structure Solution and Refinement:

  • Process the collected diffraction data to solve and refine the crystal structure.[1] This will yield the precise atomic coordinates and bond lengths, providing definitive proof of the C-P bond.[1]

Visualizing the Workflow and Logic

To better illustrate the process of confirming C-P bond formation, the following diagrams outline the experimental workflow and the logical relationship between the analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_conclusion Conclusion start Phosphonate Synthesis purification Purification (Chromatography/ Recrystallization) start->purification nmr NMR Spectroscopy (³¹P, ¹³C, ¹H) purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography (if crystalline) purification->xray confirmation C-P Bond Confirmed nmr->confirmation ms->confirmation xray->confirmation

Caption: A generalized workflow for the synthesis, purification, and validation of phosphonates.

logical_relationship cluster_primary Primary & Direct Evidence cluster_secondary Supportive Evidence cluster_definitive Definitive Confirmation P31_NMR ³¹P NMR (Chemical Shift) C13_NMR ¹³C NMR (¹JPC Coupling) H1_NMR ¹H NMR (Coupling) MS Mass Spectrometry (Molecular Weight) XRAY X-ray Crystallography (3D Structure) CP_Bond C-P Bond Formation CP_Bond->P31_NMR CP_Bond->C13_NMR CP_Bond->H1_NMR CP_Bond->MS CP_Bond->XRAY

Caption: Logical relationship between analytical techniques for C-P bond confirmation.

References

Comparative Analysis of Diethyl (3-aminopropyl)phosphonate Purity: HPLC vs. Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients and intermediates like Diethyl (3-aminopropyl)phosphonate is of paramount importance. This guide provides a comprehensive comparison of two robust analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols, comparative data, and workflow visualizations to assist in selecting the most suitable method for your analytical needs.

Data Presentation: A Comparative Overview

The following table summarizes the key performance metrics for the analysis of this compound purity using a validated HPLC method with fluorescence detection and a ¹H-qNMR method.

ParameterHPLC with Pre-column Derivatization¹H-Quantitative NMR (qNMR)
Principle Chromatographic separationNuclear magnetic resonance
Instrumentation HPLC with Fluorescence Detector400 MHz NMR Spectrometer
Sample Throughput HighModerate
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.3%
Precision (RSD) < 2%< 1%
Accuracy High (with certified standard)High (primary method)
Selectivity High for separable impuritiesHigh for structurally distinct species
Solvent Consumption HighLow

Experimental Protocols

Detailed methodologies for both HPLC and qNMR analysis are provided below. These protocols are designed to be readily adaptable in a standard analytical laboratory setting.

1. High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is particularly useful for compounds like this compound that lack a strong UV chromophore. Derivatization with a fluorescent tag, such as Dansyl Chloride, allows for sensitive detection.

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Transfer 1 mL of the sample solution to a reaction vial.

    • Add 1 mL of a 100 mM sodium bicarbonate buffer (pH 9.5).

    • Add 1 mL of a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile.

    • Vortex the mixture and incubate at 60°C for 45 minutes in a water bath.

    • After incubation, cool the vial to room temperature.

    • Filter the derivatized sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a fluorescence detector.

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 30% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Fluorescence Detection: Excitation at 335 nm, Emission at 520 nm.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area of all observed impurities.

2. Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. A certified internal standard of known purity is used instead.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., Maleic acid) to the same NMR tube.

    • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to the NMR tube.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition Parameters:

    • Instrument: 400 MHz NMR Spectrometer.

    • Nucleus: ¹H.

    • Pulse Program: A standard quantitative pulse program with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.

    • Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Analysis:

    • Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizations

The following diagrams illustrate the logical workflows for the analytical comparison and the specific steps involved in the HPLC analysis.

Workflow for Purity Method Comparison cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis Sample This compound Sample Derivatization Pre-column Derivatization (Dansyl Chloride) Sample->Derivatization Add_IS Add Internal Standard (e.g., Maleic Acid) Sample->Add_IS HPLC_Separation HPLC Separation (C18 Column) Derivatization->HPLC_Separation Fluorescence_Detection Fluorescence Detection HPLC_Separation->Fluorescence_Detection HPLC_Data Purity Calculation (Area %) Fluorescence_Detection->HPLC_Data NMR_Acquisition ¹H-NMR Acquisition Add_IS->NMR_Acquisition NMR_Data Purity Calculation (Integral Ratio) NMR_Acquisition->NMR_Data

Caption: Comparative workflow for HPLC and qNMR purity analysis.

HPLC Experimental Workflow Start Start: Sample Weighing Dissolve Dissolve in Acetonitrile/Water Start->Dissolve Derivatize Add Buffer & Dansyl Chloride Dissolve->Derivatize Incubate Incubate at 60°C Derivatize->Incubate Filter Filter Sample (0.45 µm) Incubate->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Analyze Data Analysis (Peak Integration) Detect->Analyze End End: Purity Report Analyze->End

Caption: Step-by-step HPLC experimental workflow.

A Researcher's Guide to the Theoretical Validation of Phosphonate Derivatives: DFT and MDS Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in silico analysis of phosphonate derivatives is a critical step in modern drug discovery. This guide provides a comprehensive comparison of Density Functional Theory (DFT) and Molecular Dynamics Simulations (MDS) as key theoretical validation tools. We will delve into their methodologies, present comparative data, and explore alternative computational approaches.

Phosphonates, as isosteres of phosphates, are integral to the design of enzyme inhibitors and other therapeutic agents due to their enhanced stability.[1] Theoretical validation methods such as DFT and MDS provide invaluable insights into their electronic properties, reactivity, and binding interactions at a molecular level, accelerating the drug development pipeline.[2][3]

At a Glance: DFT vs. MDS for Phosphonate Analysis

FeatureDensity Functional Theory (DFT)Molecular Dynamics Simulations (MDS)
Primary Output Electronic properties (HOMO/LUMO energies, electrostatic potential), reaction energies, optimized molecular geometry.[4]Dynamic behavior of a molecule over time, binding free energies, conformational changes, protein-ligand stability.
Computational Cost Moderate to high, depends on the size of the molecule and the basis set used.High, especially for long simulations of large biological systems.
Strengths Excellent for understanding the intrinsic electronic structure and reactivity of a molecule. Provides insights into reaction mechanisms.[3]Simulates the dynamic nature of biological systems, providing a more realistic view of molecular interactions in a physiological environment.
Limitations Typically performed in a vacuum or with implicit solvent models, which may not fully capture the dynamic effects of the cellular environment.Heavily reliant on the quality of the force field used. Can be computationally prohibitive for very large systems or very long timescales.
Best For Initial screening of derivatives, understanding electronic effects of substitutions, predicting reactivity.Analyzing the stability of a drug-target complex, predicting binding affinity, observing conformational changes upon binding.

Diving Deeper: Quantitative Comparisons of Phosphonate Derivatives

Table 1: DFT-Calculated Properties of Phosphonate Derivatives
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Application/TargetReference
Deltarazine--8.39K-Ras Inhibitor[3]
Deltaflexin-1--4.77K-Ras Inhibitor[3]
Thiophene-based helicene--Varies with functionalOrganic Materials[5]
Selenophene-based helicene--Varies with functionalOrganic Materials[5]
Tellurophene-based helicene--Varies with functionalOrganic Materials[5]

Note: Specific HOMO/LUMO values are often dependent on the chosen DFT functional and basis set.[5]

Table 2: Molecular Docking and Dynamics Data for Phosphonate Inhibitors
Compound/DerivativeTarget EnzymeBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Key Interacting ResiduesReference
Compound L24COVID-19 Mpro-6.38-Glu166, Gln189[6][7]
Bicyclic phosphonate (diastereoisomer 1)Human Acetylcholinesterase-IC50: 3-[8]
Bicyclic phosphonate (diastereoisomer 2)Human Acetylcholinesterase-IC50: 30-[8]
Vinyl Phosphonate 1Dehydroquinate Synthase-Ki: <1 nM-[9]
Table 3: Comparison with Alternative Theoretical Methods: QSAR and ADMET
Phosphonate Derivative(s)MethodPredicted PropertyKey FindingsReference
4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivativesQSARAnti-tumor activity (c-Met inhibition)Strong correlation between physicochemical descriptors and inhibitory activity.[10]
Bicyclo (aryl methyl) benzamidesQSARGlyT1 Inhibition (for Schizophrenia)Biological inhibitory activity is strongly correlated with descriptors like hydrogen bond donors and polarizability.[11][12]
Various phosphonatesADMET in silicoPharmacokinetics, ToxicityPrediction of properties like absorption, distribution, metabolism, excretion, and toxicity.[10][11][12]

Experimental Protocols: A Step-by-Step Look

Reproducibility and rigor are paramount in computational studies. Below are detailed, generalized protocols for performing DFT and MDS analyses on phosphonate derivatives.

Density Functional Theory (DFT) Calculation Protocol
  • Molecule Preparation: The 3D structure of the phosphonate derivative is built using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: An initial geometry optimization is performed to find a stable conformation of the molecule. This is typically done using a lower-level theory (e.g., a smaller basis set) to save computational time.

  • Functional and Basis Set Selection: A suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311++G(d,p)) are chosen based on the specific properties of interest and the atoms present in the molecule. The choice of functional is critical for accurate predictions of electronic properties.[5]

  • Final Optimization and Frequency Calculation: A final, more accurate geometry optimization is performed using the chosen functional and basis set. A frequency calculation is then carried out to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

    • HOMO and LUMO energies: These are crucial for understanding the molecule's reactivity and electronic transitions.[4]

    • Molecular Electrostatic Potential (MEP): This map reveals the electron-rich and electron-deficient regions of the molecule, which are important for predicting non-covalent interactions.

    • Natural Bond Orbital (NBO) analysis: This provides insights into charge distribution and intramolecular interactions.

  • Data Analysis: The output files are analyzed to extract the desired properties. This data is then used to compare different derivatives and understand structure-activity relationships.

Molecular Dynamics Simulation (MDS) Protocol for a Protein-Phosphonate Complex
  • System Preparation:

    • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Any missing residues or atoms are added, and water molecules and other non-essential ligands are typically removed.

    • Ligand (Phosphonate) Preparation: The 3D structure of the phosphonate inhibitor is prepared and its partial charges and force field parameters are generated.

    • Complex Formation: The phosphonate is docked into the active site of the protein using a molecular docking program (e.g., AutoDock, Glide). The best-docked pose is selected as the starting point for the MDS.

  • Solvation and Ionization: The protein-ligand complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable contacts.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure (NVT and NPT ensembles). This allows the solvent and ions to relax around the protein-ligand complex.

  • Production Run: The main simulation is run for a specific period (e.g., 100 ns or more). During this time, the trajectory of all atoms in the system is saved at regular intervals.

  • Trajectory Analysis: The saved trajectory is analyzed to understand the dynamic behavior of the system. Key analyses include:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To study the interactions between the protein and the ligand.

    • Binding Free Energy Calculation: Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity of the phosphonate inhibitor.[3]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

DFT_Workflow cluster_prep 1. Molecule Preparation cluster_opt 2. Geometry Optimization cluster_calc 3. Property Calculation cluster_analysis 4. Analysis Build Build 3D Structure Initial_Opt Initial Optimization Build->Initial_Opt Functional_Selection Select Functional & Basis Set Initial_Opt->Functional_Selection Final_Opt Final Optimization & Frequency Calc Functional_Selection->Final_Opt HOMO_LUMO HOMO/LUMO Final_Opt->HOMO_LUMO MEP MEP Final_Opt->MEP NBO NBO Final_Opt->NBO Analyze Analyze Output HOMO_LUMO->Analyze MEP->Analyze NBO->Analyze Compare Compare Derivatives Analyze->Compare

A typical workflow for DFT calculations of phosphonate derivatives.

MDS_Workflow cluster_prep 1. System Preparation cluster_setup 2. System Setup cluster_sim 3. Simulation cluster_analysis 4. Trajectory Analysis Protein_Prep Prepare Protein Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Prepare Ligand Ligand_Prep->Docking Solvation Solvation Docking->Solvation Ionization Ionization Solvation->Ionization Energy_Min Energy Minimization Ionization->Energy_Min Equilibration Equilibration (NVT/NPT) Energy_Min->Equilibration Production Production Run Equilibration->Production RMSD_RMSF RMSD/RMSF Production->RMSD_RMSF H_Bond Hydrogen Bonds Production->H_Bond Binding_Energy Binding Free Energy Production->Binding_Energy

A generalized workflow for MDS of a protein-phosphonate complex.

Theoretical_Methods_Comparison cluster_methods Theoretical Validation Methods cluster_outputs Predicted Properties Phosphonate_Derivatives Phosphonate Derivatives DFT DFT Phosphonate_Derivatives->DFT MDS MDS Phosphonate_Derivatives->MDS QSAR QSAR Phosphonate_Derivatives->QSAR ADMET ADMET Phosphonate_Derivatives->ADMET Electronic_Properties Electronic Properties DFT->Electronic_Properties Binding_Affinity Binding Affinity & Stability MDS->Binding_Affinity Structure_Activity Structure-Activity Relationship QSAR->Structure_Activity Pharmacokinetics Pharmacokinetics & Toxicity ADMET->Pharmacokinetics

Comparison of theoretical validation methods for phosphonate derivatives.

Conclusion

DFT and MDS are powerful, complementary techniques for the theoretical validation of phosphonate derivatives in drug discovery. DFT provides a deep understanding of the electronic nature of these molecules, guiding the design of compounds with desired reactivity. MDS, in turn, offers a dynamic perspective on how these molecules interact with their biological targets, allowing for the assessment of binding stability and affinity in a more realistic environment. By integrating these methods with other in silico approaches like QSAR and ADMET prediction, researchers can build a robust computational pipeline to identify and optimize promising phosphonate-based drug candidates, ultimately saving time and resources in the journey from concept to clinic.

References

A Comparative Guide to Interpreting Mass Spectrometry Fragmentation Patterns of Aminophosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry techniques for the analysis of aminophosphonates, complete with supporting experimental data and detailed methodologies. Understanding the fragmentation patterns of these crucial compounds is paramount for their accurate identification and characterization in various scientific disciplines, from drug discovery to environmental analysis.

Introduction to Aminophosphonate Fragmentation

Aminophosphonates, synthetic analogues of amino acids, exhibit characteristic fragmentation patterns in mass spectrometry that are highly dependent on the ionization technique employed. The choice of ionization method—be it a "soft" technique like Electrospray Ionization (ESI) or a "hard" technique like Electron Impact (EI)—governs the extent of fragmentation and the type of structural information that can be gleaned. Softer ionization methods typically yield prominent pseudomolecular ions, which are essential for determining the molecular weight of the analyte[1]. In contrast, higher-energy methods induce more extensive fragmentation, providing detailed insights into the molecule's structure.

Comparison of Ionization Techniques

The selection of an appropriate ionization source is a critical first step in the mass spectrometric analysis of aminophosphonates. The most common techniques include Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), Fast Atom Bombardment (FAB), and Chemical Ionization (CI).

Ionization TechniquePrincipleTypical FragmentationBest ForKey Advantages
Electrospray Ionization (ESI) Soft ionization where ions are generated from an aerosol of a sample solution.Minimal fragmentation, prominent protonated molecules [MH]⁺ or deprotonated molecules [M-H]⁻.LC-MS analysis of a wide range of aminophosphonates, including polar and thermally labile compounds.High sensitivity, suitable for quantitative analysis, and easily coupled with liquid chromatography.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Soft ionization where a laser desorbs and ionizes the analyte from a solid matrix.Generally soft, producing singly charged ions with little fragmentation.Analysis of large aminophosphonate-containing molecules like peptides and for high-throughput screening.High mass range, tolerance to salts, and rapid analysis.
Fast Atom Bombardment (FAB) A beam of high-energy neutral atoms strikes a sample in a glycerol matrix to produce ions.Produces pseudomolecular ions ([MH]⁺) with some fragment ions.Analysis of non-volatile and thermally unstable aminophosphonates.Good for polar compounds, provides both molecular weight and some structural information.
Chemical Ionization (CI) A reagent gas is ionized, which then ionizes the analyte through chemical reactions.Softer than EI, produces [MH]⁺ ions with some fragmentation.GC-MS analysis of volatile aminophosphonates.Provides molecular weight information when EI fails to show a molecular ion.
Electron Impact (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.Extensive fragmentation, often leading to the absence of a molecular ion peak.GC-MS analysis of volatile and thermally stable aminophosphonates for structural elucidation.Provides detailed structural information through characteristic fragment ions.

Common Fragmentation Pathways

Despite the variety of aminophosphonates and ionization techniques, several common fragmentation pathways have been identified.

Cleavage of the C-P Bond

A predominant fragmentation pathway for many α-aminophosphonates, particularly under CI, FAB, and EI conditions, is the cleavage of the carbon-phosphorus bond. This often results in the loss of the phosphonate group, such as dimethyl phosphite, leading to the formation of a corresponding iminium ion, which is frequently observed as the base peak[1].

Fragmentation of the Phosphonate Moiety

Under negative ion ESI-MS/MS conditions, particularly for compounds like glyphosate, fragmentation of the phosphonate group itself is common. This can involve the loss of H₃PO₃ or HPO₂, yielding characteristic fragment ions.

Fragmentation involving the Amino Group and Side Chain

The nature of the substituents on the amino group and the α-carbon significantly influences the fragmentation pattern. For instance, α-aminophosphonates with a chiral (S)-1-(1-naphthyl)ethyl group can lose this fragment from the iminium ion to produce a base peak corresponding to an aryl cation[1].

Case Study: Fragmentation of Glyphosate

Glyphosate, a widely studied aminophosphonate herbicide, provides an excellent case study for understanding fragmentation patterns, particularly in negative ion ESI-MS. The deprotonated molecule [M-H]⁻ at m/z 168 is the precursor ion for tandem mass spectrometry analysis.

Fragmentation Data for Glyphosate ([M-H]⁻, m/z 168)
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment StructureIonization Mode
168150H₂O (18)[C₂H₅NO₄P]⁻Negative ESI
168124CO₂ (44)[C₂H₇NO₂P]⁻Negative ESI
168110H₂O + CO (46)[CH₄NO₃P]⁻Negative ESI
16880/79C₂H₄NO₂ (88/89)[H₂PO₃]⁻ / [PO₃]⁻Negative ESI
16863C₂H₄NO₃ (105)[PO₂]⁻Negative ESI

Data compiled from multiple sources.

The fragmentation of glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), can involve a five-membered transition state between the amine and phosphonate groups[2].

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable mass spectrometry data. Below are generalized methodologies for the analysis of aminophosphonates.

Sample Preparation for ESI-MS
  • Dissolution: Dissolve the aminophosphonate sample in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, to a final concentration of 1-10 µg/mL.

  • Acidification/Basification: For positive ion mode, add a small amount of a weak acid (e.g., 0.1% formic acid) to promote protonation. For negative ion mode, a weak base (e.g., 0.1% ammonium hydroxide) may be used.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

General ESI-MS/MS Parameters
  • Ionization Mode: Positive or Negative Electrospray Ionization

  • Capillary Voltage: 3-5 kV

  • Nebulizer Gas (N₂): 1-2 bar

  • Drying Gas (N₂): 6-10 L/min

  • Drying Gas Temperature: 200-350 °C

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

Visualizing Fragmentation and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex fragmentation pathways and experimental workflows.

Fragmentation_Pathway cluster_aminophosphonate General Aminophosphonate Structure cluster_fragments Primary Fragmentation Precursor_Ion [M+H]⁺ Iminium_Ion Iminium Ion (Base Peak) Precursor_Ion->Iminium_Ion C-P Bond Cleavage Phosphonate_Loss Loss of Phosphonate Group

Caption: General fragmentation pathway of α-aminophosphonates.

Experimental_Workflow Sample_Prep Sample Preparation (Dissolution, Filtration) LC_Separation Liquid Chromatography (Optional Separation) Sample_Prep->LC_Separation Ionization Ionization Source (e.g., ESI, MALDI) LC_Separation->Ionization MS1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Fragment Ion Detection) CID->MS2 Data_Analysis Data Analysis MS2->Data_Analysis

Caption: A typical experimental workflow for LC-MS/MS analysis.

Conclusion

The interpretation of mass spectrometry fragmentation patterns of aminophosphonates is a multifaceted process that depends on the interplay between the analyte's structure and the chosen analytical technique. Soft ionization methods like ESI and MALDI are invaluable for determining molecular weights, while harder ionization techniques and tandem mass spectrometry provide rich structural details. By understanding the fundamental fragmentation pathways and carefully selecting experimental parameters, researchers can effectively identify and characterize this important class of compounds.

References

Unraveling the Potency of Phosphonates: A Comparative Analysis of Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the inhibitory effects of various phosphonate derivatives against key enzymatic targets. Supported by experimental data, this analysis delves into the structure-activity relationships that govern their efficacy, providing a valuable resource for the design of next-generation therapeutics.

Phosphonate derivatives have emerged as a versatile class of compounds in drug discovery, primarily due to their ability to act as stable mimics of natural phosphate-containing substrates and transition states of enzymatic reactions.[1][2] Their inherent resistance to hydrolysis compared to phosphate esters makes them attractive candidates for the development of potent and selective enzyme inhibitors.[3] This guide focuses on a comparative analysis of two major classes of phosphonate derivatives: bisphosphonates, particularly nitrogen-containing bisphosphonates (N-BPs) that target Farnesyl Pyrophosphate Synthase (FPPS), and a range of phosphonates designed to inhibit Autotaxin (ATX).

Comparative Inhibitory Effects of Phosphonate Derivatives

The inhibitory potency of phosphonate derivatives is highly dependent on their chemical structure and the target enzyme. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various phosphonate derivatives against human FPPS and ATX, providing a quantitative basis for comparison.

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition by Nitrogen-Containing Bisphosphonates

Nitrogen-containing bisphosphonates are potent inhibitors of FPPS, a key enzyme in the mevalonate pathway responsible for the synthesis of isoprenoid precursors.[4][5] Inhibition of FPPS in osteoclasts disrupts their function, leading to a decrease in bone resorption, which is the basis for their clinical use in treating osteoporosis and other bone-related diseases.[4][6] The potency of these compounds varies significantly with the structure of the nitrogen-containing side chain.

Table 1: Comparative Inhibitory Activity of Nitrogen-Containing Bisphosphonates against Human Farnesyl Pyrophosphate Synthase (FPPS)
CompoundInitial IC50 (nM)Final IC50 (nM) (after 10 min preincubation)
Zoledronate4504.1
Risedronate4105.7
Ibandronate100025
Alendronate2250260
Pamidronate1900353

Data sourced from Dunford et al. (2006) as presented in ACS Publications.[7]

Autotaxin (ATX) Inhibition by Phosphonate Derivatives

Autotaxin is a secreted lysophospholipase D that generates the bioactive lipid lysophosphatidic acid (LPA), a key signaling molecule involved in various physiological and pathological processes, including cancer progression and inflammation.[8][9] Phosphonate derivatives have been developed as potent inhibitors of ATX.

Table 2: Comparative Inhibitory Activity of Phosphonate Derivatives against Autotaxin (ATX)
CompoundIC50 (nM)Assay Substrate
PF-83801.7LPC
S328265.6LPC
HA-13028LPC
PAT-49420LPC
PAT-35226LPC
BrP-LPA700-1600LPC

Data compiled from various sources.[10]

Signaling Pathways and Experimental Workflows

To understand the context of inhibition, it is crucial to visualize the relevant biological pathways and the experimental procedures used to quantify the inhibitory effects.

The Mevalonate Pathway and FPPS Inhibition

Nitrogen-containing bisphosphonates inhibit FPPS, a critical enzyme in the mevalonate pathway. This pathway is responsible for the synthesis of isoprenoids, which are essential for various cellular functions, including protein prenylation and cholesterol biosynthesis.[5][6]

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS Farnesyl Pyrophosphate Synthase (FPPS) Squalene Squalene FPP->Squalene PrenylatedProteins Prenylated Proteins FPP->PrenylatedProteins Cholesterol Cholesterol Squalene->Cholesterol N_BPs Nitrogen-containing Bisphosphonates N_BPs->FPPS Inhibition

Figure 1: The Mevalonate Pathway and the point of inhibition by N-BPs.
The Autotaxin-LPA Signaling Pathway

Autotaxin hydrolyzes lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (LPARs) on the cell surface, activating downstream signaling pathways that regulate cell proliferation, migration, and survival.[4][11]

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPARs) LPA->LPAR Binding & Activation Phosphonate_Inhibitors Phosphonate Inhibitors Phosphonate_Inhibitors->ATX Inhibition Downstream Downstream Signaling (e.g., Rho, PI3K/Akt, MAPK) LPAR->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Figure 2: The Autotaxin-LPA signaling pathway and its inhibition.
Experimental Workflow for Enzyme Inhibition Assays

The determination of IC50 values relies on robust and reproducible experimental protocols. The following diagram illustrates a general workflow for an in vitro enzyme inhibition assay.

Inhibition_Assay_Workflow start Start prep Prepare Reagents: - Enzyme - Substrate - Inhibitor (serial dilutions) - Assay Buffer start->prep incubate Incubate Enzyme with Inhibitor prep->incubate initiate Initiate Reaction with Substrate incubate->initiate measure Measure Reaction Rate (e.g., fluorescence, absorbance) initiate->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 measure->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Disposal of Diethyl (3-aminopropyl)phosphonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and professionals in drug development, adherence to established protocols for chemical waste management is not just a matter of compliance, but a cornerstone of a safe and sustainable research environment. Diethyl (3-aminopropyl)phosphonate, due to its hazardous properties, requires a specific and meticulous disposal process.

This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. The substance is classified as corrosive and can cause severe burns to the skin, eyes, and mucous membranes[1][2].

Personal Protective Equipment (PPE) Requirements:

Proper PPE is the first line of defense against chemical exposure. All personnel handling this compound must use the following equipment.

PPE CategorySpecificationRationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA or European Standard EN166[1].Protects against splashes that can cause severe eye damage[1][2].
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure[1]. A lab coat should be worn.Prevents direct contact which can lead to skin corrosion[1].
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin burns and absorption through the hands.
Respiratory Protection Not required under normal use conditions with adequate ventilation. Use under a chemical fume hood[1].Mitigates inhalation of vapors or mists[1].

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste program[3]. It is classified as hazardous waste and must not be disposed of in standard trash or poured down the drain[1][3].

Step 1: Waste Characterization

All laboratory chemicals intended for disposal are considered "waste"[4][5]. Based on its safety data sheet (SDS), this compound is categorized as a corrosive material, which qualifies it as a characteristic hazardous waste under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the EPA[1][6].

Step 2: Proper Containerization
  • Select a Compatible Container : Use a designated hazardous waste container that is compatible with the chemical. Plastic containers are often preferred to glass when compatibility is not an issue[3]. The container must be in good condition, free of leaks or rust[4].

  • Transfer Waste : Carefully transfer the waste this compound into the container. If absorbing a spill, use an inert material like vermiculite or sand, and place the absorbed material into the container[1][7].

  • Seal the Container : Keep the container securely closed at all times, except when adding waste[4][6].

Step 3: Accurate Labeling

As soon as waste is added, the container must be labeled.

  • Affix a "Hazardous Waste" Tag : Use the official hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department[3][5].

  • Complete All Fields : The tag must be filled out completely and legibly[3].

    • Full Chemical Name : Write "this compound". Do not use abbreviations or chemical formulas[3]. For mixtures, list all components and their percentages.

    • Generator Information : Include the Principal Investigator's name, contact number, department, and room number[3].

    • Hazard Identification : Check the box for "Corrosive" and any other applicable hazards[3].

Step 4: Safe Accumulation and Storage
  • Designated Area : Store the labeled waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment : Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak[5].

  • Segregation : Ensure the container is segregated from incompatible materials, such as strong oxidizing agents[7][8].

Step 5: Arranging for Disposal
  • Contact EHS : Once the container is full or you are ready to dispose of it, contact your institution's EHS or Hazardous Waste Management office[3][5].

  • Schedule a Pickup : Follow their specific procedures to schedule a waste pickup. Do not transport hazardous waste yourself[5].

Step 6: Empty Container Disposal

An empty container that once held this compound must be managed properly before it can be discarded as regular trash.

  • Triple-Rinse : Rinse the empty container three times with a suitable solvent (e.g., water or another solvent capable of removing the chemical residue)[4][5].

  • Collect Rinsate : The rinsate from this process is considered hazardous waste and must be collected in a designated hazardous waste container for disposal[4][5].

  • Deface Label : Completely remove or deface the original chemical label on the container[5].

  • Final Disposal : Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular trash[4][5].

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: Waste Generation ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First container Step 2: Select & Prepare Compatible Waste Container ppe->container label Step 3: Label with 'Hazardous Waste' Tag (Full Chemical Name, PI Info, Date) container->label store Step 4: Store in Designated Area (Secondary Containment, Segregated) label->store contact_ehs Step 5: Contact EHS/Waste Office for Pickup store->contact_ehs empty_container Step 6: Manage Empty Container store->empty_container If container is now empty disposal Disposed by Approved Facility contact_ehs->disposal triple_rinse Triple-Rinse Container Collect Rinsate as Hazardous Waste empty_container->triple_rinse deface_label Deface Original Label triple_rinse->deface_label trash Dispose of Container in Regular Trash deface_label->trash

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Diethyl (3-aminopropyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Diethyl (3-aminopropyl)phosphonate

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE) Requirements

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired ProtectionSpecifications and Remarks
Eyes/Face Safety Goggles, Face ShieldUse chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield is recommended when there is a splash hazard.
Skin Chemical-Resistant Gloves, Protective ClothingWear appropriate protective gloves and long-sleeved clothing to prevent skin exposure.[1][2] Recommended glove materials include barrier laminate, butyl rubber, nitrile rubber, neoprene rubber, polyvinyl chloride, or viton.[3] Always wash hands after handling and before eating, drinking, or smoking.[3]
Respiratory Respirator (if necessary)Under normal conditions with adequate ventilation or when used under a chemical fume hood, respiratory protection is not typically required.[1][2] For large-scale operations or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]
Immediate First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial. This substance is corrosive and can cause severe skin burns and eye damage.[1][4]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.[1][2]
Skin Contact Take off immediately all contaminated clothing.[1][2] Rinse skin with water or shower for at least 15 minutes.[1][2] Call a physician immediately.[1][2] Wash contaminated clothing before reuse.[1][2]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If the person is not breathing, give artificial respiration.[2][3] Call a physician immediately.[1][2]
Ingestion Rinse mouth with water.[1][2] DO NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[1][2]

Operational and Disposal Plans

Chemical Spill Response Workflow

A prompt and coordinated response is critical in the event of a chemical spill. The following workflow outlines the necessary steps to safely manage a this compound spill.

cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal node_style node_style start_node Spill Detected evacuate Evacuate Immediate Area & Alert Others start_node->evacuate end_node Area Safe ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material (e.g., sand, earth) ventilate->contain collect Collect Absorbed Material into Suitable, Closed Containers contain->collect decontaminate Decontaminate Spill Area collect->decontaminate disposal Dispose of Waste in Accordance with Local, Regional, and National Regulations decontaminate->disposal restock Restock Spill Kit disposal->restock restock->end_node

Workflow for handling a chemical spill.
Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are fundamental to laboratory safety. This diagram illustrates the mandatory process for ensuring adequate protection before handling this compound.

cluster_selection PPE Selection cluster_inspection_donning Inspection & Donning node_style node_style start_node Task Assessment eye_face Select Eye/Face Protection: Chemical Goggles / Face Shield start_node->eye_face end_node Proceed with Work skin Select Skin Protection: Chemical-Resistant Gloves & Lab Coat eye_face->skin respiratory Assess Need for Respiratory Protection (Ventilation, Scale of Work) skin->respiratory inspect Inspect All PPE for Damage or Defects respiratory->inspect don Don PPE in Correct Sequence inspect->don don->end_node

Mandatory PPE selection and usage protocol.
Handling and Storage

Use this compound only under a chemical fume hood or in a well-ventilated area.[1] Do not get it in the eyes, on the skin, or on clothing.[1] It is important to avoid breathing mists or vapors.[1] Store the chemical in a cool, well-ventilated place, locked up, and with the container tightly closed.[1]

Disposal Plan

Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not empty into drains.[5] Chemical waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.